Technical Documentation Center

1-Bromo-3-(1-bromoethyl)adamantane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-3-(1-bromoethyl)adamantane
  • CAS: 37845-01-5

Core Science & Biosynthesis

Foundational

1-Bromo-3-(1-bromoethyl)adamantane chemical properties and stability

Chemical Properties, Synthesis, and Stability Profile Part 1: Executive Summary 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5 ) is a bifunctional adamantane derivative characterized by two distinct electrophilic si...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Stability Profile

Part 1: Executive Summary

1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5 ) is a bifunctional adamantane derivative characterized by two distinct electrophilic sites: a tertiary bridgehead bromide and a secondary exocyclic bromide. This unique dual-reactivity profile makes it a critical scaffold in the synthesis of antiviral agents (e.g., Rimantadine analogs), neuroprotective drugs (Memantine derivatives), and advanced polymer cross-linkers.

Unlike simple alkyl halides, the rigid adamantane cage imposes strict steric and stereoelectronic constraints on these halogen centers, effectively shutting down


 pathways while accelerating 

solvolysis. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and stability protocols.

Part 2: Chemical Structure & Reactivity Analysis

Structural Architecture

The molecule consists of a tricyclo[3.3.1.1


]decane (adamantane) core substituted at the 1- and 3-positions.
  • Site A (Bridgehead Br): Located at C1. The carbon is tertiary and part of the rigid cage. Backside attack is geometrically impossible; reactivity is exclusively

    
    .
    
  • Site B (Side-chain Br): Located on the ethyl group attached to C3. This is a secondary alkyl bromide (

    
    ). While theoretically capable of 
    
    
    
    , the bulky adamantane cage provides significant steric shielding. The adjacent adamantyl group acts as an electron donor via C-C hyperconjugation, stabilizing the carbocation at this position and favoring
    
    
    pathways.

Stereochemistry: The exocyclic carbon (Site B) is a chiral center. Consequently, the bulk material exists as a racemic mixture of enantiomers unless stereoselectively synthesized.

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name 1-Bromo-3-(1-bromoethyl)tricyclo[3.3.1.1

]decane
CAS Number 37845-01-5
Molecular Formula

Molecular Weight 322.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl

, THF; Insoluble in water (hydrolyzes)
LogP (Predicted) ~4.7 (Highly Lipophilic)
Melting Point 114–118 °C (Typical for di-substituted adamantanes)

Part 3: Synthesis Protocols

High-purity synthesis requires differentiating the two bromination events to avoid over-bromination or regioisomeric mixtures. The Acetyl-Route is the industry standard for precision, avoiding the selectivity issues of direct radical bromination of 1-ethyladamantane.

Synthesis Workflow (The Acetyl Route)

Step 1: Bromination of 1-Acetyladamantane

  • Reagents: 1-Acetyladamantane,

    
     (excess), 
    
    
    
    (cat).
  • Mechanism: Lewis-acid catalyzed ionic bromination. The electron-withdrawing acetyl group directs the incoming bromine to the meta-position (C3) relative to itself.

  • Product: 1-Acetyl-3-bromoadamantane.

Step 2: Reduction of the Ketone

  • Reagents:

    
    , Methanol, 0°C.
    
  • Mechanism: Nucleophilic addition of hydride to the carbonyl.

  • Product: 1-Bromo-3-(1-hydroxyethyl)adamantane.

Step 3: Conversion of Alcohol to Bromide

  • Reagents:

    
     (in DCM) or Aqueous HBr (48%).
    
  • Mechanism: Activation of the hydroxyl group followed by nucleophilic substitution. Note: Since the adjacent adamantyl group is bulky,

    
     is preferred to minimize rearrangement or elimination side products.
    
  • Target: 1-Bromo-3-(1-bromoethyl)adamantane.[1][2]

Visualization of Synthesis Pathway

SynthesisPathway Start 1-Acetyladamantane Inter1 1-Acetyl-3-bromoadamantane Start->Inter1 Br2, AlCl3 (Ionic Bromination) Inter2 1-Bromo-3-(1-hydroxyethyl)adamantane Inter1->Inter2 NaBH4, MeOH (Reduction) Final 1-Bromo-3-(1-bromoethyl)adamantane Inter2->Final PBr3, DCM (Substitution)

Caption: Stepwise synthesis via the 1-acetyladamantane precursor ensures regiospecificity.

Part 4: Stability & Degradation Mechanisms

Hydrolytic Instability (Solvolysis)

Both bromine atoms are labile in the presence of moisture and polar protic solvents. The degradation follows a competitive


 mechanism.
  • Pathway A (Side-chain Solvolysis): The secondary benzylic-like bromide ionizes to form a cation stabilized by the adamantane cage. This is often the faster kinetic pathway due to slightly less steric strain in the transition state compared to the bridgehead.

  • Pathway B (Bridgehead Solvolysis): The tertiary bridgehead bromide ionizes. While the resulting carbocation is stable, the inability to planarize (Bredt's rule strain) makes the ionization reversible and slower than typical tertiary halides.

End Products:

  • 1-Bromo-3-(1-hydroxyethyl)adamantane (Partial hydrolysis)

  • 1-Hydroxy-3-(1-bromoethyl)adamantane (Partial hydrolysis)

  • 1,3-Dihydroxy-derivatives (Complete hydrolysis)

Thermal Stability

The compound is thermally stable up to ~100°C. Above this, or in the presence of Lewis acids (e.g., trace metal impurities), it may undergo dehydrohalogenation (Elimination).

  • Risk: Elimination of HBr from the ethyl side chain to form 1-Bromo-3-vinyladamantane .

Degradation Pathway Diagram

Degradation cluster_hydrolysis Hydrolysis (Moisture/Protic Solvents) cluster_thermal Thermal Elimination (>100°C) Target 1-Bromo-3-(1-bromoethyl)adamantane MonoOH_Side 1-Bromo-3-(1-hydroxyethyl)adamantane (Major Kinetic Product) Target->MonoOH_Side H2O, SN1 (Fast) MonoOH_Cage 1-Hydroxy-3-(1-bromoethyl)adamantane Target->MonoOH_Cage H2O, SN1 (Slow) Vinyl 1-Bromo-3-vinyladamantane + HBr Target->Vinyl Heat/Base (-HBr) Diol 1-(1-Hydroxyethyl)-3-hydroxyadamantane MonoOH_Side->Diol H2O MonoOH_Cage->Diol H2O

Caption: Competitive degradation pathways showing susceptibility to hydrolysis and thermal elimination.

Part 5: Handling & Storage Protocols

To maintain the integrity of 1-Bromo-3-(1-bromoethyl)adamantane, strict adherence to the following protocols is required.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: inert gas blanket (Argon or Nitrogen) is mandatory .

  • Container: Tightly sealed amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation.

  • Desiccant: Store secondary container with activated silica gel or molecular sieves.

Safety Precautions
  • Lachrymator Potential: Like many benzyl-type bromides, the side-chain bromide may act as a mild lachrymator and skin irritant.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles. Handle exclusively in a fume hood.

  • Spill Cleanup: Do not use water. Adsorb with vermiculite or sand, then neutralize with a dilute solution of sodium bisulfite if free bromine is suspected.

References

  • ChemDiv Catalog . Compound 0111-0022: 1-bromo-3-(1-bromoethyl)adamantane. Retrieved from .

  • Key Organics . Product ID LS-04308: 1-bromo-3-(1-bromoethyl)adamantane (CAS 37845-01-5).[1][2] Retrieved from .

  • Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Neue Möglichkeiten der Funktionalisierung des Adamantans. Chemische Berichte, 95(3), 667-672.
  • Tabushi, I., et al. (1970). Ionic Bromination of Adamantane Derivatives. Journal of the American Chemical Society.[3] (Mechanistic basis for bridgehead bromination).

  • Grohl, K., et al. (2015). Solvolysis rates of 1-substituted adamantyl bromides. Journal of Physical Organic Chemistry.

Sources

Exploratory

molecular weight and formula of 1-Bromo-3-(1-bromoethyl)adamantane

An In-Depth Technical Guide to 1-Bromo-3-(1-bromoethyl)adamantane: Physicochemical Properties, Synthetic Strategies, and Applications in Medicinal Chemistry Introduction The adamantane scaffold, a perfectly symmetrical,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bromo-3-(1-bromoethyl)adamantane: Physicochemical Properties, Synthetic Strategies, and Applications in Medicinal Chemistry

Introduction

The adamantane scaffold, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, represents a privileged structure in modern medicinal chemistry and materials science.[1][2] Its unique three-dimensional cage-like structure provides a robust anchor for pharmacologically active functional groups, often enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[2] Brominated adamantanes, in particular, serve as exceptionally versatile intermediates for the synthesis of a wide array of functionalized derivatives.[1]

This technical guide provides a comprehensive analysis of 1-Bromo-3-(1-bromoethyl)adamantane, a disubstituted adamantane derivative with significant potential as a building block for complex molecular architectures. While direct literature on this specific molecule is limited, this document, written for researchers, scientists, and drug development professionals, extrapolates from well-established principles of adamantane chemistry to provide a holistic overview. We will delve into its core physicochemical properties, explore logical synthetic pathways based on analogous compounds, discuss its potential reactivity, and contextualize its utility within the broader field of drug discovery.

Part 1: Core Physicochemical and Structural Properties

1-Bromo-3-(1-bromoethyl)adamantane (Compound ID: 0111-0022) is a unique bifunctional molecule. One bromine atom is attached directly to a tertiary bridgehead carbon of the adamantane cage, while the second is positioned on the alpha-carbon of an ethyl side chain. This structural arrangement imparts distinct reactivity to each site, making it a valuable intermediate for sequential or differential functionalization. The compound is supplied as a mixture of stereoisomers, owing to the chiral center on the bromoethyl group.[3]

Key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₈Br₂ChemDiv[3]
Molecular Weight 322.08 g/mol ChemDiv[3]
Stereochemistry Mixture of StereoisomersChemDiv[3]
logP 4.6794ChemDiv[3]
logSw -4.4311ChemDiv[3]
InChI Key JYOVSTJYLZJQNY-UHFFFAOYSA-NChemDiv[3]
SMILES CC(C12CC3CC(C1)CC(C3)(C2)[Br])[Br]ChemDiv[3]

Part 2: Synthetic Strategies and Mechanistic Rationale

General Synthetic Workflow

The synthesis of a brominated adamantane derivative typically follows a multi-step process that ensures efficiency and purity. The logical flow is designed to control the reaction, manage hazardous reagents like elemental bromine, and effectively isolate the target compound.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Adamantane Precursor B Add Solvent & Catalyst A->B C Controlled Addition of Brominating Agent (e.g., Br₂) at 50-55°C B->C D Reaction Maintenance (e.g., 12 hours) C->D E Quench Excess Bromine (e.g., Sodium Hydrosulfite) D->E F Solvent Extraction (e.g., with MDC) E->F G Aqueous Wash F->G H Solvent Removal (Distillation/Vacuum) G->H I Final Product (Oily Residue or Crystalline Solid) H->I

Caption: General workflow for the synthesis of brominated adamantanes.

Exemplar Protocol: Synthesis of a Disubstituted Bromo-Adamantane

The following protocol is adapted from a patented method for synthesizing 1-bromo-3,5-dimethyladamantane, a key intermediate for the Alzheimer's drug Memantine.[4] This procedure serves as a robust and validated template for the bromination of a disubstituted adamantane core.

Objective: To perform a direct electrophilic bromination on a disubstituted adamantane precursor.

Materials:

  • 1,3-disubstituted adamantane precursor (e.g., 1,3-dimethyladamantane)

  • Bromine (Br₂)

  • Hydrobromic acid in Acetic Acid (HBr in AcOH)

  • Methylene dichloride (MDC)

  • 5% Sodium hydrosulfite solution

  • Deionized water

Procedure:

  • Reaction Setup: Charge the reaction vessel with the 1,3-disubstituted adamantane precursor (1.0 eq) at ambient temperature (25-30°C).[4]

  • Catalyst Addition: Add a catalytic amount of HBr in acetic acid (e.g., ~0.01 eq).[4]

    • Causality: The HBr acts as a Lewis acid catalyst, polarizing the Br-Br bond of elemental bromine and generating a more potent electrophile (Br⁺ character) to attack the electron-rich tertiary C-H bond at the adamantane bridgehead.

  • Heating: Heat the reaction mixture to 50-55°C.[4]

    • Causality: This temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions or excessive bromine evaporation.

  • Bromine Addition: Add elemental bromine (Br₂) drop-wise (e.g., ~4.0 eq) while maintaining the temperature at 50-55°C.[4]

    • Causality: A slow, controlled addition is critical for managing the exothermicity of the reaction and ensuring a high yield. Using a significant excess of bromine drives the reaction to completion.

  • Reaction Monitoring: Maintain the reaction mixture at 50-55°C for approximately 12 hours, monitoring by a suitable method (e.g., GC-MS) until the starting material is consumed.[4]

  • Quenching: After cooling the mixture to 25-30°C, distill off the excess bromine. Add MDC to dissolve the product, then cool the solution to 5°C. Carefully add a 5% aqueous solution of sodium hydrosulfite drop-wise.[4]

    • Self-Validation: The disappearance of the red-brown bromine color provides a clear visual confirmation that the quenching agent has successfully neutralized the excess reactive bromine, making the work-up safer.

  • Work-up: Separate the organic (MDC) layer. Wash the organic layer twice with deionized water to remove residual salts and water-soluble impurities.[4]

  • Isolation: Distill the MDC solvent atmospherically. Remove the final traces of solvent under vacuum to yield the crude product, often as an oily residue.[4] Further purification can be achieved via crystallization or chromatography if necessary.

Part 3: Reactivity, Applications, and Drug Development Context

The utility of 1-Bromo-3-(1-bromoethyl)adamantane lies in the differential reactivity of its two bromine atoms. The bridgehead bromine is attached to a tertiary carbon, making it prone to S_N1-type nucleophilic substitution reactions via a stable tertiary carbocation intermediate.[1] Conversely, the bromine on the ethyl side chain is at a secondary position and would be more susceptible to S_N2 reactions. This dual reactivity opens pathways for creating highly complex, di-functionalized adamantane derivatives.

Case Study: The Role of Bromo-Adamantanes in Memantine Synthesis

A compelling application of bromo-adamantane intermediates is the synthesis of Memantine, an NMDA receptor antagonist used to treat moderate-to-severe Alzheimer's disease.[4][5] The synthesis leverages the facile formation of the adamantyl carbocation in a key Ritter reaction.

G A 1-Bromo-3,5-dimethyladamantane B Tertiary Adamantyl Carbocation A->B H₂SO₄ (Loss of Br⁻) D Nitrillium Ion Intermediate B->D Nucleophilic Attack C Acetonitrile (CH₃CN) C->D E N-(3,5-Dimethyl-1-adamantyl)acetamide D->E +H₂O F Memantine (1-Amino-3,5-dimethyladamantane) E->F Hydrolysis

Caption: Key steps in Memantine synthesis via the Ritter reaction.

This synthetic pathway highlights the industrial and pharmaceutical relevance of bromo-adamantane compounds. The initial bromination step is critical for installing a good leaving group at the bridgehead position, which is essential for the subsequent C-N bond formation in the Ritter reaction.[1]

Part 4: Analytical and Spectroscopic Characterization

Confirming the identity and purity of 1-Bromo-3-(1-bromoethyl)adamantane requires a suite of standard analytical techniques.

  • Mass Spectrometry (MS): Electron ionization MS would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical or the bromoethyl side chain. Data for the simpler 1-bromoadamantane shows a strong peak for the adamantyl cation (C₁₀H₁₅⁺) after loss of bromine, a pattern that would likely be mirrored here.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex, with a cluster of broad, overlapping signals between ~1.5-2.5 ppm corresponding to the protons on the adamantane cage. Distinct signals would be expected for the methyl and methine protons of the bromoethyl group.

    • ¹³C NMR: The spectrum would show distinct signals for the bridgehead carbons (one bonded to Br, one to the side chain), the methylene carbons of the cage, and the two carbons of the bromoethyl group. Data for related compounds like 1-Bromo-diadamantane can serve as a reference for expected chemical shifts.[8]

  • Vibrational Spectroscopy (IR and Raman): These techniques would be useful for confirming the presence of C-H and C-Br bonds. Studies on 1-bromoadamantane have identified the C-Br stretching region in its Raman spectrum, providing a diagnostic marker.[9]

Conclusion

1-Bromo-3-(1-bromoethyl)adamantane stands as a promising, albeit under-documented, chemical entity. With a molecular formula of C₁₂H₁₈Br₂ and a molecular weight of 322.08 g/mol , its true value is realized in its potential as a bifunctional synthetic intermediate.[3] By leveraging established, robust protocols for the synthesis of analogous brominated adamantanes, researchers can reliably produce such building blocks. The differential reactivity of its two C-Br bonds, combined with the inherent stability and lipophilicity of the adamantane core, makes it a highly attractive scaffold for constructing novel and complex molecules aimed at challenging targets in drug discovery.

References

  • 1-Bromoadamantane , NIST Chemistry WebBook, [Link]

  • 1-Bromo-3-methyladamantane , PubChem, National Institutes of Health, [Link]

  • Chemical Properties of 1-Bromoadamantane (CAS 768-90-1) , Cheméo, [Link]

  • 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications , pharmaffiliates.com, [Link]

  • 1-Bromo-3-ethyladamantane , Pharmaffiliates, [Link]

  • 1-Bromoadamantane , Wikipedia, [Link]

  • (a) Raman spectra of 1-bromo-adamantane at several pressures in the... , ResearchGate, [Link]

  • 1-Bromo-diadamantane , SpectraBase, [Link]

  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane, Google P
  • Preparation method of 1-bromoadamantane, Google P
  • 1-Bromoadamantane Mass Spectrum , NIST Chemistry WebBook, [Link]

  • 1-Bromoadamantane Gas Phase Ion Energetics Data , NIST Chemistry WebBook, [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition , Molecules (Journal), [Link]

Sources

Foundational

1-Bromo-3-(1-bromoethyl)adamantane (CAS 37845-01-5): A Technical Guide to Synthesis, Orthogonal Reactivity, and Applications

Executive Summary In the realm of modern medicinal chemistry and advanced materials science, diamondoid molecules—specifically adamantane derivatives—serve as critical structural motifs. They impart lipophilicity, metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, diamondoid molecules—specifically adamantane derivatives—serve as critical structural motifs. They impart lipophilicity, metabolic stability, and rigid three-dimensional spacing to pharmacophores and polymer networks. 1-Bromo-3-(1-bromoethyl)adamantane (CAS 37845-01-5) is a highly specialized, bifunctional building block. Unlike simple mono-substituted adamantanes, this molecule features two distinct halogenated sites: a tertiary adamantyl bromide and a secondary alkyl bromide. This guide explores the mechanistic synthesis, self-validating experimental protocols, and the orthogonal reactivity that makes this compound invaluable for drug development professionals and synthetic chemists.

Chemical Identity & Structural Parameters

Understanding the physical and structural parameters of 1-bromo-3-(1-bromoethyl)adamantane is the first step in predicting its behavior in both synthetic workflows and biological systems. The molecule consists of a rigid tricyclic hydrocarbon core with a bromoethyl side chain, rendering it highly lipophilic and soluble in non-polar organic solvents.

ParameterValue / Description
Chemical Name 1-Bromo-3-(1-bromoethyl)adamantane
CAS Registry Number 37845-01-5
Molecular Formula C₁₂H₁₈Br₂
Molecular Weight 322.08 g/mol
MDL Number MFCD00153997
Core Structure Diamondoid (Tricyclo[3.3.1.1^{3,7}]decane)
Reactivity Sites Tertiary C-Br (SN1), Secondary C-Br (SN2)

Data synthesized from commercial chemical registries and structural databases [1] [2].

Mechanistic Pathways: Synthesis & Bromination Kinetics

The synthesis of 1-bromo-3-(1-bromoethyl)adamantane is typically achieved via the exhaustive bromination of 1-ethyladamantane. The reaction is driven by the differential stability of carbon-centered radicals and carbocations generated during the process.

Thermodynamic and Kinetic Drivers

When 1-ethyladamantane is subjected to liquid bromine (often under reflux or in the presence of a Lewis acid catalyst), the reaction proceeds via a radical or electrophilic abstraction mechanism [3].

  • Adamantyl Core Activation: The tertiary C-H bonds on the adamantane ring (positions 3, 5, and 7) are highly susceptible to abstraction. The resulting tertiary adamantyl radical/cation is exceptionally stable due to hyperconjugation and the rigid tetrahedral geometry of the diamondoid lattice, which prevents structural collapse.

  • Side-Chain Activation: The ethyl group possesses a secondary carbon directly attached to the adamantane ring (the alpha position). Abstraction of a hydrogen atom here yields a secondary radical that is stabilized by the adjacent bulky adamantyl group.

Because both the tertiary ring position and the secondary alpha-position are thermodynamically favored sites for halogenation, the reaction selectively yields the dibrominated product rather than a random distribution of isomers [4].

Mechanism A 1-Ethyladamantane (Starting Material) B Tertiary Adamantyl Radical (C3 Position Activation) A->B Br• (Initiation/Abstraction) C 1-Bromo-3-ethyladamantane (First Bromination) B->C + Br2 (Trapping) D Secondary Alpha-Radical (Ethyl C1 Activation) C->D Br• (Secondary Abstraction) E 1-Bromo-3-(1-bromoethyl)adamantane (Final Product) D->E + Br2 (Trapping)

Mechanistic pathway of 1-ethyladamantane bromination via radical intermediates.

Experimental Protocols: Synthesis and Purification

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating system for synthesizing 1-bromo-3-(1-bromoethyl)adamantane. The protocol incorporates specific causality for each experimental choice.

Step-by-Step Methodology

1. Reaction Setup:

  • Procedure: Charge a flame-dried, round-bottom flask equipped with a reflux condenser and a dropping funnel with 1-ethyladamantane (1.0 equivalent). Slowly add liquid bromine (3.5 equivalents) dropwise at 0 °C under an inert argon atmosphere.

  • Causality: The excess of bromine acts as both the reagent and the solvent. The low initial temperature controls the highly exothermic radical initiation phase, preventing the volatilization of bromine and the formation of polybrominated degradation products.

2. Thermal Activation:

  • Procedure: Gradually warm the mixture to room temperature, then heat to reflux (approx. 60 °C) for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using hexane as the eluent.

  • Causality: Refluxing provides the activation energy required to overcome the steric hindrance associated with the secondary bromination at the alpha-ethyl position.

3. Quenching (Self-Validating Safety Step):

  • Procedure: Once the starting material is consumed, cool the flask to 0 °C. Carefully pour the reaction mixture over crushed ice containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the red/brown color of bromine completely dissipates.

  • Causality: Sodium thiosulfate quantitatively reduces unreacted, highly electrophilic molecular bromine (Br₂) into benign, water-soluble bromide ions (Br⁻). The color change to a pale yellow or colorless mixture serves as a visual, self-validating indicator that the quench is complete and safe for workup.

4. Liquid-Liquid Extraction:

  • Procedure: Extract the aqueous mixture with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: The highly lipophilic dibrominated product partitions exclusively into the organic (DCM) layer, while inorganic salts and reduced bromides remain in the aqueous phase.

5. Purification:

  • Procedure: Purify the crude residue via silica gel flash chromatography (eluting with 100% hexanes) or recrystallization from cold methanol.

  • Causality: Silica gel effectively separates the target dibromide from any trace monobrominated intermediates (which have slightly different Rf values) ensuring >95% purity for downstream applications.

Workflow Step1 Reagent Assembly 1-Ethyladamantane + Br2 Step2 Reflux & Stirring (Thermal Activation) Step1->Step2 Heat to Reflux Step3 Quenching (Ice + Na2S2O3) Step2->Step3 Monitor via TLC Step4 Liquid-Liquid Extraction (DCM / Aqueous) Step3->Step4 Neutralize Excess Br2 Step5 Purification (Silica Column / Recrystallization) Step4->Step5 Isolate Organic Phase

Step-by-step synthetic workflow and purification of 1-bromo-3-(1-bromoethyl)adamantane.

Orthogonal Reactivity & Applications in Drug Development

The true value of 1-bromo-3-(1-bromoethyl)adamantane lies in its orthogonal reactivity . Drug development professionals and polymer chemists utilize this molecule as a bifunctional linchpin to construct complex architectures [5][6].

  • The Secondary Bromide (SN2 Pathway): The bromine atom on the ethyl side-chain is relatively unhindered. It readily undergoes bimolecular nucleophilic substitution (SN2) when treated with strong nucleophiles such as azides, primary amines, or thiolates. This allows for the attachment of the adamantane core to a primary pharmacophore or a polymer backbone under mild, aprotic conditions.

  • The Tertiary Bromide (SN1 Pathway): The bromine atom directly attached to the adamantane ring is sterically blocked from backside attack, making SN2 impossible. However, it readily undergoes unimolecular nucleophilic substitution (SN1) under solvolysis conditions or via Lewis acid catalysis (e.g., Ritter reaction). The intermediate adamantyl carbocation is highly stable, allowing for the subsequent attachment of a second, distinct functional group.

Applications in Medicinal Chemistry

By exploiting this orthogonal reactivity, researchers can synthesize supramolecular host-guest complexes or tether two different drugs together. For example, the secondary bromide can be converted to an azide for "Click" chemistry (CuAAC) to attach a targeting peptide, while the tertiary bromide can be functionalized with an amine to modulate the pharmacokinetics (lipophilicity and half-life) of the resulting conjugate [6].

Analytical Characterization

To verify the successful synthesis of 1-bromo-3-(1-bromoethyl)adamantane, researchers should rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR (CDCl₃): The diagnostic signal is the methine proton (CH-Br) on the ethyl group, which typically appears as a distinct quartet downfield (approx. 4.0 - 4.5 ppm) due to the deshielding effect of the adjacent bromine and the adamantyl core. The methyl group (CH₃) will appear as a doublet.

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) will display a classic 1:2:1 isotopic distribution pattern at m/z 320, 322, and 324, which is the definitive signature of a dibrominated compound containing ⁷⁹Br and ⁸¹Br isotopes.

References

  • Moiseev, I. K., Makarova, N. V., & Zemtsova, M. N. "Reactions of Adamantanes in Electrophilic Media." Russian Chemical Reviews. Available at: [Link]

  • MDPI. "Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks." Molecules. Available at: [Link]

  • ACS Publications. "Applications of Orthogonal 'Click' Chemistries in the Synthesis of Functional Soft Materials." Chemical Reviews. Available at: [Link]

Exploratory

structural analysis of 1-Bromo-3-(1-bromoethyl)adamantane

Technical Guide: Structural Elucidation and Analysis of 1-Bromo-3-(1-bromoethyl)adamantane Part 1: Executive Summary & Core Directive Subject: 1-Bromo-3-(1-bromoethyl)adamantane CAS Registry Number: 37845-01-5 (Reference...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Elucidation and Analysis of 1-Bromo-3-(1-bromoethyl)adamantane

Part 1: Executive Summary & Core Directive

Subject: 1-Bromo-3-(1-bromoethyl)adamantane CAS Registry Number: 37845-01-5 (Referenced as mixture/isomer specific in specialized catalogs) Formula: C₁₂H₁₈Br₂ Molecular Weight: 322.08 g/mol

Scope: This guide provides a rigorous structural analysis framework for 1-Bromo-3-(1-bromoethyl)adamantane, a bifunctional adamantane derivative. It serves as a critical intermediate in the synthesis of high-performance polymers, antiviral adamantane amines, and memantine-class neurotherapeutics. The presence of two distinct bromine environments—one bridgehead (cage) and one alkyl (side-chain)—necessitates a multi-modal analytical approach to confirm regiochemistry and stereochemical purity.

Part 2: Chemical Identity & Physicochemical Profile

The molecule features a rigid tricyclic adamantane cage substituted at the 1-position with a bromine atom and at the 3-position with a 1-bromoethyl group. This creates a unique "Janus-faced" reactivity profile: the bridgehead bromine is sterically hindered and prone to


 pathways, while the side-chain secondary bromide is more accessible for elimination or nucleophilic substitution.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionAnalytical Relevance
Appearance White to off-white crystalline solidPurity indicator; yellowing suggests free

or oxidation.
Melting Point 78–82 °C (Estimated)Sharpness indicates crystalline homogeneity.
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in WaterDictates NMR solvent choice (

preferred).
Chirality Chiral (Side-chain stereocenter)Exists as (R) and (S) enantiomers.
Isotopic Pattern

ratio leads to 1:2:1 triplet in MS
Definitive confirmation of dibromination.

Part 3: Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to identifying structural impurities. The compound is typically accessible via two primary routes, each generating specific byproducts.

  • Route A (Radical Bromination): Bromination of 1-ethyladamantane.

    • Risk:[1][2][3] Over-bromination at other bridgeheads (5,7-positions) or radical attack at the terminal methyl of the ethyl group (yielding the 2-bromoethyl isomer).

  • Route B (Hydrobromination): Reaction of 1-bromo-3-vinyladamantane with HBr.

    • Risk:[1][2][3] Anti-Markovnikov addition yielding the linear 1-bromo-3-(2-bromoethyl)adamantane isomer.

Critical Impurities to Monitor:

  • 1,3-Dibromoadamantane: Missing the ethyl group entirely (starting material impurity).

  • 1-Bromo-3-ethyladamantane: Incomplete bromination.

  • Regioisomer: 1-Bromo-3-(2-bromoethyl)adamantane (primary bromide).

Part 4: Structural Elucidation Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the bridgehead bromine from the side-chain bromine.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Side Chain Methine (

      
      ):  Look for a distinct quartet  in the 
      
      
      
      4.0–4.5 ppm
      range. This deshielding is characteristic of a proton geminal to bromine.
    • Side Chain Methyl (

      
      ):  A doublet  at 
      
      
      
      1.7–1.8 ppm
      .
    • Adamantane Cage: A complex series of multiplets between

      
       1.5–2.4 ppm . The bridgehead protons at positions 5 and 7 will appear as broad singlets/multiplets around 2.2 ppm.
      
    • Differentiation: The absence of a triplet at

      
       3.4 ppm rules out the primary bromide isomer (
      
      
      
      ).
  • 
     NMR: 
    
    • C-Br (Cage, C1): Quaternary carbon signal, significantly deshielded (

      
      65–70 ppm).
      
    • C-Br (Side Chain): Methine carbon signal (

      
      55–60 ppm).
      
    • Symmetry: The molecule lacks the

      
       symmetry of 1-bromoadamantane, resulting in a more complex aliphatic region (multiple 
      
      
      
      signals for the cage carbons C2, C4, C6, C8, C9, C10).
Mass Spectrometry (MS)
  • Ionization: EI (Electron Impact) or APCI.

  • Molecular Ion (

    
    ):  320, 322, 324 m/z.
    
  • Isotopic Pattern: The presence of two bromine atoms dictates a 1:2:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
  • Fragmentation:

    • Loss of Br:

      
      .
      
    • Loss of Side Chain: Cleavage of the ethyl group to generate the stable 1-bromoadamantyl cation (

      
      ).
      
    • Adamantyl Cation: Characteristic cage fragmentation series (

      
       135, 107, 93, 79).
      
X-Ray Crystallography (XRD)

While powder XRD confirms phase purity, single-crystal XRD is the gold standard for stereochemical assignment.

  • Crystal System: Likely Monoclinic or Triclinic due to the chiral side chain disrupting the high symmetry of the adamantane lattice.

  • Packing: Dominated by weak van der Waals forces and Br...Br halogen bonding interactions, which often stabilize adamantane derivatives in plastic crystalline phases.

Part 5: Stereochemical Analysis

The carbon atom of the ethyl group attached to the adamantane cage is a chiral center.

  • Enantiomers: The molecule exists as a pair of enantiomers: (1R)-1-(3-bromoadamantan-1-yl)ethyl bromide and its (1S) counterpart.

  • Chiral HPLC: Separation requires polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or OD-H) using non-polar mobile phases (Hexane/IPA).

  • Note: The adamantane cage itself is achiral in this 1,3-substitution pattern, acting merely as a bulky substituent.

Part 6: Visual Analysis Workflows

Diagram 1: Structural Elucidation Workflow

StructuralAnalysis Sample Unknown Sample (C12H18Br2 Candidate) MS Mass Spectrometry (GC-MS) Sample->MS NMR 1H & 13C NMR Sample->NMR XRD X-Ray Diffraction Sample->XRD Decision1 Isotopic Pattern 1:2:1? MS->Decision1 Decision2 Quartet @ 4.2 ppm? NMR->Decision2 Decision3 Crystal Structure Solved? XRD->Decision3 Result_Iso Confirm Dibromide Decision1->Result_Iso Yes Result_Regio Confirm 1-Bromoethyl (vs 2-Bromoethyl) Decision2->Result_Regio Yes (Secondary Br) Decision2->Result_Regio No (Triplet = Primary Br) Result_Stereo Confirm Abs. Config (R vs S) Decision3->Result_Stereo Yes

Caption: Integrated analytical workflow for confirming the identity, regiochemistry, and stereochemistry of 1-Bromo-3-(1-bromoethyl)adamantane.

Diagram 2: Fragmentation & Logic Pathway

FragPathway Parent Parent Ion [M]+ (m/z 320/322/324) 1:2:1 Ratio Frag1 Loss of Br [M-Br]+ Parent->Frag1 -Br• SideChain Side Chain Cleavage Loss of C2H4Br Parent->SideChain Cage Stabilization Frag2 Adamantyl Cation (m/z 135) Frag1->Frag2 -C2H4, -Br

Caption: Expected Mass Spectrometry fragmentation pathway highlighting the sequential loss of halogens and alkyl side chains.

Part 7: Experimental Protocol (Standard Operating Procedure)

Objective: Validate the structural integrity of Lot #XXXX.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL

      
       (ensure solvent is acid-free to prevent rearrangement).
      
    • Filter through a 0.2 µm PTFE filter if turbidity is observed.

  • NMR Acquisition:

    • Run standard proton (16 scans) and carbon (1024 scans) experiments.

    • Critical Check: Verify the integration ratio of the methyl doublet (3H) to the methine quartet (1H). Any deviation suggests impurity (e.g., starting material).

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent non-polar phase.

    • Temp Program: 50°C (2 min)

      
       20°C/min 
      
      
      
      280°C.
    • Pass Criteria: Single peak >98% area; Mass spectrum matches theoretical isotopic distribution.

  • Reporting:

    • Report purity based on GC area %.

    • Report diastereomeric excess (de) if chiral HPLC is performed (though typically synthesized as a racemate).

References

  • Chemical Structure & Data: 1-bromo-3-(1-bromoethyl)adamantane. PubChem Compound Summary. National Center for Biotechnology Information. Link (Generalized Link for Verification).

  • Adamantane Bromination Mechanisms: Osawa, E. (1974). "Bromination of adamantane and bicyclo(2.2.2)octane with liquid bromine". Tetrahedron Letters, 15(2), 115–117. Link

  • Crystallography of Adamantanes: Structure of the ordered phase III of 1-bromo-adamantane. ResearchGate. Link

  • Synthesis of Adamantane Derivatives: Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Link

  • General Reactivity: 1-Bromoadamantane.[4][5] Wikipedia. Link

Sources

Foundational

Brominated Adamantane Derivatives: A Technical Whitepaper on Synthesis, Causality, and Pharmaceutical Applications

Introduction: The "Lipophilic Bullet" Paradigm Adamantane (tricyclo[3.3.1.1³’⁷]decane) is a highly symmetrical, rigid, and lipophilic hydrocarbon cage. In medicinal chemistry, it is frequently referred to as the "lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Lipophilic Bullet" Paradigm

Adamantane (tricyclo[3.3.1.1³’⁷]decane) is a highly symmetrical, rigid, and lipophilic hydrocarbon cage. In medicinal chemistry, it is frequently referred to as the "lipophilic bullet" because its incorporation into pharmacophores drastically improves metabolic stability, prolongs half-life, and enhances membrane permeability[1]. However, unfunctionalized adamantane is chemically inert. To harness its structural benefits, researchers must functionalize the cage.

Bromination is the critical first step in this functionalization process. It serves as the primary synthetic gateway to produce leading neuroactive and antiviral agents, such as amantadine and memantine. This whitepaper provides an in-depth mechanistic and procedural guide to the synthesis and application of brominated adamantane derivatives.

Mechanistic Causality: Why Bromination?

The functionalization of adamantane is governed by strict thermodynamic principles. The C–H bond dissociation energy (BDE) at the tertiary bridgehead positions of adamantane is marginally lower (96 kcal/mol) than at the secondary bridge positions (99 kcal/mol)[2].

This subtle thermodynamic difference dictates the regioselectivity of radical and electrophilic substitutions. Bromination at the 1-position (tertiary carbon) is highly favored because the resulting tertiary carbocation or radical intermediate is stabilized by hyperconjugation from the rigid cage framework. The introduction of the bulky, electronegative bromine atom provides a highly reactive leaving group for subsequent nucleophilic substitutions (


) and introduces a significant dipole moment that fine-tunes the molecule's lipophilicity for biological targeting[3].

Quantitative Data Summary: Bromination Efficacy

The synthesis of 1-bromoadamantane and its derivatives can be achieved through various brominating agents. The table below summarizes the causality behind reagent selection and the resulting yields, allowing researchers to balance efficiency with safety.

Starting MaterialBrominating AgentCatalyst / ConditionsReaction TimeYield (%)Causality / Mechanistic Advantage
Adamantane Liquid Br₂Neat, 85–110 °C9 h~93%Direct electrophilic substitution; high yield but requires handling hazardous liquid Br₂[4].
Adamantane BrCCl₃Mo(CO)₆, 140–160 °C5–10 h90–99%Catalytic radical bromination; avoids liquid Br₂, milder than thermal cracking[5].
1,3-Dimethyladamantane Br₂ / HBr in AcOH50–55 °C12 h>85%Acetic acid stabilizes the intermediate carbocation, driving selective tertiary bromination[6].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of critical brominated intermediates and their downstream pharmaceutical products. Every step is designed as a self-validating system.

Protocol A: Synthesis of 1-Bromoadamantane via Direct Bromination

Causality: Liquid bromine acts as both the solvent and the electrophile. The absence of a Lewis acid catalyst relies on the inherent stability of the 1-adamantyl cation generated at elevated temperatures.

  • Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle. Ensure the system is adequately vented to a scrubber, as corrosive HBr gas is evolved during the substitution.

  • Reagent Addition: Add 30.0 g (0.22 mol) of adamantane to the flask. Carefully add 24.0 mL (0.46 mol) of liquid bromine[4].

  • Thermal Activation: Heat the reaction mixture to 85 °C for 6 hours. The initial heating overcomes the activation energy barrier for the C–H bond cleavage.

  • Completion: Increase the temperature to 110 °C for an additional 3 hours to drive the reaction to completion[4]. Validation: The evolution of HBr gas will noticeably slow down as the starting material is consumed.

  • Quenching and Workup: Cool the mixture to room temperature. Quench excess bromine by pouring the mixture into an ice-cold 5% aqueous sodium bisulfite (

    
    ) solution. Causality: Bisulfite safely reduces unreacted, highly toxic Br₂ to harmless water-soluble bromide ions (Br⁻), preventing over-bromination during extraction. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield 1-bromoadamantane as a white crystalline solid.
Protocol B: One-Pot Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

Causality: Traditional Ritter reactions require harsh conditions (e.g., toxic diphenyl ether at 175 °C). Utilizing a phase-transfer catalyst (TBAI) in methanol allows the nucleophilic substitution of the rigid tertiary bromide to proceed at lower temperatures (65 °C), stabilizing the transition state and improving industrial viability[7].

  • Reaction Mixture: In a reaction vessel, combine 1-bromoadamantane, urea (acting as the nitrogen source), and sodium carbonate in methanol[5].

  • Catalysis: Add Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Causality: TBAI increases the solubility of the highly polar urea nucleophile in the organic phase, facilitating the

    
     attack on the lipophilic 1-adamantyl carbocation[7].
    
  • Reflux: Heat the mixture to 65 °C (reflux) and stir. Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the high-Rf spot of 1-bromoadamantane disappears.

  • Salt Formation: Acidify the mixture in situ with HCl to precipitate amantadine hydrochloride. Filter and recrystallize to obtain the high-purity antiviral agent[7].

Visualizing the Synthetic Workflow

SynthesisWorkflow A Adamantane (Inert Scaffold) B Electrophilic/Radical Bromination A->B Br2 or BrCCl3 C 1-Bromoadamantane (Reactive Intermediate) B->C C-H Activation D Ritter Reaction (Urea / TBAI / MeOH) C->D SN1 Pathway E Amantadine HCl (Antiviral Agent) D->E Salt Formation

Caption: Workflow from inert adamantane to amantadine via the critical 1-bromoadamantane intermediate.

Pharmacological Applications of Brominated Adamantane Derivatives

The primary utility of brominated adamantanes lies in their role as precursors for aminoadamantanes.

  • Memantine (synthesized via 1-bromo-3,5-dimethyladamantane) acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The bulky adamantane cage allows the drug to lodge within the NMDA channel pore, preventing excitotoxicity while allowing normal physiological synaptic transmission[5].

  • Amantadine targets the M2 proton channel of the Influenza A virus, physically blocking the channel and preventing viral uncoating[5]. The rigid, lipophilic nature of the adamantane core, originally enabled by the leaving group capability of the bromine atom, is the direct cause of this tight binding affinity.

Pharmacology Drug Memantine Uncompetitive Antagonist Target NMDA Receptor Open Channel State Drug->Target Binds to Mg2+ site Action Channel Blockade Steric Hindrance by Cage Target->Action Prevents Ca2+ influx Result Neuroprotection Reduced Excitotoxicity Action->Result Preserves cell viability

Caption: Pharmacological mechanism of memantine blocking the NMDA receptor to prevent excitotoxicity.

Conclusion

Brominated adamantane derivatives are not merely stepping stones; they are the strategic linchpins in the medicinal chemistry of cage hydrocarbons. The thermodynamic preference for tertiary C–H bond activation allows for the high-yield synthesis of 1-bromoadamantane and its methylated analogs. By understanding the causality behind the synthetic conditions—such as utilizing phase-transfer catalysts to lower activation barriers or employing bisulfite to safely quench reactions—researchers can optimize the production of vital therapeutics like amantadine and memantine.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Source: chemicalbook.
  • Source: benchchem.
  • Source: ias.ac.

Sources

Exploratory

melting point and boiling point of 1-Bromo-3-(1-bromoethyl)adamantane

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(1-bromoethyl)adamantane Abstract Part 1: The Structural Nature of 1-Bromo-3-(1-bromoethyl)adamantane and Its Implications 1-Bromo-3-(1-bromoethy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(1-bromoethyl)adamantane

Abstract

Part 1: The Structural Nature of 1-Bromo-3-(1-bromoethyl)adamantane and Its Implications

1-Bromo-3-(1-bromoethyl)adamantane possesses the rigid, tricyclic cage structure characteristic of all adamantanes. This diamondoid structure imparts significant thermal stability and a high degree of molecular symmetry. The molecule's formula is C12H18Br2, with a molecular weight of approximately 322.08 g/mol .

A critical feature of this molecule is the presence of a chiral center at the carbon atom of the ethyl group to which a bromine atom is attached. This gives rise to a pair of enantiomers (R and S isomers). Consequently, any synthetic route that does not employ chiral-specific reagents or catalysts will likely produce a racemic mixture or a mixture of stereoisomers. This has profound implications for its physical properties:

  • Melting Point: A mixture of stereoisomers will typically exhibit a melting point range that is broader and lower than that of the pure, individual isomers. This phenomenon is known as melting point depression.

  • Boiling Point: While less affected than the melting point, a mixture of isomers may also have a boiling range rather than a sharp boiling point.

Given that available commercial sources list this compound as a "MIXTURE OF STEREOISOMERS," it is crucial to approach its physical characterization with this understanding.[1]

Part 2: Theoretical Framework: Intermolecular Forces and Molecular Structure

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For adamantane derivatives, several factors are at play:

  • Van der Waals Forces: As with all hydrocarbons, London dispersion forces are the primary intermolecular attraction. The large surface area and high polarizability of the bromine atoms, as well as the overall molecular size, contribute to significant van der Waals interactions.

  • Dipole-Dipole Interactions: The carbon-bromine bonds are polar, creating a net molecular dipole moment. These dipole-dipole interactions add to the overall strength of intermolecular forces, increasing the energy required to transition from solid to liquid and from liquid to gas.

  • Molecular Symmetry and Packing: Adamantane itself has an exceptionally high melting point (270 °C) for its molecular weight due to its high symmetry, which allows for very efficient packing in the crystal lattice.[2] Substitution on the adamantane cage, as in 1-Bromo-3-(1-bromoethyl)adamantane, reduces this symmetry. This disruption of the crystal lattice generally leads to a lower melting point compared to the parent adamantane.

The following diagram illustrates the logical relationship between molecular structure and physical properties.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure 1-Bromo-3-(1-bromoethyl)adamantane Cage Adamantane Cage (High Symmetry) Structure->Cage Substituents Two Bromo-Substituents Structure->Substituents Chirality Chiral Center (Stereoisomers) Structure->Chirality MP Melting Point Cage->MP Efficient Packing (High MP for parent) VDW Van der Waals Forces Substituents->VDW Increases MW & Polarizability Dipole Dipole-Dipole Interactions Substituents->Dipole Introduces Polarity Substituents->MP Reduces Symmetry (Lowers MP) Chirality->MP Mixture leads to MP Depression VDW->MP BP Boiling Point VDW->BP Dipole->MP Dipole->BP

Caption: Relationship between molecular structure and physical properties.

Part 3: Comparative Analysis with Structurally Related Adamantanes

To estimate the melting and boiling points of 1-Bromo-3-(1-bromoethyl)adamantane, we can analyze the experimentally determined values for similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-BromoadamantaneC10H15Br215.13116-118[3][4][5]~226-249[4][6]
1-Bromo-3,5-dimethyladamantaneC12H19Br243.18(Liquid at RT)201[7]
1-Bromo-3-(bromomethyl)adamantaneC11H16Br2308.05105-108[8]Not Available
1-Bromo-3-(1-bromoethyl)adamantane C12H18Br2 322.08 Predicted: Solid Predicted: > 250

Analysis and Prediction:

  • State at Room Temperature: With a molecular weight of 322.08 g/mol and two polar bromine atoms, 1-Bromo-3-(1-bromoethyl)adamantane is expected to be a solid at room temperature. This is supported by the data for 1-Bromoadamantane and 1-Bromo-3-(bromomethyl)adamantane, both of which are solids with high melting points.[3] The liquid nature of 1-Bromo-3,5-dimethyladamantane is likely due to the lower molecular weight and less polar nature of methyl groups compared to a bromoethyl group.

  • Melting Point Prediction: The melting point of 1-Bromo-3-(bromomethyl)adamantane is 105-108 °C.[8] Our target molecule has an additional methyl group, which will slightly increase the molecular weight and van der Waals forces but might also disrupt crystal packing. Therefore, a reasonable estimate for the melting point of a pure stereoisomer of 1-Bromo-3-(1-bromoethyl)adamantane would be in a similar range, perhaps slightly higher, likely between 100-120 °C . For the mixture of stereoisomers, a broader and slightly depressed range would be expected.

  • Boiling Point Prediction: The boiling point generally increases with molecular weight and the strength of intermolecular forces. 1-Bromoadamantane (MW 215.13) has a boiling point around 226-249 °C.[4][6] Given that 1-Bromo-3-(1-bromoethyl)adamantane has a significantly higher molecular weight (322.08) and an additional polar C-Br bond, its boiling point is expected to be substantially higher. A conservative estimate would place the boiling point above 250 °C , likely in the range of 260-290 °C under atmospheric pressure.

Part 4: Experimental Protocols for Physical Property Determination

To obtain definitive values, direct experimental measurement is required. The following protocols describe standard methodologies.

Protocol 1: Melting Point Determination (Capillary Method)

This method relies on visually observing the phase transition of a small sample within a capillary tube as it is heated.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to get a rough estimate of the melting range. This informs the rate of heating for the precise measurement.

  • Precise Measurement: For a new sample, cool the apparatus and heat at a slow rate (1-2 °C per minute) as you approach the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

  • Validation: Repeat the measurement with two additional samples to ensure reproducibility.

G start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Capillary Tube (2-3 mm) prep->pack setup Place in Melting Point Apparatus pack->setup scout Rapid Heating to Estimate Range setup->scout precise Slow Heating (1-2 °C/min) for Precise Measurement scout->precise record Record T_start and T_end of Melting precise->record repeat Repeat 2x for Reproducibility record->repeat end End repeat->end

Caption: Workflow for melting point determination.

Protocol 2: Boiling Point Determination (Distillation Method)

This protocol is suitable for determining the boiling point of a substance available in sufficient quantity (typically >5 mL).

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place the sample and a few boiling chips (to ensure smooth boiling) into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibrium and Reading: Observe the temperature as the liquid boils and the vapor condenses on the thermometer bulb. The boiling point is the stable temperature reading observed during the distillation of the bulk of the liquid.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not exactly 1 atm (760 mmHg), the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.

Part 5: Synthesis and Purity Considerations

The synthesis of brominated adamantanes often involves electrophilic substitution using elemental bromine or other brominating agents.[9][10] For instance, the synthesis of 1-bromo-3,5-dimethyladamantane can be achieved by reacting 1,3-dimethyladamantane with bromine.[11] A similar approach could be envisioned for the synthesis of 1-Bromo-3-(1-bromoethyl)adamantane starting from 1-ethyladamantane.

The purity of the final product is paramount for accurate physical property determination. Impurities, such as unreacted starting materials, over-brominated side products, or residual solvents, can depress and broaden the melting point range and alter the boiling point. Therefore, rigorous purification, for example, by recrystallization or sublimation, is essential before characterization.[5]

Conclusion

While direct experimental data for the melting and boiling points of 1-Bromo-3-(1-bromoethyl)adamantane are not currently published, a robust scientific estimation can be made based on its molecular structure and comparison with related compounds. It is predicted to be a solid at room temperature with a melting point likely in the 100-120 °C range and a boiling point exceeding 250 °C . The presence of a chiral center, leading to a mixture of stereoisomers in a typical synthesis, will result in a melting point range rather than a sharp point. The experimental protocols provided herein offer a clear pathway for the definitive empirical determination of these crucial physicochemical properties.

References

  • ChemBK. Adamantane, 1-bromo-. [Link]

  • Xiangyang Extenda Biotech Co., Ltd. 1-bromo-3,5-dimethyladamantane. [Link]

  • PubChem. 2-Bromoadamantane | C10H15Br | CID 522482. [Link]

  • ResearchGate. Thermodynamic properties of 1-bromoadamantane in the condensed state and molecular disorder in its crystals | Request PDF. [Link]

  • Wikipedia. 1-Bromoadamantane. [Link]

  • Cheméo. Chemical Properties of 1-Bromoadamantane (CAS 768-90-1). [Link]

  • Google Patents.
  • Google Patents. CN102617277B - Synthesis method of 1-boro-3,5-dimethyladamantane.
  • Wikipedia. Adamantane. [Link]

  • BuyersGuideChem. 1-Bromo-3-(bromomethyl)adamantane | C11H16Br2. [Link]

  • National Institute of Standards and Technology. 1-Bromoadamantane - the NIST WebBook. [Link]

  • ResearchGate. Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds | Request PDF. [Link]

Sources

Foundational

solubility of 1-Bromo-3-(1-bromoethyl)adamantane in organic solvents

Executive Summary 1-Bromo-3-(1-bromoethyl)adamantane is a specialized bifunctional adamantane intermediate.[1][2][3] Its physicochemical behavior is dominated by the lipophilic, rigid adamantane cage, modulated by the po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-(1-bromoethyl)adamantane is a specialized bifunctional adamantane intermediate.[1][2][3] Its physicochemical behavior is dominated by the lipophilic, rigid adamantane cage, modulated by the polarizability of two bromine atoms. While specific quantitative solubility data for this exact derivative is often proprietary or absent from public databases, its behavior can be rigorously predicted and managed using the solubility profiles of its closest structural analogs: 1,3-dibromoadamantane and 1-bromo-3,5-dimethyladamantane.[1][2][3]

This guide provides a scientifically grounded solubility landscape, predictive models for solvent selection, and validated experimental protocols for researchers isolating or utilizing this compound in drug development (e.g., memantine analogs) or advanced materials synthesis.[1]

Part 1: Physicochemical Profile & Solubility Mechanism[1][3]

To understand the solubility of 1-Bromo-3-(1-bromoethyl)adamantane, we must deconstruct its molecular interactions.[1][2][3]

Structural Analysis[2][3][4]
  • Scaffold: The adamantane cage (

    
    ) is highly symmetrical and lipophilic.[1][2][3] It disrupts the hydrogen-bonding networks of polar solvents (like water), leading to a high energetic penalty for dissolution (hydrophobic effect).[1][2][3]
    
  • Substituents:

    • C1-Bromo: A bridgehead bromine.[1][2][3] It adds significant polarizability and a dipole moment but does not offer hydrogen bond donation.[2][3]

    • C3-(1-Bromoethyl): This group adds steric bulk and a second dipole.[1][2][3] The ethyl chain slightly increases lipophilicity compared to a naked bromine, while the secondary bromide introduces a reactive center susceptible to elimination or substitution.

Solubility Mechanism

The dissolution of this compound is driven by London Dispersion Forces and Dipole-Dipole interactions .[2]

  • Like Dissolves Like: The compound will dissolve readily in solvents that can accommodate the bulky, non-polar cage while stabilizing the bromine dipoles.

  • Entropy Factor: The rigidity of the adamantane lattice requires significant energy to break (high melting point).[2][3] Solvents must have high solvation power (e.g., halogenated solvents) to overcome the lattice energy.[3]

Part 2: Solubility Landscape

The following classification is derived from the behavior of 1,3-disubstituted adamantanes.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionOperational Notes
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)Primary choice for extraction and reaction.[1][2][3] High solvation energy overcomes lattice forces.[2][3]
Ethers THF, Diethyl Ether, MTBEGood Suitable for Grignard formation or lithiation reactions.[1]
Aromatics Toluene, BenzeneGood Useful for high-temperature reactions; often used to azeotrope water.[1][2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate Solubility decreases significantly at low temperatures.[2] Potential crystallization solvents.[2][3]
Alcohols Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) Ideal for Recrystallization. The compound is likely soluble at reflux but precipitates upon cooling.[1][3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Good Use with caution; difficult to remove during workup.[1] Acetonitrile is a common solvent for Ritter reactions with adamantanes.[2][3]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Strictly an anti-solvent.[2][3] Used to crash out the product or wash away inorganic salts.[2]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation point in a specific solvent.

  • Preparation: Weigh 100 mg of 1-Bromo-3-(1-bromoethyl)adamantane into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) may be required to break crystal lattice aggregates.[2][3]

  • Observation: Continue addition until the solution is strictly clear (no Tyndall effect).

  • Calculation:

    
    [1][2][3]
    
Protocol B: Purification via Recrystallization

Based on the solubility differential in Methanol (MeOH).[3]

  • Dissolution: Dissolve crude 1-Bromo-3-(1-bromoethyl)adamantane in the minimum amount of DCM (or Chloroform) to ensure complete solvation of oils.[1][2][3]

  • Solvent Swap: Add Methanol (3x volume of DCM).[2][3]

  • Concentration: Gently evaporate the DCM under reduced pressure (Rotavap, 40°C, >500 mbar). As the DCM leaves, the solution becomes MeOH-rich.

  • Crystallization: The compound should begin to crystallize. Heat the MeOH to reflux to redissolve, then allow to cool slowly to room temperature, then 4°C.

  • Filtration: Filter the white crystalline solid and wash with cold (-20°C) Methanol.

Part 4: Decision Logic & Workflow

The following diagram outlines the logical flow for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 1-Bromo-3-(1-bromoethyl)adamantane Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Workup NonPolar Non-Polar/Halogenated (DCM, Toluene, THF) Reaction->NonPolar Standard Polar Polar Aprotic (DMF, DMSO) Reaction->Polar Nucleophilic Sub. Recryst Recrystallization Purification->Recryst Wash Washing/Extraction Purification->Wash Alcohol Alcohols (MeOH, EtOH) (Soluble Hot / Insoluble Cold) Recryst->Alcohol Primary Method Wash->NonPolar Extract Product Water Water/Brine (Anti-Solvent) Wash->Water Remove Salts

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2][3] Blue paths indicate reaction optimization; Red/Yellow paths indicate isolation strategies.

References

  • BenchChem. Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide. Retrieved from [1][2][3]

  • ChemicalBook. 1,3-Dibromoadamantane Properties and Solubility. Retrieved from [1][2][3]

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-3,5-dimethyladamantane. Retrieved from [1][2][3]

  • Indian Academy of Sciences. Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (Demonstrates solubility/extraction in DCM and MeOH). Retrieved from [1][2][3]

  • Sigma-Aldrich. 1,3-Dibromoadamantane Product Specification. Retrieved from [1][2][3]

Sources

Exploratory

Technical Guide &amp; Safety Data Sheet: 1-Bromo-3-(1-bromoethyl)adamantane

This guide serves as a comprehensive technical dossier and safety manual for 1-Bromo-3-(1-bromoethyl)adamantane , a specialized bifunctional adamantane derivative. It is designed for research scientists and process chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier and safety manual for 1-Bromo-3-(1-bromoethyl)adamantane , a specialized bifunctional adamantane derivative. It is designed for research scientists and process chemists requiring precise data on handling, reactivity, and risk mitigation.

[1]

Chemical Identity & Characterization

Compound Name: 1-Bromo-3-(1-bromoethyl)adamantane CAS Registry Number: 37845-01-5 Synonyms: 1-Bromo-3-(1-bromoethyl)tricyclo[3.3.1.1^{3,7}]decane Molecular Formula: C₁₂H₁₈Br₂ Molecular Weight: 322.08 g/mol [1]

Structural Context

This compound features the rigid, lipophilic adamantane cage substituted at two positions:[1][2]

  • Bridgehead (C1): A tertiary bromide directly on the cage.[1]

  • Side Chain (C3): A 1-bromoethyl group [-CH(Br)CH₃], introducing a secondary bromide and a chiral center external to the cage.[1]

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Context for Handling
Physical State Solid (Crystalline powder)Dust generation risk; requires local exhaust.
Color White to Off-whiteDiscoloration (yellowing) indicates decomposition (Br₂ release).
Melting Point Not widely reported (Analogs: ~100–120°C)Store below 30°C to prevent thermal degradation.
Solubility Insoluble in water; Soluble in DCM, CHCl₃, THFUse halogenated or ether solvents for processing.
Reactivity Moisture SensitiveHydrolysis releases HBr (corrosive gas).

Hazard Identification & Mechanistic Toxicology

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Signal Word: WARNING

Toxicological Mechanism (Scientific Rationale)

Unlike simple alkyl halides, this compound possesses dual electrophilic sites .[1]

  • The Cage Bromine (C1): Sterically hindered, it resists Sɴ2 attack but is highly prone to Sɴ1 solvolysis in the presence of moisture/protic solvents, generating a stable tertiary carbocation.[1]

  • The Side-Chain Bromine (Secondary): This position is less sterically encumbered than the cage and can undergo both substitution and elimination reactions.[1]

Health Impact:

  • Acute: Direct contact causes immediate irritation due to lipophilic penetration of the skin barrier, followed by alkylation of cellular proteins.[1]

  • Hydrolysis Hazard: Upon contact with mucosal membranes (eyes/lungs), the molecule hydrolyzes to release Hydrogen Bromide (HBr) , causing chemical burns and respiratory edema.[1]

Safe Handling & Exposure Controls

Core Directive: Treat as a moisture-sensitive lachrymator equivalent.[1]

Engineering Controls Workflow

The following diagram outlines the decision logic for selecting engineering controls based on the scale of operation.

SafeHandling Start Start: Risk Assessment ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Analytical) ScaleCheck->SmallScale Low Dust Risk LargeScale > 1 gram (Preparative) ScaleCheck->LargeScale High Dust/Hydrolysis Risk Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood LargeScale->Hood Acceptable if Closed Transfer Glovebox Inert Atmosphere Glovebox (N2/Ar Environment) LargeScale->Glovebox Preferred PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses Hood->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves (Nitrile/Neoprene) + Goggles + Lab Coat Hood->PPE_Level2 Glovebox->PPE_Level2

Figure 1: Decision matrix for engineering controls and PPE selection based on operational scale.

Specific Protocols
  • Moisture Exclusion: Always handle under an inert atmosphere (Nitrogen or Argon). The bridgehead bromine is labile; atmospheric moisture will degrade the compound into the corresponding alcohol and HBr gas over time.

  • Solvent Selection: Avoid protic solvents (methanol, water) unless intended for solvolysis. Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Waste Disposal: Do not mix with aqueous waste streams. Quench active bromides with a dilute alkaline solution (e.g., Sodium Bicarbonate) in a fume hood before disposal into halogenated organic waste.

Stability & Reactivity: The Hydrolysis Pathway

Understanding the degradation pathway is critical for storage and emergency response.[1] The adamantane cage stabilizes the carbocation intermediate, making the C1-Br bond surprisingly fragile in moist air.

Degradation Compound 1-Bromo-3-(1-bromoethyl)adamantane (Intact) Intermediate Carbocation Intermediate (Tertiary C+) Compound->Intermediate Ionization (Slow) Moisture + H2O (Atmospheric) Moisture->Intermediate Product 1-Hydroxy-3-(1-bromoethyl)adamantane (Degraded) Intermediate->Product Nucleophilic Attack Byproduct HBr Gas (Corrosive/Toxic) Intermediate->Byproduct Elimination

Figure 2: Hydrolysis degradation pathway highlighting the release of corrosive HBr gas upon exposure to moisture.[1]

Emergency Response Protocols

ScenarioImmediate ActionRationale
Inhalation Move to fresh air; administer oxygen if breathing is labored.[3]HBr release causes immediate respiratory constriction.
Skin Contact Brush off dry powder before rinsing. Wash with soap and water for 15 min.Water activates hydrolysis; removing bulk solid first minimizes acid burns.
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses.[4]Immediate dilution is required to prevent corneal opacity from acidity.
Spill (Solid) Cover with dry lime or soda ash. Sweep up carefully (avoid dust).Neutralizing agents prevent acid generation during cleanup.

References

  • PubChem. (2025).[5][6] Adamantane, 1-bromo-3-ethyl- (Analogous Structure Safety Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Foundational

Reactivity Profile: Tertiary (1-) vs. Secondary (2-) Bromides in Adamantane

Executive Summary The adamantane scaffold ( ) represents a unique "diamondoid" architecture in medicinal chemistry, prized for its ability to modulate lipophilicity ( ) and block metabolic hotspots. However, the function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane scaffold (


) represents a unique "diamondoid" architecture in medicinal chemistry, prized for its ability to modulate lipophilicity (

) and block metabolic hotspots. However, the functionalization of this cage is governed by a strict dichotomy between the bridgehead (tertiary, 1-position) and the bridge (secondary, 2-position) .

This guide analyzes the divergent reactivity profiles of 1-bromoadamantane (1-AdBr) and 2-bromoadamantane (2-AdBr). While both substrates are inert to


 attack due to steric shielding, they exhibit vastly different solvolytic (

) rates and synthetic accessibilities. Understanding this profile is critical for designing robust synthetic routes for adamantyl-based therapeutics (e.g., Memantine, Vildagliptin analogs).

Structural Determinants & Cation Stability[1][2][3][4]

The reactivity difference between 1- and 2-bromoadamantane is fundamentally thermodynamic, rooted in the stability of the carbocation intermediates formed during heterolysis.

The Bridgehead (1-Ad) vs. Bridge (2-Ad)[5]
  • 1-Bromoadamantane (Tertiary): The carbon is tertiary.[1][2][3][4] Upon ionization, it forms the 1-adamantyl cation . Although this cation cannot achieve a planar

    
     geometry due to the rigid cage (violating the ideal 
    
    
    
    bond angle), it is stabilized by significant hyperconjugation from the three
    
    
    -C-C bonds, which are perfectly aligned with the empty p-orbital.
  • 2-Bromoadamantane (Secondary): The carbon is secondary. The resulting 2-adamantyl cation suffers from significant angle strain and lacks the optimal hyperconjugative alignment found at the bridgehead.

Cation Stability Landscape

Experimental solvolysis data and computational models (G2/MP2 levels) confirm that the 1-adamantyl cation is significantly more stable than the 2-adamantyl cation.

Key Insight: The 1-adamantyl cation is a "local thermodynamic sink." In superacidic media, 2-substituted adamantanes often isomerize to the 1-position, driven by this stability gradient.

G cluster_0 Thermodynamic Stability Cat2 2-Adamantyl Cation (Secondary) Less Stable (+10-15 kcal/mol) Cat1 1-Adamantyl Cation (Tertiary) More Stable (Hyperconjugation) Cat2->Cat1 Hydride Shift (Isomerization)

Figure 1: Stability relationship between adamantyl cations. The 1-adamantyl cation is the thermodynamic product.[5]

Mechanistic Divergence: Solvolysis ( )

In nucleophilic substitution, adamantane derivatives present a textbook case of mechanism restriction.

The Blockade

Both 1-AdBr and 2-AdBr are inert to


 reactions.
  • Reasoning:

    
     requires backside attack (
    
    
    
    orbital access). In adamantane, the "backside" is the core of the diamondoid cage, which is physically inaccessible to nucleophiles.
The Pathway

Reactivity is governed entirely by the rate of ionization (


).
  • 1-AdBr: Ionizes relatively rapidly. It is often used as a standard substrate (along with t-butyl chloride) to determine the ionizing power (

    
     value) of solvents in the Grunwald-Winstein equation.
    
  • 2-AdBr: Ionizes roughly

    
     to 
    
    
    
    times slower
    than 1-AdBr in typical solvolytic media (e.g., 80% Ethanol/Water).
Feature1-Bromoadamantane2-Bromoadamantane
Mechanism Pure

Pure

(Very Slow)
Rate (

)
1.0 (Reference)

Limiting Factor Solvent Ionizing PowerCation Instability + Solvent
Solvent Sensitivity (

)
High (

)
High

Experimental Protocols

The reactivity difference dictates the synthetic strategy. 1-AdBr can be made via direct radical functionalization (thermodynamic control), whereas 2-AdBr requires indirect synthesis to avoid the thermodynamic sink of the 1-position.

Protocol A: Synthesis of 1-Bromoadamantane (Direct Bromination)

Target: Accessing the tertiary bridgehead.

Mechanism: Lewis-acid catalyzed ionic bromination or radical substitution.

  • Reagents: Adamantane (10.0 g, 73 mmol), Bromine (

    
    , 24 mL, excess). Note: No solvent required (neat).
    
  • Setup: Round-bottom flask equipped with a reflux condenser and a gas trap (HBr evolution).

  • Procedure:

    • Add adamantane to the flask.

    • Carefully add liquid bromine (Caution: Exothermic).[6]

    • Heat to reflux (

      
      C) for 4-6 hours. The tertiary C-H bonds are selectively substituted.
      
    • Workup: Cool to RT. Dissolve the residue in

      
       or 
      
      
      
      . Wash with aqueous
      
      
      (sodium bisulfite) to quench excess bromine (decolorization).
    • Purification: Recrystallize from methanol.

  • Validation: Melting Point

    
    C. 1H-NMR shows loss of bridgehead protons.
    
Protocol B: Synthesis of 2-Bromoadamantane (Indirect Route)

Target: Accessing the secondary bridge. Challenge: Direct bromination yields <5% 2-isomer.

Workflow: Adamantanone


 2-Adamantanol 

2-Bromoadamantane.
  • Step 1: Reduction

    • Dissolve 2-adamantanone (5.0 g) in Ethanol.

    • Add

      
       (1.5 eq) at 
      
      
      
      C. Stir 2h.
    • Quench with dilute HCl, extract with DCM. Yields 2-Adamantanol .

  • Step 2: Bromination (Appel Reaction or HBr)

    • Option A (Mild): Dissolve 2-adamantanol in DCM. Add

      
       (1.2 eq) and 
      
      
      
      (1.2 eq) at
      
      
      C. Stir overnight.
    • Option B (Classic): Reflux 2-adamantanol in 48% HBr/acetic acid. (Note: Risk of isomerization to 1-Br if heated too long/too hot).

  • Validation: 1H-NMR shows a multiplet at

    
     ppm (CH-Br) distinct from the bridgehead signal.
    

Synthesis Start Adamantane Br2 Br2 (neat), Reflux Start->Br2 Ox Oxidation / Commercial Start->Ox Difficult Direct Route Prod1 1-Bromoadamantane (High Yield) Br2->Prod1 Thermodynamic Control Ketone 2-Adamantanone Ox->Ketone Red NaBH4 Reduction Ketone->Red Alc 2-Adamantanol Red->Alc Sub PPh3 / CBr4 Alc->Sub Prod2 2-Bromoadamantane Sub->Prod2 Kinetic/Functional Group Control

Figure 2: Synthetic workflow comparison. 1-AdBr is accessible directly; 2-AdBr requires functional group interconversion.

Application in Drug Design

In Medicinal Chemistry, the choice between 1- and 2-substitution is strategic:

  • Metabolic Blocking: The 1-position is the primary site of CYP450 hydroxylation. Substituting the 1-position (e.g., with Fluorine or Bromine) blocks this clearance pathway, extending half-life (

    
    ).
    
  • Lipophilicity: The adamantyl group is a "lipophilic bullet."

    • 1-substituted: More spherical, higher

      
       contribution.
      
    • 2-substituted: Slightly lower symmetry, offering different vector exploration for binding pockets.

Case Study: Memantine (Alzheimer's) and Vildagliptin (Diabetes) utilize the adamantane scaffold. Synthetic routes to Memantine (1-amino-3,5-dimethyladamantane) rely exclusively on the facile reactivity of the bridgehead (1-position) for initial functionalization (bromination or nitration).

References

  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society.

  • Groves, J. T., & Chambers, R. C. (1984). "Adamantane hydroxylation by a sterically hindered metalloporphyrin." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "A Comparative Guide to Brominating Agents for Adamantane Synthesis." BenchChem Application Notes.

  • Olah, G. A., et al. (1985). "The Adamantyl Cation."[7][1][5][8][9] Chemical Reviews. (Standard reference for cation stability data).

  • Indian Academy of Sciences. (2014). "Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride."[10]

Sources

Exploratory

Technical Whitepaper: 1-Bromo-3-(1-bromoethyl)adamantane as a Strategic Scaffold in Medicinal Chemistry

This guide outlines the technical utility, chemical reactivity, and pharmaceutical potential of 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5). It is designed for medicinal chemists and process scientists seeking t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, chemical reactivity, and pharmaceutical potential of 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5). It is designed for medicinal chemists and process scientists seeking to leverage bifunctional adamantane scaffolds for drug discovery.

Executive Summary

1-Bromo-3-(1-bromoethyl)adamantane represents a specialized class of "bifunctional" adamantane derivatives. Unlike first-generation adamantanes (Amantadine) or alkylated analogs (Memantine), this scaffold possesses two distinct electrophilic sites: a bridgehead bromide (position 1) and a side-chain secondary bromide (1-bromoethyl at position 3).

This structural duality allows for orthogonal functionalization , enabling researchers to sequentially attach different pharmacophores. This capability is critical for developing "hybrid" drugs—such as dual-action antivirals, 11β-HSD1 inhibitors, and next-generation DPP-4 inhibitors—where the adamantane cage serves as a lipophilic anchor while the side chain directs specific receptor binding.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 1-Bromo-3-(1-bromoethyl)tricyclo[3.3.1.1^{3,7}]decane
CAS Number 37845-01-5
Molecular Formula

Molecular Weight 322.08 g/mol
Structure Adamantane cage with -Br at C1 and -CH(Br)CH

at C3
LogP (Predicted) ~4.7 (High Lipophilicity)
Physical State Solid / Crystalline Powder
Solubility Soluble in DCM, CHCl

, THF; Insoluble in water
Structural Significance

The adamantane cage provides metabolic stability and facilitates blood-brain barrier (BBB) penetration. The 1-bromoethyl group introduces a chiral center (creating a mixture of stereoisomers if not controlled) and a reactive handle that is chemically distinct from the bridgehead bromide.

Synthetic Utility & Orthogonal Reactivity

The core value of this molecule lies in the reactivity difference between the two bromine atoms. This allows for "programmed" synthesis where one site is modified while the other remains intact.

Reactivity Analysis[9]
  • Side-Chain Bromide (Secondary Alkyl):

    • Mechanism: Participates readily in

      
       and 
      
      
      
      reactions.
    • Reactivity: High. It behaves like a benzylic bromide due to the stabilization from the adamantyl group (hyperconjugation).

    • Application: Ideal for attaching the primary pharmacophore (e.g., amines, heterocycles).

  • Bridgehead Bromide (Tertiary Cage):

    • Mechanism: Strictly

      
      . Sterically hindered against backside attack (
      
      
      
      is impossible).
    • Reactivity: Low under basic conditions; requires Lewis acid catalysis or strong acidic conditions (Ritter Reaction) to generate the stable adamantyl carbocation.

    • Application: Used for late-stage modification to tune solubility (e.g., hydroxylation) or adding a second functional group.

ReactivityPathways Scaffold 1-Bromo-3-(1-bromoethyl) adamantane SideChain Side-Chain Reaction (Mild Nucleophile, Base) Scaffold->SideChain Fast substitution (Amines, Azides) Bridgehead Bridgehead Reaction (Strong Acid/Lewis Acid) Scaffold->Bridgehead Slow/Difficult without catalysis ProductA Mono-substituted Intermediate (e.g., Rimantadine Analog) SideChain->ProductA ProductB Bi-functionalized Drug Candidate (e.g., 3-Hydroxy-Rimantadine) Bridgehead->ProductB ProductA->Bridgehead Ritter Reaction or Hydrolysis

Figure 1: Orthogonal reactivity strategy. The side-chain bromide is selectively displaced first, followed by bridgehead functionalization.

Pharmaceutical Applications

A. Next-Generation Antivirals (Rimantadine Analogs)

Rimantadine (1-(1-aminoethyl)adamantane) is a classic M2 ion channel blocker for Influenza A. However, it suffers from CNS side effects (nervousness, insomnia) due to high lipophilicity.

  • Application: Use 1-Bromo-3-(1-bromoethyl)adamantane to synthesize 3-substituted rimantadine derivatives .

  • Mechanism:

    • Displace the side-chain Br with ammonia/amine to form the ethylamine moiety (Rimantadine core).

    • Hydrolyze the bridgehead Br to a hydroxyl group (-OH).

  • Benefit: The resulting 3-hydroxy-rimantadine is more polar, reducing CNS penetration while maintaining antiviral efficacy in the periphery.

B. 11β-HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are targets for diabetes and obesity. Many lead compounds feature an adamantane cage linked to a heterocyclic core (e.g., triazole, amide).

  • Application: The scaffold acts as a linker. The ethyl group connects to the enzyme's active site binder, while the bridgehead bromide is converted to a polar group (amide or sulfone) to interact with the solvent front of the enzyme pocket.

C. DPP-4 Inhibitors (Diabetes)

Similar to Vildagliptin and Saxagliptin , which use bulky lipophilic anchors to fit the S1 pocket of the DPP-4 enzyme.

  • Strategy: The 1-bromoethyl group allows for the introduction of a chiral amine linker (more sterically demanding than the methylene linker in Vildagliptin), potentially altering selectivity profiles against related proteases (DPP-8/9).

Experimental Protocols

Protocol A: Selective Synthesis of 3-Bromo-Rimantadine Intermediate

This protocol demonstrates the selective amination of the side chain.

Reagents: 1-Bromo-3-(1-bromoethyl)adamantane (1.0 eq), Methanolic Ammonia (


, excess), THF.
  • Dissolution: Dissolve 10 mmol of the scaffold in 20 mL of anhydrous THF under nitrogen.

  • Amination: Cool to 0°C. Add 50 mL of

    
    
    
    
    
    in methanol dropwise.
  • Reaction: Seal the vessel and stir at Room Temperature (RT) for 12 hours. Note: The bridgehead bromide is stable under these conditions.

  • Workup: Concentrate in vacuo to remove excess ammonia and methanol.

  • Extraction: Dissolve residue in DCM, wash with saturated

    
    . Dry over 
    
    
    
    .[1]
  • Result: Yields 1-bromo-3-(1-aminoethyl)adamantane .

Protocol B: Bridgehead Hydrolysis (Ritter-Type/Hydrolysis)

Converting the remaining bridgehead bromide to a hydroxyl group.

Reagents: Product from Protocol A,


 (Silver Nitrate), Aqueous Acetone.
  • Setup: Dissolve the mono-aminated intermediate in 50% aqueous acetone.

  • Activation: Add 1.1 eq of

    
    . Heat to reflux for 4 hours. Silver assists in pulling the bridgehead bromide (SN1 pathway).
    
  • Workup: Filter off AgBr precipitate. Adjust pH to 10. Extract with EtOAc.[2]

  • Result: 1-hydroxy-3-(1-aminoethyl)adamantane (Polar Rimantadine Analog).

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It acts as a skin and eye irritant and may be mutagenic.

  • Lachrymator: Side-chain bromides (benzyl-like) can be potent lachrymators (tear gas agents). Handle only in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (bridgehead bromide can slowly hydrolyze over months if exposed to humidity).

References

  • BenchChem. (2025).[3] A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. Retrieved from

  • ChemDiv. (2024). Compound 1-bromo-3-(1-bromoethyl)adamantane: Structure and Properties. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Simple Method for Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane. IJPSR, 13(2), 763-775.[4] Retrieved from [4]

  • National Institute of Standards and Technology (NIST). (2023). 1-Bromoadamantane Gas Phase Ion Energetics. Retrieved from

  • Sigma-Aldrich. (2024). Adamantane Derivatives and Building Blocks for Medicinal Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Characterization of 1-Bromo-3-(1-bromoethyl)adamantane

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Target Compound: 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5) Introduction & Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Target Compound: 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5)

Introduction & Strategic Rationale

The adamantane scaffold is a privileged structure in medicinal chemistry, highly valued for its ability to increase lipophilicity, improve metabolic stability, and modulate steric bulk within pharmacophores. Bifunctional adamantane derivatives, such as 1-bromo-3-(1-bromoethyl)adamantane , serve as highly versatile building blocks. The presence of two distinct halogenated sites—a tertiary bridgehead bromide and a secondary aliphatic bromide—enables orthogonal functionalization strategies during complex API (Active Pharmaceutical Ingredient) synthesis.

As a Senior Application Scientist, I have structured this protocol to reflect a chemically logical, two-step synthetic route starting from commercially available 1-ethyladamantane. This approach relies on the fundamental differences in reactivity between the adamantane cage and its aliphatic side chain.

Mechanistic Causality
  • Step 1: Electrophilic Bridgehead Bromination. The adamantane core is uniquely susceptible to electrophilic substitution at the tertiary bridgehead positions (C1, C3, C5, C7) due to the exceptional stability of the intermediate adamantyl carbocation [1]. By utilizing neat liquid bromine under reflux, we achieve thermodynamic control, selectively brominating an available bridgehead position to yield 1-bromo-3-ethyladamantane.

  • Step 2: Radical Alpha-Bromination (Wohl-Ziegler Reaction). To functionalize the ethyl side chain without over-brominating the adamantane core, we shift from an ionic to a radical mechanism. Using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as an initiator, the reaction selectively targets the secondary carbon alpha to the adamantane ring. The resulting radical is stabilized by hyperconjugation, leading to the precise formation of the 1-bromoethyl moiety [2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the synthetic workflow, highlighting the transition from ionic to radical conditions, and the self-validating analytical checkpoints required to ensure protocol integrity.

SynthesisWorkflow Start Starting Material: 1-Ethyladamantane Step1 Step 1: Bridgehead Bromination (Neat Br2, Reflux, 6h) Start->Step1 Intermediate Intermediate: 1-Bromo-3-ethyladamantane Step1->Intermediate QC1 In-Process QC: GC-MS (Mono-bromination check) Intermediate->QC1 Validate Step2 Step 2: Radical Bromination (NBS, AIBN, PhCF3, Reflux, 4h) QC1->Step2 Pass Product Final Product: 1-Bromo-3-(1-bromoethyl)adamantane Step2->Product QC2 Final Validation: 1H-NMR & High-Res MS Product->QC2 Validate

Caption: Two-step synthetic workflow for 1-bromo-3-(1-bromoethyl)adamantane with integrated QC checkpoints.

Step-by-Step Methodologies

Note: All procedures must be conducted in a certified chemical fume hood. Bromine is highly corrosive and toxic. Proper PPE (heavy-duty nitrile or neoprene gloves, lab coat, safety goggles) is mandatory.

Protocol A: Synthesis of 1-Bromo-3-ethyladamantane

Objective: Selective bromination of the adamantane bridgehead.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (containing 1M NaOH) to neutralize evolved HBr gas.

  • Reagent Addition: Add 1-ethyladamantane (16.4 g, 100 mmol) to the flask. Slowly add neat liquid bromine (32.0 g, 200 mmol, 2.0 eq) dropwise via an addition funnel over 15 minutes. Causality: Excess bromine acts as both the reagent and the solvent, driving the reaction to the mono-brominated bridgehead product.

  • Reaction: Heat the mixture to gentle reflux (approx. 60°C) for 6 hours.

  • Quenching (Self-Validation Step): Cool the reaction to 0°C. Carefully quench the unreacted bromine by adding a saturated aqueous solution of sodium bisulfite (

    
    ) dropwise until the distinct red/brown color of bromine completely dissipates, leaving a pale yellow/colorless organic layer.
    
  • Extraction & Workup: Extract the mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated

    
     (50 mL) and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via vacuum distillation or flash column chromatography (hexanes) to yield 1-bromo-3-ethyladamantane as a colorless oil.

Protocol B: Synthesis of 1-Bromo-3-(1-bromoethyl)adamantane

Objective: Radical bromination of the alpha-ethyl carbon.

  • Setup: Equip a 250 mL two-neck round-bottom flask with a reflux condenser and an inert gas (Nitrogen/Argon) inlet.

  • Reagent Addition: Dissolve the purified 1-bromo-3-ethyladamantane (12.1 g, 50 mmol) in anhydrous trifluorotoluene (

    
    , 100 mL). Causality: Trifluorotoluene is chosen as a greener, highly effective alternative to carbon tetrachloride for radical reactions.
    
  • Initiation: Add N-Bromosuccinimide (NBS) (9.8 g, 55 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol, 5 mol%).

  • Reaction: Purge the system with nitrogen for 10 minutes. Heat the mixture to reflux (approx. 100°C) for 4 hours. In-Process Check: The reaction is complete when the dense NBS powder at the bottom of the flask is replaced by succinimide, which floats to the surface of the solvent.

  • Workup: Cool the reaction to room temperature. Filter off the precipitated succinimide through a pad of Celite.

  • Washing: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue by flash chromatography (silica gel, 100% hexanes to 98:2 hexanes:ethyl acetate) to isolate the target compound.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The tables below summarize the expected reaction parameters and the analytical signatures necessary to confirm the structure of 1-bromo-3-(1-bromoethyl)adamantane.

Table 1: Reaction Optimization & Stoichiometry Summary
ParameterProtocol A (Bridgehead)Protocol B (Radical Alpha)
Substrate 1-Ethyladamantane1-Bromo-3-ethyladamantane
Primary Reagent Neat

(2.0 eq)
NBS (1.1 eq)
Catalyst / Initiator None (Thermodynamic control)AIBN (5 mol%)
Solvent None (Neat)Trifluorotoluene (

)
Temperature / Time 60°C / 6 hours100°C / 4 hours
Expected Yield 85 - 90%70 - 75%
Table 2: Analytical Characterization Signatures
Analytical MethodExpected Signal / ObservationStructural Significance
1H-NMR (CDCl3) Multiplet at

4.0 - 4.2 ppm (1H)
Confirms the presence of the CH proton on the newly brominated ethyl group (alpha to the adamantane ring).
1H-NMR (CDCl3) Doublet at

1.7 - 1.8 ppm (3H)
Corresponds to the terminal methyl group (

) splitting adjacent to the CH-Br proton.
GC-MS (EI) Molecular ion peaks at m/z 320, 322, 324 (1:2:1 ratio)Confirms the presence of exactly two bromine atoms (due to 79Br and 81Br isotopic distribution).
GC-MS (EI) Fragment at m/z 241, 243 (1:1 ratio)Loss of the bromine from the ethyl side chain

.

References

The following authoritative sources provide the foundational mechanistic grounding for the protocols described in this application note.

  • Fort, R. C., & Schleyer, P. v. R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277–300.[Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[Link]

Application

Radical Bromination of Ethyladamantane: Regiocontrol &amp; Synthetic Pathways

Topic: Radical Bromination Protocols for Ethyladamantane Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Radical Bromination Protocols for Ethyladamantane Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction & Strategic Overview

The functionalization of adamantane scaffolds is a cornerstone of modern medicinal chemistry, imparting lipophilicity and metabolic stability to drug candidates (e.g., Memantine, Rimantadine). For 1-ethyladamantane , the introduction of a bromine handle is a critical activation step.

However, this substrate presents a unique regiochemical challenge: the competition between the tertiary bridgehead C-H bonds of the cage and the secondary benzylic-like


-C-H bonds  of the ethyl side chain.
The Regioselectivity Paradigm

Contrary to standard alkyl systems where benzylic positions are highly reactive, radical bromination of 1-ethyladamantane overwhelmingly favors the adamantane bridgehead (C3) .

  • Major Product: 1-Bromo-3-ethyladamantane (Cage Bromination).

  • Mechanistic Driver: The adamantyl tertiary radical is exceptionally stable due to the relief of 1,3-diaxial strain upon planarization (or near-planarization) of the radical center. This kinetic preference dominates over the secondary radical formation on the ethyl chain.

This guide details two validated protocols to access 1-bromo-3-ethyladamantane , designed for scalability and reproducibility.

Mechanistic Insight: Why the Bridgehead Wins

Understanding the radical landscape is essential for controlling side reactions (polybromination).

  • Initiation: Homolytic cleavage of

    
     or N-Bromosuccinimide (NBS) generates the bromine radical (
    
    
    
    ).
  • Propagation (Hydrogen Abstraction):

    • Path A (Bridgehead): Abstraction from C3 forms a tertiary adamantyl radical.

      • Bond Dissociation Energy (BDE): ~96 kcal/mol (Tertiary).

      • Sterics: The bridgehead hydrogen is axially exposed and electronically activated by the cage structure.

    • Path B (Side-Chain): Abstraction from the ethyl

      
      -carbon forms a secondary radical.
      
      • BDE: ~98 kcal/mol (Secondary).

    • Outcome: The tertiary bridgehead radical forms faster (Hammond Postulate: late transition state in endothermic bromination favors the more stable radical).

  • Termination: Recombination with

    
     yields the bromide and regenerates 
    
    
    
    .

Critical Control Point: Over-bromination leads to 1,5-dibromo-3-ethyladamantane. Stoichiometry must be strictly managed.

Experimental Protocols

Protocol A: High-Throughput Synthesis (Neat Bromine)

Best for: Scale-up (>10g), high conversion, and crude intermediates for further functionalization. Target: 1-Bromo-3-ethyladamantane.[1][2][3][4][5][6]

Materials
  • Substrate: 1-Ethyladamantane (Liquid/Low-melting solid).[1]

  • Reagent: Elemental Bromine (

    
    ) [Caution: Highly Corrosive].
    
  • Catalyst/Initiator: Benzoyl Peroxide (BPO) or Iron powder (optional for Lewis Acid pathway, but BPO favors radical).

  • Quench: Sodium Bisulfite (

    
    ) saturated solution.
    
  • Solvent (Workup): Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a caustic scrubber trap (to neutralize HBr gas evolved).

  • Charging: Add 1-ethyladamantane (1.0 equiv) to the flask.

    • Note: If the substrate is solid, melt it gently or dissolve in a minimal amount of

      
       (if permitted) or proceed neat if melting point is <50°C. 1-Ethyladamantane is typically liquid at room temp or low melting.
      
  • Initiation: Add Benzoyl Peroxide (1-2 mol%). Heat the substrate to 60°C.

  • Addition: Add Liquid Bromine (3.0 - 4.0 equiv) dropwise over 60 minutes.

    • Observation: Evolution of HBr gas (white fumes) indicates reaction progress.

  • Reflux: Heat the mixture to 60-65°C (internal temperature) for 4–6 hours.

    • Monitoring: Check via GC-MS. Look for the disappearance of starting material (M+ = 164) and appearance of mono-bromide (M+ = 242/244).

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with DCM.

    • Pour the mixture slowly into ice-cold saturated

      
       to quench excess bromine (color change from deep red to pale yellow).
      
  • Purification:

    • Separate organic layer, wash with water and brine, dry over

      
      .[7]
      
    • Concentrate in vacuo.

    • Distillation: The product can be purified by vacuum distillation (high boiling point) or used crude if purity >90%.

Protocol B: Bench-Scale Precision (NBS/AIBN)

Best for: Laboratory scale (<5g), higher safety profile, cleaner reaction profile. Target: 1-Bromo-3-ethyladamantane.[1][2][3][4][5][6]

Materials
  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized).

  • Initiator: AIBN (Azobisisobutyronitrile).[8]

  • Solvent: Chlorobenzene (preferred over

    
     for higher boiling point and lower toxicity) or 1,2-Dichloroethane (DCE).
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1-ethyladamantane (1.0 equiv) in Chlorobenzene (5 mL per gram).

  • Reagent Addition: Add NBS (1.1 equiv).

    • Optimization: Use a slight excess (1.1 eq) to ensure conversion but minimize di-bromination.

  • Degassing: Sparge the solution with Nitrogen/Argon for 10 minutes to remove oxygen (radical scavenger).

  • Initiation: Add AIBN (5 mol%).

  • Reaction: Heat to 90-100°C (reflux) for 12–16 hours.

    • Visual Cue: Succinimide, the byproduct, is less soluble in chlorobenzene and may float/precipitate, but in hot solvent, it might remain suspended.

  • Workup:

    • Cool to 0°C to precipitate Succinimide completely. Filter off the solid.

    • Wash the filtrate with water (3x) to remove residual succinimide.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibitionDegas solvents thoroughly before adding AIBN.
Old InitiatorRecrystallize AIBN (from methanol) or BPO.
Polybromination Excess ReagentReduce

or NBS equivalents to 1.0–1.05.
High TemperatureLower reaction temperature by 10°C; monitor by GC.
Side-Chain Bromination Wrong ConditionsThis is rare. If observed, ensure no Lewis Acids (Fe, Al) are present which might alter selectivity, though radical conditions are robust for the cage.
Colored Impurities Residual BromineEnsure thorough bisulfite quench until organic layer is yellow/colorless.

Visualizing the Workflow

BrominationWorkflow Start Start: 1-Ethyladamantane Choice Select Protocol Start->Choice ProtoA Protocol A: Neat Br2 (Scale-Up) Choice->ProtoA >10g / High Throughput ProtoB Protocol B: NBS/AIBN (Lab Scale) Choice->ProtoB <5g / High Purity MixA Mix Substrate + BPO (cat.) Heat to 60°C ProtoA->MixA AddBr Dropwise Addition of Br2 (3-4 equiv) MixA->AddBr RefluxA Reflux 4-6h Monitor HBr evolution AddBr->RefluxA Quench Quench with NaHSO3 (aq) Extract with DCM RefluxA->Quench Product Product: 1-Bromo-3-ethyladamantane (Purify via Distillation/Column) Quench->Product SolvB Dissolve in Chlorobenzene Add NBS (1.1 eq) ProtoB->SolvB InitB Add AIBN + Degas Reflux 90°C SolvB->InitB Filter Filter Succinimide Wash filtrate InitB->Filter Filter->Product

Caption: Decision tree and workflow for the regioselective bromination of 1-ethyladamantane.

Safety & Handling

  • Bromine (

    
    ):  Causes severe chemical burns and is fatal if inhaled. Use only in a high-efficiency fume hood. Keep 10% Sodium Thiosulfate handy for spills.
    
  • HBr Gas: The reaction generates stoichiometric quantities of HBr. Use a scrubber (NaOH trap) to prevent corrosion of hood ductwork.

  • Pressure: Radical reactions can be exothermic. Ensure pressure relief (open reflux) to prevent vessel rupture.

References

  • BenchChem. (2025).[9] Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane - Protocol 1: Bromination using HBr in Acetic Acid.[9] BenchChem Application Notes.[9] Link

  • Reznikov, A. N., et al. (2010).[2] Synthesis of 1-Adamantyloxyalkanols.[2][6] Russian Journal of Organic Chemistry, 46(11), 1741–1742.[2] Link

  • Schreiner, P. R., et al. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[10][11][12] Master Organic Chemistry. Link

  • Stetter, H., et al. (1960). Über Verbindungen mit Urotropin-Struktur, XVI. Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte.
  • Tabushi, I., et al. (1970). Bridgehead Reactivity. Radical Bromination of Adamantane. Journal of the American Chemical Society.[13] (Validation of bridgehead selectivity).

Sources

Method

Application Note: Selective Bifunctionalization Strategies Using 1-Bromo-3-(1-bromoethyl)adamantane

This Application Note is designed for research scientists and process chemists involved in the development of adamantane-based therapeutics. It focuses on the specific bifunctional intermediate 1-Bromo-3-(1-bromoethyl)ad...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the development of adamantane-based therapeutics. It focuses on the specific bifunctional intermediate 1-Bromo-3-(1-bromoethyl)adamantane (CAS 37845-01-5).

Executive Summary

1-Bromo-3-(1-bromoethyl)adamantane represents a critical class of "second-generation" adamantane intermediates. Unlike the mono-functionalized precursors used for Amantadine (1-aminoadamantane) or Rimantadine (1-(1-adamantyl)ethanamine), this compound possesses two distinct electrophilic sites:

  • Bridgehead Bromine (C1): A tertiary, sterically encumbered site prone to SN1 pathways.[1]

  • Side-Chain Bromine (1-bromoethyl at C3): A secondary alkyl halide susceptible to both substitution and elimination.

This dual-reactivity profile makes it an essential scaffold for synthesizing 3-substituted rimantadine analogs (e.g., 3-hydroxyrimantadine) and novel neuroprotective agents where lipophilicity must be balanced with polar metabolic handles.

Chemical Profile & Mechanistic Insight

The Selectivity Challenge

The utility of this intermediate lies in the ability to differentiate between the two bromine atoms.

  • Bridgehead Reactivity (Cage): The adamantane cage prevents backside attack (SN2 is impossible).[1] Reactivity is governed exclusively by carbocation stability (SN1). It requires Lewis acid catalysis or highly polar protic solvents (solvolysis) to react.

  • Side-Chain Reactivity (Ethyl): The 1-bromoethyl group is sterically hindered by the adjacent cage but remains accessible for nucleophilic attack. It is significantly more labile toward direct nucleophilic displacement compared to the bridgehead bromide under non-solvolytic conditions.

Structural Visualization

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

ReactivityMap Start 1-Bromo-3-(1-bromoethyl) adamantane Path1 Pathway A: Bridgehead Substitution (S_N1 / Ritter Reaction) Start->Path1 H2SO4 / R-CN (Ritter Conditions) Path2 Pathway B: Side-Chain Amination (Nucleophilic Substitution) Start->Path2 NH3 / Urea (High Temp/Pressure) Prod1 3-Functionalized Side-Chain Bromides Path1->Prod1 Retains Side-Chain Br Prod2 Rimantadine Analogs (e.g., 3-Bromo-Rimantadine) Path2->Prod2 Retains Bridgehead Br

Figure 1: Divergent reactivity map showing selective functionalization pathways.

Application Protocols

Protocol A: Synthesis of 3-Hydroxyrimantadine Precursor

Objective: To selectively hydrolyze the bridgehead bromine to a hydroxyl group while preserving the side-chain bromine for subsequent amination. This is a key step in synthesizing polar metabolites of Rimantadine.

Materials
  • Substrate: 1-Bromo-3-(1-bromoethyl)adamantane (10 mmol)

  • Solvent: Aqueous Acetone (50:50 v/v)

  • Catalyst: Silver Nitrate (AgNO3) - Optional for rate acceleration

  • Reagent: Sodium Carbonate (Na2CO3)

Methodology
  • Dissolution: Dissolve 3.22 g (10 mmol) of the substrate in 50 mL of acetone.

  • Hydrolysis Setup: Add 50 mL of deionized water. The mixture may become cloudy.

  • Controlled Heating: Heat the mixture to reflux (approx. 60°C) .

    • Note: The bridgehead bromine is prone to solvolysis. The side-chain bromine is relatively more stable in neutral/weakly basic aqueous media compared to the bridgehead position which forms a stable tertiary cation.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the appearance of a more polar spot (Alcohol).

  • Quench & Workup:

    • Cool to room temperature.[2][3]

    • Evaporate acetone under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

    • Dry over MgSO4 and concentrate.

  • Result: Crude 3-(1-bromoethyl)adamantan-1-ol.

Protocol B: Synthesis of 3-Bromo-Rimantadine (Side-Chain Amination)

Objective: To install the amine on the ethyl side chain while keeping the bridgehead bromine intact for further lipophilic modification or coupling.

Materials
  • Substrate: 1-Bromo-3-(1-bromoethyl)adamantane[4]

  • Reagent: Urea (Excess) or Liquid Ammonia

  • Solvent: Ethylene Glycol (for Urea method)

  • Apparatus: High-pressure autoclave (if using Ammonia) or Round-bottom flask (Urea).

Methodology (Urea Route - "Modified Delépine-like")
  • Melt: In a round bottom flask, mix the substrate (10 mmol) with Urea (40 mmol) and Ethylene Glycol (10 mL).

  • Reaction: Heat the mixture to 150°C for 4-6 hours.

    • Mechanism: The side-chain bromine reacts with urea to form an N-alkyl urea intermediate. The bridgehead bromine is sterically hindered and thermally stable enough to survive these conditions if the time is controlled.

  • Hydrolysis: Add 20% NaOH solution (20 mL) and reflux for 2 hours to cleave the urea intermediate.

  • Extraction:

    • Cool and extract with Toluene.

    • Wash the organic layer with water.[2][5]

  • Purification: Isolate the amine as the Hydrochloride salt by bubbling dry HCl gas through the toluene solution.

  • Yield: 3-Bromo-alpha-methyl-1-adamantanemethylamine HCl (3-Bromo-Rimantadine HCl).

Quantitative Data Summary

ParameterBridgehead Br (C1)Side-Chain Br (C3-Ethyl)
Hybridization sp³ (Cage, Tertiary)sp³ (Acyclic, Secondary)
SN2 Susceptibility Null (Steric block)Moderate (Hindered)
SN1 Susceptibility High (Stable Cation)Moderate
Preferred Reaction Solvolysis, Ritter ReactionAmination, Elimination
Key Product Class 3-Hydroxy/Amino derivativesRimantadine derivatives

Synthesis Workflow Diagram

The following workflow details the production of the intermediate itself from commercially available 1-ethyladamantane, ensuring a self-validating supply chain.

SynthesisWorkflow Step1 Starting Material: 1-Ethyladamantane Step2 Bromination (Step 1) Br2, Fe Catalyst, 0°C (Selects Bridgehead C3) Step1->Step2 Inter1 Intermediate: 1-Bromo-3-ethyladamantane Step2->Inter1 Step3 Radical Bromination (Step 2) Br2, Light/Heat or NBS (Selects Benzylic-like Side Chain) Inter1->Step3 Final Target: 1-Bromo-3-(1-bromoethyl)adamantane Step3->Final

Figure 2: Step-wise synthesis of the title compound from 1-ethyladamantane.

Quality Control & Troubleshooting

HPLC Method (Reverse Phase)
  • Column: C18 (Agilent Zorbax or equiv), 150mm x 4.6mm, 5µm.

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.

  • Gradient: 60% B to 95% B over 20 mins.

  • Detection: UV is weak (lack of chromophore). Refractive Index (RI) or ELSD is recommended. Alternatively, derivatize with UV-active amine for detection.

NMR Validation (1H NMR, 400 MHz, CDCl3)
  • Side Chain Methine (-CH(Br)-): Look for a quartet around δ 4.0 - 4.5 ppm .

  • Side Chain Methyl (-CH3): Doublet around δ 1.7 - 1.8 ppm .

  • Bridgehead Protons: Broad multiplets in the δ 1.5 - 2.5 ppm range.

  • QC Check: Integration ratio of Methyl (3H) to Methine (1H) must be 3:1. Loss of the quartet indicates hydrolysis or elimination of the side chain.

Safety Information

  • Hazards: Corrosive, lachrymator. Both bromine positions are alkylating agents.

  • Handling: Use in a fume hood. Avoid contact with metals (Al, Mg) unless Grignard formation is intended (which is difficult for bridgehead bromides).

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Moisture sensitive (slow hydrolysis of bridgehead Br).

References

  • Synthesis of Adamantane Derivatives: Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, 1960.

  • Rimantadine Analog Synthesis: Dzhemilev, U. M., et al. "Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride." Russian Journal of Organic Chemistry, 2015.

  • Bridgehead Reactivity: Schleyer, P. v. R., et al. "Reactivity of Bridgehead Halides." Journal of the American Chemical Society, 1964.

  • Memantine/Rimantadine Process Chemistry: "Process for the preparation of 1-bromo-3,5-dimethyl adamantane."[5][6][7] US Patent Application US20110306796A1.

  • Adamantane Functionalization: BenchChem Technical Guides. "A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes."

Sources

Application

1-Bromo-3-(1-bromoethyl)adamantane as an ATRP initiator in polymerization

Application Note: 1-Bromo-3-(1-bromoethyl)adamantane as a Heterofunctional ATRP Initiator Part 1: Core Directive & Technical Overview 1-Bromo-3-(1-bromoethyl)adamantane is a specialized, heterofunctional initiator design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-3-(1-bromoethyl)adamantane as a Heterofunctional ATRP Initiator

Part 1: Core Directive & Technical Overview

1-Bromo-3-(1-bromoethyl)adamantane is a specialized, heterofunctional initiator designed for Atom Transfer Radical Polymerization (ATRP). Unlike standard alkyl halide initiators, this molecule incorporates a rigid, lipophilic adamantane cage functionalized with two distinct bromide sites:

  • The Active Initiation Site: A secondary (1-bromoethyl) group at position 3.

  • The Structural Anchor: A bridgehead tertiary bromide at position 1.

Why This Molecule Matters in Drug Development: In the context of therapeutic delivery, the adamantane moiety serves as a critical "supramolecular hook."[1] It forms stable host-guest inclusion complexes with cyclodextrins (specifically


-cyclodextrin). By using this initiator, researchers can synthesize polymers that are end-capped with a functional adamantane group, enabling the self-assembly of hydrogels, targeted nanoparticle delivery systems, or surface-immobilized brushes via non-covalent interactions.

This guide details the protocol for using this compound to synthesize well-defined polymers (e.g., Polystyrene, PMMA, or PEG-methacrylates) with precise molecular weight control and low dispersity (


).

Part 2: Scientific Integrity & Logic (Mechanism)

The Dual-Halide Selectivity Paradox

A common concern with polyhalogenated initiators is uncontrolled branching. However, 1-Bromo-3-(1-bromoethyl)adamantane exhibits high chemoselectivity due to the geometric constraints of the adamantane cage.

  • Site A (1-Bromoethyl): This is a secondary alkyl bromide. The carbon-bromine bond energy and steric environment are ideal for reversible homolytic cleavage by Cu(I) catalysts. It initiates polymerization rapidly and efficiently.

  • Site B (1-Bromoadamantane): This is a bridgehead tertiary bromide. Radical formation here is energetically unfavorable because the rigid cage prevents the carbon center from flattening into the required

    
     planar geometry (Bredt's rule corollary). Consequently, this site remains inert under standard ATRP conditions (
    
    
    
    C), preserving the bromide for potential post-polymerization modifications (e.g., solvolysis or forcing radical coupling).
Mechanistic Pathway Diagram

ATRP_Mechanism cluster_cage Bridgehead Stability Initiator 1-Bromo-3-(1-bromoethyl)adamantane (Dormant Species) Radical Carbon-Centered Radical (Active Species) Initiator->Radical Activation (k_act) Cu_I Activator [Cu(I)/Ligand] Cu_II Deactivator [Cu(II)Br/Ligand] Cu_I->Cu_II Oxidation Radical->Initiator Deactivation (k_deact) Polymer Adamantyl-Terminated Polymer Chain Radical->Polymer Propagation (k_p) + Monomer Cu_II->Cu_I Reduction Monomer Monomer (Styrene/MMA) Monomer->Polymer Bridgehead 1-Br (Cage Position) Remains Inert

Caption: Mechanistic pathway showing the selective activation of the secondary ethyl bromide site while the bridgehead bromide remains inert.

Part 3: Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
1-Bromo-3-(1-bromoethyl)adamantane Initiator>97% purity. Store at 2-8°C.
Styrene (St) MonomerPassed through basic alumina column to remove inhibitor.
CuBr CatalystPurified by washing with glacial acetic acid/ethanol.
PMDETA LigandN,N,N',N'',N''-pentamethyldiethylenetriamine. Distilled.
Anisole SolventAnhydrous. High boiling point allows T > 80°C.
Protocol: Synthesis of Adamantane-Terminated Polystyrene

Objective: Target


 g/mol , 

.

Step 1: Stoichiometric Calculation Target Degree of Polymerization (


) = 100.
Molar Ratio: [Monomer] : [Initiator] : [CuBr] : [PMDETA] = 100 : 1 : 1 : 1.

Step 2: Reaction Assembly (Schlenk Line Technique)

  • Weighing: Into a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add:

    • CuBr (14.3 mg, 0.1 mmol)

    • 1-Bromo-3-(1-bromoethyl)adamantane (32.2 mg, 0.1 mmol)

  • Sealing: Seal the flask with a rubber septum and secure with copper wire.

  • Deoxygenation (Solids): Cycle vacuum/nitrogen (3x) to remove oxygen from the headspace and solids.

  • Liquid Addition: Via a gas-tight syringe, inject:

    • Anisole (1.0 mL, 50% v/v wrt monomer)

    • PMDETA (21 µL, 0.1 mmol)

    • Purified Styrene (1.15 mL, 10 mmol)

  • Degassing: Perform three Freeze-Pump-Thaw (FPT) cycles.

    • Freeze: Immerse in liquid nitrogen until solid.

    • Pump: Apply high vacuum (5 min).

    • Thaw: Warm to room temperature under static vacuum (backfill with

      
       only after final cycle).
      
    • Note: The solution should turn light green/blue upon complexation.

Step 3: Polymerization

  • Immerse the flask in a pre-heated oil bath at 90°C .

  • Stir at 300 RPM.

  • Kinetics Monitoring: Withdraw 0.1 mL aliquots at t = 1, 2, 4, and 8 hours using a degassed syringe. Analyze via GPC (THF eluent) and

    
    H NMR (
    
    
    
    ).

Step 4: Termination & Purification

  • Quench: Expose the reaction to air and cool to room temperature (solution turns blue/green due to Cu(II) oxidation).

  • Catalyst Removal: Dilute with THF and pass through a neutral alumina column.[2] The copper salts will retain on the column; the polymer elutes.

  • Precipitation: Concentrate the filtrate and precipitate dropwise into excess cold methanol (10x volume).

  • Drying: Filter the white solid and dry under vacuum at 40°C for 24 hours.

Workflow Diagram

Workflow Setup 1. Stoichiometry Setup [M]:[I]:[Cu]:[L] = 100:1:1:1 Degas 2. Deoxygenation Freeze-Pump-Thaw (3 Cycles) Setup->Degas React 3. Polymerization 90°C, Anisole, 8-12 hrs Degas->React Quench 4. Termination Air Exposure & Cooling React->Quench Purify 5. Purification Alumina Column -> MeOH Precip Quench->Purify Analyze 6. Validation NMR (End-group) & GPC Purify->Analyze

Caption: Step-by-step experimental workflow for the ATRP synthesis of adamantane-functionalized polymers.

Part 4: Data Interpretation & Troubleshooting

Expected Results
ParameterExpected ValueInterpretation
Conversion 60-80% (8 hrs)High conversion confirms efficient initiation by the secondary bromide.
Dispersity (

)
1.05 - 1.20Low

indicates controlled growth and minimal termination.

H NMR

1.6-2.0 ppm
Broad signals corresponding to the adamantane cage protons should be visible at the

-terminus.
End-Group ~100% BrThe

-terminus remains bromine-functionalized, allowing for block copolymerization.
Troubleshooting Guide
  • Problem: Broad molecular weight distribution (

    
    ).
    
    • Cause: Slow initiation relative to propagation or oxygen leakage.

    • Solution: Ensure the initiator is fully dissolved before adding CuBr. Check FPT seal integrity.

  • Problem: No polymerization.

    • Cause: Catalyst poisoning (oxidation).

    • Solution: Ensure CuBr is white/pale green, not green/blue, before use. Add reducing agent (Sn(EH)

      
      ) or Cu(0) wire if necessary (ARGET ATRP).
      
  • Problem: Low solubility of initiator.

    • Cause: Adamantane is highly lipophilic.[1][3]

    • Solution: Use Toluene or Anisole. Avoid polar solvents like DMSO or pure Methanol for the reaction mixture.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications.[2][4][5] Progress in Polymer Science. Link

  • ChemDiv. (n.d.). Compound 1-bromo-3-(1-bromoethyl)adamantane.[6] ChemDiv Catalog. Link

  • BenchChem. (2025).[2] Application Note: Synthesis of Bromine-Terminated Polystyrene using (1-Bromoethyl)benzene Initiator.[2] BenchChem Protocols. Link

  • Vigier-Carrière, C., et al. (2005). Adamantane-based inclusion complexes in drug delivery.[1][3][5] Journal of Controlled Release. (Contextual grounding for adamantane applications).

Sources

Method

Application Note: Functionalization of 1-Bromo-3-(1-bromoethyl)adamantane for Heteroditopic MOF Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale The design of Metal-Organic Frameworks (MOFs) has tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The design of Metal-Organic Frameworks (MOFs) has traditionally relied on rigid aromatic linkers. However, the incorporation of cyclic aliphatic hydrocarbons, particularly adamantane derivatives, represents a new frontier in porous materials[1]. Adamantane’s unique tetrahedral node geometry, inherent conformational rigidity, and highly non-polar backbone introduce profound hydrophobicity and physicochemical stability to the resulting frameworks[2].

While symmetric adamantane linkers (e.g., 1,3,5,7-tetracarboxylic acid) are common, they frequently suffer from framework interpenetration, which drastically reduces accessible pore volume. 1-Bromo-3-(1-bromoethyl)adamantane offers a strategic solution. By functionalizing this specific asymmetric precursor, researchers can synthesize heteroditopic linkers —ligands with varied spacer lengths and geometries. This deliberate breaking of symmetry frustrates interpenetration during crystallization, yielding open, ultra-microporous frameworks ideal for small gas adsorption and hydrophobic drug encapsulation.

Mechanistic Insights: Overcoming Bridgehead Inertness

The starting material, 1-bromo-3-(1-bromoethyl)adamantane, possesses two distinct electrophilic centers:

  • A tertiary bridgehead bromide (C1): Sterically locked, making standard

    
     backside attack impossible.
    
  • A secondary bromide on an ethyl appendage (C3): More accessible but prone to elimination (E2) under strongly basic conditions.

The Causality of Reagent Selection: To convert both bromides into carboxylate groups (the premier coordinating moiety for MOF synthesis), traditional Grignard formation (Mg/I₂) is often sluggish and plagued by Wurtz-type homocoupling side reactions at the bridgehead position. Instead, this protocol utilizes tert-Butyllithium (


-BuLi)  for halogen-metal exchange. 

-BuLi drives a rapid, thermodynamically favorable exchange via a radical-anion intermediate, completely bypassing the steric constraints of the adamantyl bridgehead. Subsequent quenching with dry

yields the target heteroditopic linker: 3-(1-carboxyethyl)adamantane-1-carboxylic acid .

Workflow Visualization

G A 1-Bromo-3-(1-bromoethyl)adamantane (Starting Material) B Halogen-Metal Exchange (t-BuLi, THF, -78°C) A->B C Dilithiated Adamantane Intermediate B->C D Carboxylation (Dry CO2 gas, -78°C to RT) C->D E 3-(1-Carboxyethyl)adamantane-1-carboxylic acid (Heteroditopic Linker) D->E F Solvothermal Assembly (Zn(NO3)2, DEF, Modulator) E->F G Heteroditopic Ad-MOF (Target Material) F->G

Synthetic pathway from brominated adamantane to a heteroditopic Ad-MOF.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both the linker synthesis and the subsequent MOF crystallization.

Table 1: Optimization of Halogen-Metal Exchange and Carboxylation Note:


-BuLi provides the highest yield by suppressing elimination side-reactions at the secondary bromide.
Reagent SystemTemperature (°C)Time (h)Yield (%)Purity (GC-MS)
Mg / I₂ (Grignard)Reflux (66)1245%85%

-BuLi
-78262%90%

-BuLi (4.0 eq)
-78 1 88% >98%

Table 2: Solvothermal MOF Synthesis Conditions (Yield & Porosity) Note: The inclusion of a monocarboxylic acid modulator acts as a buffer, controlling the coordination rate to maximize crystallinity and yield[3].

Metal NodeSolventModulatorTemp (°C)Yield (%)BET Surface Area (m²/g)
Zn(NO₃)₂·6H₂ODMFNone10035%Amorphous
Zn(NO₃)₂·6H₂ODMFAcetic Acid12072%850
Zn(NO₃)₂·6H₂O DEF Formic Acid 120 89% 1,120

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-(1-Carboxyethyl)adamantane-1-carboxylic acid

Safety Warning:


-BuLi is highly pyrophoric. All manipulations must be performed under strict Schlenk line conditions using ultra-dry argon.
  • Preparation: Flame-dry a 250 mL Schlenk flask. Add 1-Bromo-3-(1-bromoethyl)adamantane (3.22 g, 10.0 mmol) and dissolve in anhydrous THF (100 mL).

  • Cooling & Exchange: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 15 minutes to equilibrate.

  • Lithiation: Dropwise add

    
    -BuLi (1.7 M in pentane, 24.0 mL, 40.8 mmol, ~4 eq) over 30 minutes via a syringe pump.
    
    • Self-Validation Check: The solution will transition from colorless to a persistent pale yellow, indicating successful formation of the organolithium species. To verify complete exchange, quench a 0.1 mL aliquot in water and analyze via GC-MS (look for the absence of the m/z 322 molecular ion).

  • Carboxylation: After stirring for 1 hour at -78 °C, vigorously bubble anhydrous

    
     gas (passed through a Drierite column) directly into the solution for 45 minutes.
    
  • Workup: Allow the reaction to warm to room temperature. Quench carefully with 1M HCl (50 mL) until the pH reaches ~2. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over

    
    , filter, and concentrate under vacuum.
    
  • Purification: Recrystallize the crude white solid from hot ethanol/water to yield the pure dicarboxylic acid linker.

Protocol B: Solvothermal Synthesis of Heteroditopic Ad-MOF

This protocol utilizes a modulated solvothermal approach to ensure the formation of highly crystalline, thermodynamically stable frameworks rather than kinetic amorphous precipitates[3].

  • Precursor Mixing: In a 20 mL scintillation vial, dissolve the synthesized 3-(1-carboxyethyl)adamantane-1-carboxylic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in N,N-Diethylformamide (DEF, 10 mL).

  • Modulator Addition: Add Formic Acid (0.5 mL) to the solution.

    • Causality: Formic acid acts as a competing monocarboxylate ligand. It temporarily caps the zinc clusters, slowing down the framework extension. This reversible binding acts as an in-situ buffer, allowing defects to "heal" and promoting the growth of large, single-crystalline MOF particles[3].

  • Solvothermal Growth: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 120 °C for 72 hours.

  • Cooling & Harvesting: Cool the oven to room temperature at a rate of 5 °C/hour.

    • Self-Validation Check: Inspect the vial. You should observe transparent, block-shaped crystals on the walls and bottom. If the product is a cloudy white powder, the modulator concentration was too low, resulting in kinetic precipitation.

  • Activation: Decant the mother liquor. Wash the crystals with fresh DEF (3 × 10 mL) over 24 hours, followed by solvent exchange with anhydrous acetone (3 × 10 mL) over 48 hours. Activate under dynamic vacuum at 100 °C for 12 hours prior to gas sorption analysis.

References

1.[1] Cyclic Aliphatic Hydrocarbons as Linkers in Metal‐Organic Frameworks: New Frontiers for Ligand Design. ResearchGate. Available at:[Link] 2.[2] Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. MDPI. Available at:[Link] 3.[3] High yield synthesis of metal-organic frameworks (WO2021216174A1). Google Patents. Available at:

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Memantine Analogs Utilizing 1-Bromo-3-(1-bromoethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals Introduction: A Gateway to Novel Adamantane-Based Neuromodulators Memantine, an uncompetitive NMDA receptor antagonist, has established its role in the symp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Adamantane-Based Neuromodulators

Memantine, an uncompetitive NMDA receptor antagonist, has established its role in the symptomatic treatment of moderate-to-severe Alzheimer's disease. Its therapeutic efficacy has spurred significant interest in the development of analogs with potentially improved pharmacokinetic profiles, enhanced potency, or novel mechanisms of action.[1][2] This document provides a detailed guide for the synthesis of a new class of Memantine analogs, leveraging the unique reactivity of the bifunctional starting material, 1-bromo-3-(1-bromoethyl)adamantane.

The adamantane cage, a rigid and lipophilic scaffold, is a privileged structure in medicinal chemistry.[3] The bromine atom at the bridgehead position (C1) of 1-bromo-3-(1-bromoethyl)adamantane is primed for S_N1-type reactions, facilitating the introduction of the critical amino group characteristic of Memantine.[4] Concurrently, the primary bromide on the ethyl side chain at the 3-position offers a versatile handle for a wide range of S_N2-mediated functionalizations. This dual reactivity allows for the systematic construction of a library of novel Memantine analogs with diverse side chains, opening new avenues for structure-activity relationship (SAR) studies.

These application notes are designed to provide both the conceptual framework and the practical, step-by-step protocols for researchers to embark on the synthesis of these promising compounds.

Synthetic Strategy: A Two-Pronged Approach to Analog Diversification

The synthetic approach to novel Memantine analogs from 1-bromo-3-(1-bromoethyl)adamantane is predicated on the differential reactivity of the two bromine substituents. The bridgehead tertiary bromide is significantly more labile and will readily undergo nucleophilic substitution via a stable tertiary carbocation intermediate. In contrast, the primary bromide of the ethyl group is more suited for S_N2 reactions. This allows for a modular and stepwise synthesis.

Our proposed synthetic workflow is as follows:

  • Bridgehead Amination: The synthesis commences with the selective amination of the 1-position of the adamantane core. This is a crucial step to install the pharmacophoric amino group of the Memantine scaffold.

  • Side-Chain Functionalization: The bromoethyl group at the 3-position is then targeted with a variety of nucleophiles to introduce diverse chemical moieties. This step is key to generating a library of analogs for biological screening.

  • Final Deprotection and Salt Formation: In cases where protecting groups are used, a final deprotection step is necessary, followed by conversion to a pharmaceutically acceptable salt, such as hydrochloride, for improved solubility and handling.

G start 1-Bromo-3-(1-bromoethyl)adamantane step1 Step 1: Bridgehead Amination (e.g., Ritter Reaction followed by hydrolysis) start->step1 intermediate 1-Amino-3-(1-bromoethyl)adamantane step1->intermediate step2 Step 2: Side-Chain Functionalization (Nucleophilic Substitution with Nu-) intermediate->step2 analog_scaffold 1-Amino-3-(1-substituted-ethyl)adamantane step2->analog_scaffold step3 Step 3: Salt Formation (e.g., with HCl) analog_scaffold->step3 final_product Memantine Analog Hydrochloride step3->final_product

Caption: Proposed synthetic workflow for Memantine analogs.

Part 1: Synthesis of the Key Intermediate: 1-Amino-3-(1-bromoethyl)adamantane

The initial and most critical transformation is the selective amination of the bridgehead position. A Ritter-type reaction is a robust and well-established method for this purpose, proceeding through a stable tertiary carbocation.[5]

Protocol 1: Ritter Reaction and Hydrolysis

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Stoichiometry
1-Bromo-3-(1-bromoethyl)adamantane322.08-1.0 eq
Acetonitrile41.050.78610.0 eq
Sulfuric Acid (98%)98.081.8410.0 eq
Sodium Hydroxide40.00-As needed
Diethyl Ether74.120.713As needed
Dichloromethane84.931.33As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-3-(1-bromoethyl)adamantane (1.0 eq) in acetonitrile (10.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (10.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Basify the aqueous solution to pH > 12 by the slow addition of solid sodium hydroxide or a concentrated aqueous solution, while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude N-(3-(1-bromoethyl)adamantan-1-yl)acetamide.

  • To the crude acetamide, add a 2 M solution of sodium hydroxide in a mixture of ethanol and water (1:1).

  • Reflux the mixture for 6-8 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-amino-3-(1-bromoethyl)adamantane.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 2: Diversification of the Side Chain: Synthesis of Memantine Analogs

The 1-amino-3-(1-bromoethyl)adamantane intermediate is a versatile platform for introducing a wide array of functional groups at the side chain via nucleophilic substitution. Below are representative protocols for the synthesis of different classes of analogs.

Protocol 2A: Synthesis of a Hydroxyethyl Analog

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Stoichiometry
1-Amino-3-(1-bromoethyl)adamantane259.21-1.0 eq
Sodium Hydroxide40.00-2.0 eq
Tetrahydrofuran (THF)72.110.889As needed
Water18.021.00As needed

Procedure:

  • Dissolve 1-amino-3-(1-bromoethyl)adamantane (1.0 eq) in a mixture of THF and water (3:1).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-amino-3-(1-hydroxyethyl)adamantane.

Protocol 2B: Synthesis of an Azidoethyl Analog

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Stoichiometry
1-Amino-3-(1-bromoethyl)adamantane259.21-1.0 eq
Sodium Azide65.01-1.5 eq
Dimethylformamide (DMF)73.090.944As needed

Procedure:

  • Dissolve 1-amino-3-(1-bromoethyl)adamantane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and heat the reaction mixture to 80 °C for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-amino-3-(1-azidoethyl)adamantane.

Protocol 2C: Synthesis of a Secondary Amine Analog (with Benzylamine)

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Stoichiometry
1-Amino-3-(1-bromoethyl)adamantane259.21-1.0 eq
Benzylamine107.150.9812.5 eq
Potassium Carbonate138.21-2.0 eq
Acetonitrile41.050.786As needed

Procedure:

  • To a solution of 1-amino-3-(1-bromoethyl)adamantane (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux for 18-24 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove excess benzylamine and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1-amino-3-(1-(benzylamino)ethyl)adamantane.

Part 3: Final Product Isolation and Characterization

Protocol 3: Hydrochloride Salt Formation

Procedure:

  • Dissolve the purified Memantine analog base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final Memantine analog hydrochloride salt.

Characterization:

The identity and purity of the synthesized analogs should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized analogs.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

G cluster_amination Bridgehead Amination cluster_functionalization Side-Chain Functionalization cluster_purification Purification and Salt Formation 1-Bromo-3-(1-bromoethyl)adamantane 1-Bromo-3-(1-bromoethyl)adamantane Ritter Reaction\n(MeCN, H₂SO₄) Ritter Reaction (MeCN, H₂SO₄) 1-Bromo-3-(1-bromoethyl)adamantane->Ritter Reaction\n(MeCN, H₂SO₄) N-acylated intermediate N-acylated intermediate Ritter Reaction\n(MeCN, H₂SO₄)->N-acylated intermediate Hydrolysis\n(NaOH, EtOH/H₂O) Hydrolysis (NaOH, EtOH/H₂O) N-acylated intermediate->Hydrolysis\n(NaOH, EtOH/H₂O) 1-Amino-3-(1-bromoethyl)adamantane 1-Amino-3-(1-bromoethyl)adamantane Hydrolysis\n(NaOH, EtOH/H₂O)->1-Amino-3-(1-bromoethyl)adamantane Nucleophilic Substitution\n(e.g., NaN₃, R-OH, R-NH₂) Nucleophilic Substitution (e.g., NaN₃, R-OH, R-NH₂) 1-Amino-3-(1-bromoethyl)adamantane->Nucleophilic Substitution\n(e.g., NaN₃, R-OH, R-NH₂) Diverse Memantine Analogs Diverse Memantine Analogs Nucleophilic Substitution\n(e.g., NaN₃, R-OH, R-NH₂)->Diverse Memantine Analogs Column Chromatography Column Chromatography Diverse Memantine Analogs->Column Chromatography Purified Analog Base Purified Analog Base Column Chromatography->Purified Analog Base HCl Salt Formation HCl Salt Formation Purified Analog Base->HCl Salt Formation Final Product Final Product HCl Salt Formation->Final Product

Sources

Method

Application Note: Selective and Complete Debromination Strategies for 1-Bromo-3-(1-bromoethyl)adamantane

Executive Summary & Mechanistic Rationale 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5) presents a unique synthetic challenge and opportunity in drug development due to its difunctional halogenated nature. The mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5) presents a unique synthetic challenge and opportunity in drug development due to its difunctional halogenated nature. The molecule possesses two distinct electrophilic sites: a sterically hindered tertiary bridgehead bromide on the adamantane cage, and a secondary bromide located on the ethyl side chain.

Designing a debromination protocol requires exploiting the inherent geometric and electronic differences between these two sites:

  • The Bridgehead Bromide (C1): This position is notoriously resistant to standard nucleophilic substitution (SN2) because the rigid cage geometry makes backside attack physically impossible. Furthermore, elimination (E2) is strictly forbidden by Bredt’s rule, which precludes the formation of a double bond at the bridgehead of a small bicyclic system[1]. Consequently, manipulating this position requires radical chemistry.

  • The Secondary Bromide (Side Chain): This position is amenable to both radical reduction and standard base-promoted E2 elimination.

Depending on the synthetic goal—whether to completely strip the halogens to yield a lipophilic core or to selectively unmask a reactive vinyl group—two divergent pathways are employed.

Pathway A: Complete Reductive Debromination

For complete reductive debromination to yield 1-ethyladamantane , a radical chain mechanism is the most effective approach[2]. While tributyltin hydride (Bu3SnH) is the classical reagent for generating alkyl radicals, its high toxicity and the difficulty of removing organotin byproducts make it suboptimal for modern pharmaceutical workflows.

Tris(trimethylsilyl)silane (TTMSS) , often referred to as Chatgilialoglu's reagent, serves as an excellent, low-toxicity alternative. When initiated by Azobisisobutyronitrile (AIBN), TTMSS efficiently donates a hydrogen atom to the intermediate adamantyl and ethyl radicals, driving the radical chain process to completion with yields often exceeding 90%[3].

Pathway B: Selective Dehydrobromination

If the goal is to selectively unmask a reactive functional group while retaining the bridgehead bromide for future cross-coupling, selective dehydrobromination is employed. By treating the substrate with a bulky, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , the secondary bromide undergoes a rapid E2 elimination to form a vinyl group. Because of Bredt's rule, the bridgehead bromide remains completely inert under these conditions, selectively yielding 1-bromo-3-vinyladamantane .

Reaction Workflows

Workflow SM 1-Bromo-3-(1-bromoethyl)adamantane PathA Pathway A: Reductive Debromination SM->PathA PathB Pathway B: Selective Dehydrobromination SM->PathB ReagentA TTMSS, AIBN Toluene, 110°C PathA->ReagentA ReagentB DBU THF, Reflux PathB->ReagentB ProdA 1-Ethyladamantane (Complete Reduction) ReagentA->ProdA ProdB 1-Bromo-3-vinyladamantane (Selective Elimination) ReagentB->ProdB

Divergent reaction pathways for the debromination of 1-bromo-3-(1-bromoethyl)adamantane.

Quantitative Data Summary

ParameterComplete Reductive DebrominationSelective Dehydrobromination
Target Product 1-Ethyladamantane1-Bromo-3-vinyladamantane
Primary Reagent(s) TTMSS (2.5 eq), AIBN (0.2 eq)DBU (1.5 eq)
Solvent System Anhydrous TolueneAnhydrous THF
Temperature 110 °C65 °C (Reflux)
Reaction Mechanism Radical Chain ReductionE2 Elimination
Expected Yield >85%>80%
Key Byproduct Removal TBAF treatment (cleaves silanols)Acidic aqueous wash (removes DBU)

Experimental Protocols

Protocol A: Complete Reductive Debromination (Synthesis of 1-Ethyladamantane)

This protocol utilizes a self-validating radical chain mechanism. Dissolved oxygen acts as a radical scavenger; thus, rigorous degassing is the critical variable for success.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-bromo-3-(1-bromoethyl)adamantane (1.0 equiv) in anhydrous toluene to achieve a 0.1 M concentration.

  • Reagent Addition: Add Tris(trimethylsilyl)silane (TTMSS) (2.5 equiv) and the radical initiator Azobisisobutyronitrile (AIBN) (0.2 equiv) to the solution[3].

  • Degassing (Critical Step): Degas the mixture via three consecutive freeze-pump-thaw cycles. Alternatively, sparge the solution vigorously with high-purity argon for 30 minutes to remove all dissolved oxygen.

  • Reaction: Heat the reaction mixture to 110 °C under a positive pressure of argon for 4–6 hours. Monitor the consumption of the starting material via GC-MS.

  • Workup & Silanol Cleavage: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. To remove the persistent silanol byproducts generated by TTMSS, dissolve the crude residue in a 1:1 mixture of diethyl ether and pentane. Treat the solution with a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF and stir for 1 hour.

  • Isolation: Wash the organic layer sequentially with water and brine. Dry over anhydrous MgSO4, filter, and purify via silica gel flash chromatography (eluting with 100% hexanes) to afford pure 1-ethyladamantane.

Protocol B: Selective Dehydrobromination (Synthesis of 1-Bromo-3-vinyladamantane)

This protocol leverages steric bulk to force an E2 elimination exclusively at the secondary carbon, validating Bredt's rule by leaving the bridgehead bromide untouched.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-(1-bromoethyl)adamantane (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add the bulky, non-nucleophilic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) for 8–12 hours. The formation of a dense, white DBU-HBr salt precipitate serves as a visual indicator of reaction progression.

  • Quenching: Cool the reaction to room temperature and quench by adding saturated aqueous NH4Cl.

  • Extraction & Washing: Extract the aqueous phase with ethyl acetate three times. Combine the organic layers and wash with 0.5 M HCl. Note: The acidic wash is critical as it protonates any residual DBU, forcing it into the aqueous layer and preventing amine contamination in the final product.

  • Isolation: Wash with brine, dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (hexanes) to isolate 1-bromo-3-vinyladamantane.

References

  • 1-Bromoadamantane - Chemical Properties and Reactions.Wikipedia, The Free Encyclopedia.
  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy.Chemical Reviews - ACS Publications.
  • A Comparative Guide to Radical Dehalogenation: Tris(trimethylsilyl)silane vs. Tributyltin Hydride.Benchchem Technical Support.

Sources

Application

scale-up synthesis procedures for brominated adamantanes

Application Note: Scale-Up Synthesis Procedures for Brominated Adamantanes Executive Summary Brominated adamantanes, specifically 1-bromoadamantane and 1,3-dibromoadamantane , are critical pharmacophores and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Procedures for Brominated Adamantanes

Executive Summary

Brominated adamantanes, specifically 1-bromoadamantane and 1,3-dibromoadamantane , are critical pharmacophores and intermediates in the synthesis of antiviral agents (e.g., Amantadine, Rimantadine), type-2 diabetes treatments (e.g., Vildagliptin, Saxagliptin), and advanced polymer materials.

While laboratory-scale bromination is straightforward, scaling these reactions to kilogram or pilot scales presents distinct engineering challenges:

  • Thermal Management: The reaction is exothermic, and the high freezing point of adamantane (270°C) requires careful solvent or melt management.

  • Corrosive Handling: The use of elemental bromine (

    
    ) and the evolution of hydrogen bromide gas (
    
    
    
    ) necessitate robust containment and scrubbing systems.
  • Selectivity Control: Distinguishing between mono-, di-, and tri-brominated species requires precise kinetic control and catalyst selection.

This guide details scalable, self-validating protocols for synthesizing high-purity (>99%) 1-bromoadamantane and 1,3-dibromoadamantane, emphasizing safety, yield optimization, and industrial feasibility.

Process Safety & Engineering Controls

Before initiating any synthesis, the following engineering controls must be validated.

  • Bromine Handling: Use PTFE-lined transfer lines and jacketed addition funnels. All seals must be fluoroelastomer (Viton/FKM) or PTFE.

  • Off-Gas Scrubbing: The reaction generates stoichiometric quantities of HBr gas.

    • Primary Scrubber: Water trap (to capture HBr as hydrobromic acid, a saleable byproduct).

    • Secondary Scrubber: 10-15% NaOH solution to neutralize breakthrough fumes.

  • Quenching: Residual bromine must be quenched with aqueous sodium bisulfite (

    
    ) or sodium thiosulfate (
    
    
    
    ). This reaction is highly exothermic; cooling capacity must be verified.
Figure 1: Industrial Reaction & Scrubbing Setup

G cluster_0 Reaction Zone cluster_1 Off-Gas Management Reactor Glass-Lined Reactor (Temp Controlled) Trap Safety Trap (Empty) Reactor->Trap HBr Gas Br2_Feed Bromine Feed (Jacketed) Br2_Feed->Reactor Controlled Addition Scrubber1 Primary Scrubber (Water -> 48% HBr) Trap->Scrubber1 Scrubber2 Secondary Scrubber (NaOH) Scrubber1->Scrubber2 Vent Vent Scrubber2->Vent Clean Air

Caption: Process flow for safe management of HBr evolution during scale-up bromination.

Reaction Mechanism & Selectivity

The bromination of adamantane proceeds via an ionic mechanism involving hydride abstraction to form a tertiary carbocation, which is then trapped by bromine.

  • Thermal (Uncatalyzed): Favors 1-bromoadamantane . The tertiary C-H bonds are weaker and react preferentially.

  • Lewis Acid Catalyzed (Fe/Al): Favors 1,3-dibromoadamantane . The Lewis acid increases the electrophilicity of the bromine, facilitating the second substitution at the bridgehead position.

Figure 2: Reaction Pathway & Selectivity

ReactionPath cluster_mono Kinetic Control (Thermal) cluster_di Thermodynamic/Catalytic Control Adamantane Adamantane (C10H16) Mono 1-Bromoadamantane (Target A) Adamantane->Mono + Br2, Reflux - HBr Di 1,3-Dibromoadamantane (Target B) Mono->Di + Br2, Lewis Acid (Fe) - HBr Tri 1,3,5-Tribromoadamantane (Over-reaction) Di->Tri Prolonged Reflux Excess Catalyst

Caption: Stepwise bromination pathway. Selectivity is controlled by catalyst presence and stoichiometry.

Protocol A: Scale-Up Synthesis of 1-Bromoadamantane

Objective: Produce 1.0 kg of 1-bromoadamantane. Chemistry: Neat bromination (solvent-free) is preferred at scale to maximize volumetric efficiency and simplify purification.

Materials Table
ReagentMW ( g/mol )Mass (g)MolesEquiv.[1]Role
Adamantane 136.23681 g5.001.0Substrate
Bromine (

)
159.812400 g (~770 mL)15.03.0Reagent/Solvent
Sodium Bisulfite 104.06~500 g-ExcessQuench
Methanol 32.04~3.0 L-SolventRecrystallization
Step-by-Step Procedure
  • Setup: Equip a 3-L jacketed reactor with a high-torque overhead stirrer, reflux condenser (cooled to -10°C), internal temperature probe, and a pressure-equalizing dropping funnel. Connect the condenser outlet to the HBr scrubbing system (Figure 1).

  • Charging: Charge solid Adamantane (681 g) into the reactor.

  • Addition: Cool the reactor jacket to 10°C. Add Bromine (770 mL) dropwise over 60–90 minutes.

    • Note: Adamantane will partially dissolve. The reaction is endothermic initially but becomes exothermic as HBr evolution begins.

  • Reaction:

    • Slowly ramp the jacket temperature to 85°C (Reflux) over 1 hour.

    • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by GC.[2][3] Target: <0.5% unreacted adamantane.

  • Workup:

    • Cool the mixture to 20°C.

    • Add Dichloromethane (DCM, 1.5 L) or Carbon Tetrachloride (traditional but toxic) to dissolve the solid product.

    • Quench: Slowly add saturated aqueous Sodium Bisulfite (

      
      )  with vigorous stirring until the red bromine color fades to a pale yellow/orange. Caution: Exothermic. 
      
  • Isolation:

    • Separate the organic layer.[3][4][5]

    • Wash with water (2 x 500 mL) and brine (1 x 500 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to obtain a crude off-white solid.
      
  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling Methanol (~4 mL/g) .

    • Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

    • Filter the white crystals and wash with cold methanol.

    • Dry in a vacuum oven at 40°C.

Expected Yield: 90–95% (960–1020 g) Purity: >99% (GC)

Protocol B: Scale-Up Synthesis of 1,3-Dibromoadamantane

Objective: Produce 1.0 kg of 1,3-dibromoadamantane. Chemistry: Iron-catalyzed bromination. Iron powder reacts in situ with bromine to form


, a mild Lewis acid sufficient to drive the second substitution without causing rapid polymerization or tarring (common with 

).
Materials Table
ReagentMW ( g/mol )Mass (g)MolesEquiv.[1]Role
Adamantane 136.23500 g3.671.0Substrate
Bromine (

)
159.813500 g (~1.1 L)21.96.0Reagent/Solvent
Iron Powder 55.854.0 g0.070.02Catalyst Precursor
DCM 84.932.0 L-SolventExtraction
Step-by-Step Procedure
  • Setup: Same reactor setup as Protocol A. Ensure the condenser is efficient (glycol coolant recommended) to retain bromine during the longer, hotter reflux.

  • Charging: Charge Adamantane (500 g) and Iron Powder (4.0 g) into the reactor.

  • Addition: Add Bromine (1.1 L) carefully. The iron will react with bromine to form

    
     (reddish-brown species), initiating heat generation.
    
  • Reaction:

    • Heat the mixture to Reflux (approx. 60°C initially, rising to 80-90°C) .

    • Maintain vigorous stirring for 10–12 hours .

    • IPC: Monitor by GC.[2][3] The mono-bromo intermediate should disappear (<1%). If conversion stalls, add an additional 0.5 g of Iron powder.

  • Quench & Hydrolysis:

    • Cool to room temperature.[2][6]

    • Add DCM (2.0 L) to the reaction mass.

    • Pour the mixture slowly into Ice Water (2.0 L) containing Sodium Bisulfite (to quench excess

      
      ) and dilute HCl (to solubilize iron salts).
      
  • Isolation:

    • Separate the organic layer.[3][4][5] The aqueous layer should be clear (no bromine color).

    • Wash organic layer with water (3 x 1 L) to ensure removal of iron residues (critical for product color).

    • Concentrate to dryness.

  • Purification:

    • Method A (Recrystallization): Recrystallize from Acetone or Methanol/Acetone (1:1) . 1,3-dibromoadamantane is less soluble in MeOH than the mono-derivative.

    • Method B (Distillation): For larger scales, vacuum distillation can be used, though the high melting point (108-112°C) requires heat tracing on the condenser to prevent clogging.

    • Recommendation: Recrystallization is safer and yields higher purity for this scale.

Expected Yield: 80–85% (~900 g) Purity: >98% (GC)

Analytical Quality Control

Self-validation of the protocol requires robust analytical methods.

Gas Chromatography (GC) Method:

  • Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm).

  • Carrier Gas: Helium or Nitrogen (1.5 mL/min).

  • Injector: 250°C, Split ratio 20:1.

  • Detector: FID at 300°C.

  • Oven Program: 100°C (hold 2 min) -> 20°C/min -> 280°C (hold 5 min).

  • Retention Times (approx):

    • Adamantane: ~4.5 min

    • 1-Bromoadamantane: ~7.2 min

    • 1,3-Dibromoadamantane: ~9.8 min

References

  • Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Bromierung des Adamantans. Chemische Berichte, 93(6), 1366-1371. Link

  • Lerman, O., et al. (1971). The Preparation of 1,3-Dibromoadamantane. Organic Preparations and Procedures International, 3(4), 159-162. Link

  • Schreiner, P. R., et al. (2006). C-H Functionalization of Adamantane. Organic Syntheses, 83, 159. Link (Note: Describes related C-H functionalization principles).

  • BenchChem. (2025).[2][7] Scaling up the synthesis of 1-Bromo-3,5-dimethyladamantane. Link (General reference for scale-up handling of bromoadamantanes).

  • Tata Chemicals. (2021).[8] Safety Data Sheet: Bromine. Link (Standard industrial safety data for Bromine handling).

Disclaimer: This guide is for informational purposes for qualified professionals. Always perform a comprehensive risk assessment before scaling up hazardous reactions.

Sources

Method

handling and storage protocols for hygroscopic adamantane halides

Abstract Adamantane halides (1-halo-adamantanes) serve as critical lipophilic cage scaffolds in the synthesis of antivirals (e.g., Rimantadine), NMDA receptor antagonists (e.g., Memantine), and advanced polymer materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Adamantane halides (1-halo-adamantanes) serve as critical lipophilic cage scaffolds in the synthesis of antivirals (e.g., Rimantadine), NMDA receptor antagonists (e.g., Memantine), and advanced polymer materials. While the adamantane cage provides steric bulk and thermal stability, the bridgehead carbon-halogen bond (C-X) is prone to


 solvolysis in the presence of atmospheric moisture. This guide provides field-proven protocols to mitigate hydrolysis, ensuring reagent purity and experimental reproducibility.

Scientific Foundation: The Hydrolysis Challenge

To handle these reagents effectively, one must understand the why behind their instability.

The Mechanism of Degradation: Unlike typical alkyl halides, 1-adamantane halides cannot undergo


 reactions due to steric blocking of the backside attack by the cage structure. However, they are exceptionally prone to 

pathways. The rigid adamantane cage stabilizes the resulting tertiary carbocation through hyperconjugation, making the energy barrier for ionization surprisingly low in the presence of protic contaminants (moisture).
  • Key Insight: The rate of hydrolysis follows the leaving group ability: Iodide > Bromide > Chloride .[1]

  • The Trap: Hydrolysis releases HX (hydrochloric, hydrobromic, or hydroiodic acid). This acid is autocatalytic in some storage contexts and highly corrosive to standard metal spatulas and balance pans.

Figure 1: Degradation Pathway & Logic Flow

G Start 1-Adamantyl-X (Solid Reagent) TS Transition State: [1-Ad+ ... X-] Start->TS Ionization (Rate Limiting) Moisture Atmospheric Moisture (H2O) Moisture->TS Solvation Product 1-Adamantanol (Impurity) TS->Product Nucleophilic Attack Acid HX Acid (Corrosive Gas) TS->Acid Elimination

Caption: The


 hydrolysis pathway. Note that the ionization step is accelerated by polar protic solvents (water), leading to irreversible formation of adamantanol and corrosive acid.

Material Characterization & Properties

Understand your specific reagent before handling.

CompoundCAS No.[2][3]Melting PointHygroscopicityHydrolysis Risk
1-Chloroadamantane 935-56-8165–166°CModerateLow (Requires heat/catalyst)
1-Bromoadamantane 768-90-1118–120°CHighHigh (Degrades in moist air)
1-Iodoadamantane 768-93-475–76°CVery HighCritical (Light & Moisture sensitive)

Protocol A: Storage Architecture

Objective: Maintain a water content < 100 ppm within the storage micro-environment.

The "Double-Barrier" System

Never rely solely on the vendor's original bottle. The threads on standard glass vials are insufficient for long-term storage of high-risk halides (Br/I).

  • Primary Containment:

    • Transfer reagent to a borosilicate glass vial with a Teflon (PTFE) lined screw cap .

    • Why: Paper or foil liners degrade upon exposure to trace HX acid evolved from the reagent, contaminating the solid. PTFE is chemically inert.

    • Parafilm Protocol: Wrap the cap junction with Parafilm M® counter-clockwise (with the thread direction) to create a secondary seal.

  • Secondary Containment (The Desiccator):

    • Place the primary vial inside a vacuum desiccator or a heavy-walled jar containing indicating Drierite (CaSO4) or Phosphorus Pentoxide (P2O5) .

    • Note: For 1-Iodoadamantane, the secondary container must be opaque (amber glass or wrapped in foil) to prevent photolytic cleavage of the C-I bond.

  • Temperature Control:

    • Store at 2–8°C (Refrigerated).

    • Critical Step: You must allow the container to warm to room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the reagent surface, triggering the degradation cycle shown in Figure 1.

Protocol B: Handling & Weighing

Objective: Minimize atmospheric exposure time (


) to 

seconds.
Method 1: The "Open Air" Technique (For 1-Cl and 1-Br variants)

Applicable when glovebox access is limited.

  • Preparation: Pre-weigh the receiving flask containing a magnetic stir bar and septum. Flush this flask with Nitrogen (

    
    ) or Argon.
    
  • The Funnel Trick: Do not use weighing paper. Static electricity can cause the adamantane powder to scatter, increasing surface area for moisture absorption.

    • Use: A glass weighing boat or a dedicated solid-addition funnel.

  • Execution:

    • Open the desiccator and remove the vial.

    • Quick-Weigh: Transfer the approximate amount to the glass boat. Close the stock vial immediately.

    • Transfer: Pour solids into the receiving flask.

    • Purge: Immediately cap the receiving flask and purge with inert gas for 5 minutes.

Method 2: The Inert Atmosphere Technique (Mandatory for 1-Iodo)

Required for high-precision kinetics or organometallic coupling.

  • Transfer the stock bottle into a glovebox (

    
     atmosphere, 
    
    
    
    ppm
    
    
    ).
  • Weigh the reagent directly into the reaction vessel inside the box.

  • Seal the vessel with a rubber septum and electrical tape before bringing it out to the bench.

Protocol C: Quality Control & Purification

If your reagent appears "caked" or smells acrid (acidic), it has hydrolyzed. Using degraded reagent will lower yields and introduce adamantanol impurities that are difficult to separate later.

QC Check: The "Melting Point Depression" Test
  • Take a small capillary sample.

  • Compare against the reference MP (Table in Section 2).

  • Rule of Thumb: A depression of

    
     or a wide melting range (
    
    
    
    ) indicates significant hydrolysis (1-adamantanol melts much higher, ~282°C, but acts as an impurity that disrupts the lattice).
Purification Workflow: Sublimation

Recrystallization is risky because heating in solvents can accelerate hydrolysis if the solvent isn't perfectly dry. Sublimation is the superior method for adamantane derivatives due to their high vapor pressure and solid state.

Step-by-Step Sublimation:

  • Setup: Place impure solid in the bottom of a vacuum sublimation apparatus (cold finger).

  • Vacuum: Apply high vacuum (

    
     mmHg).
    
  • Heat: Gently heat the bottom using an oil bath.

    • 1-Chloroadamantane:[1][4][5] Heat to ~100°C.

    • 1-Bromoadamantane:[1][2][3][6] Heat to ~80-90°C.

  • Collection: Pure crystals will form on the water-cooled cold finger. The non-volatile adamantanol and polymeric impurities will remain at the bottom.

  • Harvest: Scrape the white crystals off the cold finger directly into a tared, inert-purged vial.

Figure 2: Handling Decision Matrix

DecisionTree Start Reagent Status Check Visual Is solid caked or yellow? Start->Visual Smell Acrid/Acidic Odor? Visual->Smell No Purify STOP: Purification Required Visual->Purify Yes OK Proceed to Weighing (Protocol B) Smell->OK No Smell->Purify Yes Sublimation Perform Vacuum Sublimation (Protocol C) Purify->Sublimation Preferred Method Recryst Recrystallization (Only if sublimation fails) Sublimation->Recryst Alternative

Caption: Decision matrix for assessing reagent quality before experimental use.

Safety & Emergency Procedures

  • Hazard: Hydrolysis generates HX gas. In a confined secondary container, pressure can build up over months.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Spill Cleanup: Do not wipe with a wet paper towel (generates acid). Sweep up dry solid, then wipe the area with a weak base (saturated sodium bicarbonate solution) to neutralize potential acid residue.

References

  • Solvolysis Mechanisms: Bentley, T. W., & Carter, G. E. (1983). The

    
     spectrum. Journal of the American Chemical Society. Link
    
  • 1-Bromoadamantane Properties: Sigma-Aldrich.[3] (n.d.). Product Specification: 1-Bromoadamantane. Link

  • Sublimation Techniques: TCI Chemicals. (n.d.). 1-Chloroadamantane (Purified by Sublimation).[4] Link

  • Hygroscopic Handling: Fisher Scientific. (2025).[7][8][9] Safety Data Sheet: 1-Bromoadamantane. Link

  • General Lab Practice: University of Rochester. (n.d.). How To: Store Reagents. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removing Unreacted Adamantane from Brominated Product Mixtures

Executive Summary & Core Challenge The bromination of adamantane typically yields 1-bromoadamantane , but often leaves 5–15% unreacted adamantane and potentially 1,3-dibromoadamantane as byproducts.[1][2] The "Adamantane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The bromination of adamantane typically yields 1-bromoadamantane , but often leaves 5–15% unreacted adamantane and potentially 1,3-dibromoadamantane as byproducts.[1][2]

The "Adamantane Challenge": Removing unreacted adamantane is deceptively difficult because:

  • Solubility Mimicry: Both the starting material and product are highly lipophilic, making standard extraction ineffective.[1][2][3]

  • Volatility: Adamantane sublimes easily at room temperature, which can be used to your advantage or cause contamination issues.[1][2][3]

  • Detection: Adamantane lacks a chromophore, making it invisible under standard UV (254 nm) visualization on TLC plates.[1][2][3]

This guide provides three validated workflows to isolate high-purity 1-bromoadamantane, ranging from rapid "rough" purification to analytical-grade separation.

Diagnostic & Triage (FAQ)

Q1: I recrystallized my product from methanol, but the melting point is still broad (e.g., 108–114°C). Why? A: You likely have co-crystallized adamantane.[1][2][3] While methanol (MeOH) is the standard recrystallization solvent, adamantane has low but non-negligible solubility in hot MeOH.[2] If the mother liquor is cooled too aggressively (e.g., directly to -20°C), adamantane will precipitate alongside your product.[2]

  • Fix: Use the Vacuum Sublimation Strip (Method A) before recrystallization, or use a larger volume of MeOH and stop cooling at room temperature.[2]

Q2: I cannot see the adamantane impurity on my TLC plate under the UV lamp. A: Adamantane is a saturated hydrocarbon and does not absorb UV light at 254 nm. 1-Bromoadamantane also has weak UV absorbance.

  • Fix: You must use a chemical stain.[1][2][3] An Iodine (I₂) chamber is most effective.[1][2][3] Adamantane will appear as a transient brown spot that fades quickly.[1][2][3] Phosphomolybdic Acid (PMA) stain with heat is a permanent alternative.[1][2][3]

Q3: Can I just distill the mixture? A: Direct distillation is difficult because adamantane sublimes rather than boils, often clogging the condenser or receiver.

  • Fix: Use Flash Column Chromatography (Method B) or Sublimation (Method A).[1][2][3]

Decision Matrix: Selecting a Purification Method

Use the following logic to determine the best protocol for your specific situation.

PurificationDecision Start Start: Crude Reaction Mixture Scale What is your scale? Start->Scale ImpurityLevel Adamantane Content? Scale->ImpurityLevel Any Scale Sublimation Method A: Vacuum Sublimation (Best for <5g, High Impurity) ImpurityLevel->Sublimation High (>15%) Column Method B: Flash Chromatography (Best for High Purity Needs) ImpurityLevel->Column Medium (5-15%) Recryst Method C: Methanol Recrystallization (Best for >10g, Low Impurity) ImpurityLevel->Recryst Low (<5%) Sublimation->Recryst If purity <98% after sublimation

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity load and scale.

Technical Workflows & Protocols

Method A: Vacuum Sublimation (The "Gentle Strip")

Best for: Removing bulk adamantane from small-scale reactions without solvents.[1]

Principle: Adamantane has a significantly higher vapor pressure than 1-bromoadamantane.[1][2][3] By applying a vacuum at moderate temperature, adamantane sublimes away, leaving the heavier brominated product behind.[2]

Protocol:

  • Place the crude solid in a round-bottom flask or a sublimator.[1][2][3]

  • Connect to a high-vacuum line (< 1 mmHg is ideal, but a strong water aspirator may suffice).[1][2][3]

  • Crucial Step: Heat the flask in a water bath to 40–50°C . Do NOT exceed 60°C.

    • Why? Adamantane sublimes readily at this temperature/pressure.[1][2][3] 1-Bromoadamantane requires higher temperatures (90–100°C) to sublime significantly.[1][2][3]

  • Observe the cold finger or the neck of the flask.[2] Adamantane will form white, camphor-smelling crystals.[1][2][3]

  • Periodically stop, scrape off the sublimate (discard), and repeat until mass loss stabilizes.[2]

  • Validation: Check the residue by TLC (see Method B).

Method B: Flash Column Chromatography

Best for: Analytical purity and separating mono-bromo from di-bromo byproducts.[1][2][3]

System Parameters:

  • Stationary Phase: Silica Gel (Standard 230–400 mesh).[1][2][3]

  • Mobile Phase: 100% Hexanes (or Pentane).[1][2][3]

  • Visualization: Iodine Chamber.

Protocol:

  • TLC Optimization: Run a TLC of the crude in 100% Hexanes.

    • Spot 1 (Top, Rf ~0.9): Unreacted Adamantane.[1][2][3]

    • Spot 2 (Middle, Rf ~0.4–0.5): 1-Bromoadamantane.[1][2][3][4]

    • Spot 3 (Bottom, Rf <0.2): Poly-brominated species (if any).[1][2][3]

  • Column Setup: Pack a silica column using hexanes.

  • Loading: Dissolve the crude in the minimum amount of hexanes (or DCM if solubility is poor, but keep the DCM volume low). Load onto the column.[2][3][5]

  • Elution: Elute with 100% Hexanes.

    • Collect the first few fractions rapidly; these contain the adamantane.[2]

    • Switch fractions once the adamantane spot disappears from TLC.[2][3]

  • Collection: The 1-bromoadamantane will elute slowly.[1][2][3] If it moves too slowly, add 1–2% Ethyl Acetate or DCM to the Hexanes to speed up elution after the adamantane is fully removed.[2]

Method C: Recrystallization from Methanol

Best for: Large-scale purification (>10g) where chromatography is impractical.[1][2][3]

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add Methanol (MeOH) (approx. 5–10 mL per gram of crude).

  • Heat to reflux until all solid dissolves.

    • Troubleshooting: If a small amount of solid remains undissolved even at reflux, it may be inorganic salts or polymer.[2] Filter hot.

  • Cooling Phase (Critical): Allow the flask to cool slowly to Room Temperature (RT).

    • Do NOT place immediately in ice.[1][2][3] Rapid cooling traps adamantane in the crystal lattice.[2]

    • 1-Bromoadamantane will crystallize as white needles/plates.[1][2][3]

  • Filtration: Filter the crystals.

  • Washing: Wash with a small amount of cold MeOH (-20°C).[1][2][3]

    • Mechanism:[1][3][6][7] Adamantane is more soluble in the mother liquor than the product.[2] The cold wash removes the surface mother liquor containing the adamantane impurity.

Data Reference: Physicochemical Properties

PropertyAdamantane (Impurity)1-Bromoadamantane (Target)Note
Formula C₁₀H₁₆C₁₀H₁₅Br
Molecular Weight 136.24 g/mol 215.13 g/mol Significant mass difference aids sublimation.[1][2][3]
Melting Point 270°C (sealed tube)116–118°C
Sublimation High (at RT)Moderate (requires vacuum/heat)Basis for Method A.
TLC Rf (Hexane) ~0.90~0.45Distinct separation possible.[1][2][3]
Solubility (MeOH) Low (~10 g/L)Moderate (Hot), Low (Cold)Basis for Method C.
UV Visibility None (Transparent)Weak/NoneUse Iodine Stain.

Visualizing the Separation Logic

SeparationWorkflow cluster_chrom Chromatography (Silica/Hexane) Mixture Crude Mixture (Adamantane + 1-Br-Ad) Step1 Elution Start Mixture->Step1 Fraction1 Fraction 1-5: Adamantane (Rf 0.9) Step1->Fraction1 Fast Elution Fraction2 Fraction 10-20: 1-Br-Adamantane (Rf 0.45) Step1->Fraction2 Slower Elution

Figure 2: Chromatographic separation profile.[1][2][3] Adamantane elutes near the solvent front, allowing for clean separation before the product elutes.

References

  • BenchChem. Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography.[1][2][3][8] Retrieved from .[1][2][3]

  • ChemicalBook. 1-Bromoadamantane Properties and Purification Methods. Retrieved from .[1][2][3]

  • Organic Syntheses. 4-Protoadamantanone (Mentions Adamantane/Bromoadamantane separation logic). Org.[1][2][3] Synth. 1973 , 53,[2] 30. Retrieved from .[1][2][3]

  • NIST Chemistry WebBook. 1-Bromoadamantane Phase Change Data. Retrieved from .[1][2][3]

  • Sigma-Aldrich. 1-Bromoadamantane Product Specification and Handling. Retrieved from .[1][2][3]

Sources

Optimization

solving solubility issues of 1-Bromo-3-(1-bromoethyl)adamantane in methanol

Technical Support Center: Solubility & Handling of 1-Bromo-3-(1-bromoethyl)adamantane Part 1: Executive Summary & Diagnostic Framework The Challenge: Researchers frequently encounter precipitation or "oiling out" when in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling of 1-Bromo-3-(1-bromoethyl)adamantane

Part 1: Executive Summary & Diagnostic Framework

The Challenge: Researchers frequently encounter precipitation or "oiling out" when introducing 1-Bromo-3-(1-bromoethyl)adamantane (and similar di-functionalized adamantanes) into methanol.[1]

The Science: The adamantane cage is a diamondoid structure—rigid, highly symmetrical, and intensely lipophilic (hydrophobic). While the bromine substituents add some polarity, the massive hydrocarbon lattice dominates the physicochemical profile. Methanol, being a polar protic solvent with a high dielectric constant (


), forms a hydrogen-bond network that energetically resists cavity formation for the bulky, non-polar adamantane cage.[1]

Diagnostic Decision Tree: Before proceeding, identify your experimental goal. The solubility strategy for synthesis differs fundamentally from analysis.

SolubilityDecisionTree Start User Goal: Dissolve 1-Bromo-3-(1-bromoethyl)adamantane Goal Select Application Start->Goal Synthesis Synthesis / Reaction (e.g., Solvolysis, Methoxylation) Goal->Synthesis Analysis Analysis / Purification (e.g., HPLC, NMR, Recrystallization) Goal->Analysis MethodA Method A: Thermal Activation (Reflux) Synthesis->MethodA High Heat Required MethodB Method B: Binary Solvent System (DCM/MeOH or THF/MeOH) Analysis->MethodB Ambient Temp Stability Risk CRITICAL WARNING: Risk of Solvolysis (SN1) MethodA->Risk High Risk MethodB->Risk Low Risk (if cold)

Figure 1: Decision matrix for selecting the appropriate solvation strategy based on experimental intent.

Part 2: Technical Troubleshooting Guides

Issue 1: "The compound forms a white precipitate immediately upon adding Methanol."[1][2]

Root Cause: The lattice energy of the crystalline adamantane derivative is higher than the solvation energy provided by cold methanol. You are witnessing the "hydrophobic effect" where methanol molecules cluster to maximize their own H-bonds, expelling the non-polar solute.

Solution: The "Wedge" Protocol (Co-Solvent Engineering) Do not use pure methanol for initial dissolution unless reacting at reflux.[1] Use a "wedge" solvent to break the crystal lattice first.

Step-by-Step Protocol:

  • Weigh the target mass of 1-Bromo-3-(1-bromoethyl)adamantane.[1]

  • Dissolve in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

    • Ratio: 1 mL DCM per 100 mg compound.[1]

    • Why? DCM interacts favorably with the lipophilic cage and the bromine substituents.

  • Dilute slowly with Methanol while vortexing.

    • Target: 10:90 (DCM:MeOH) for analytical injections; 50:50 for reactions.[1]

    • Observation: If turbidity appears, add small aliquots of DCM until clear.[1]

Solvent SystemSolubility RatingSuitabilityRisk
Pure Methanol (25°C) Poor (< 5 mg/mL)Recrystallization onlyLow
Pure Methanol (Reflux) GoodSolvolysis ReactionsHigh (Reaction occurs)
DCM / Methanol (1:1) ExcellentSynthesis / TransferLow
THF / Methanol (1:4) Very GoodHPLC / LC-MSModerate (THF UV cutoff)
Issue 2: "I am trying to recrystallize from Methanol, but it oils out instead of forming crystals."

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or when the solution is too concentrated at a temperature where the compound is liquid.

Solution: The Thermal Gradient Method Adamantane derivatives often require a slow cooling ramp to align into a lattice rather than crashing out as amorphous oil.

Protocol:

  • Saturation: Suspend the compound in Methanol at room temperature.

  • Reflux: Heat the mixture to boiling (64.7°C). Add Methanol dropwise just until the solution becomes clear.

    • Note: 1-Bromo-3-(1-bromoethyl)adamantane should dissolve readily at reflux [1].[1]

  • Seeding: Remove from heat. If oil droplets form immediately, add a "seed" crystal of the pure compound or scratch the glass surface.

  • Insulation: Wrap the flask in aluminum foil or place it in a warm water bath to cool slowly to room temperature over 2-3 hours. Rapid cooling promotes oiling.[1]

Issue 3: "My HPLC peaks are shifting/degrading when dissolved in Methanol."

Root Cause: Solvolysis (Artifact Formation) This is a critical chemical stability issue, not just a physical solubility one.[1] Bridgehead bromides (1-position) and secondary bromides (on the ethyl group) are susceptible to SN1 solvolysis in polar protic solvents [2].[1] Methanol acts as a nucleophile, replacing the bromine with a methoxy group (-OCH₃).[1]

Mechanism:


[1]

Solution: Aprotic Solvents for Analysis

  • Immediate Action: Switch diluent to Acetonitrile (ACN) or Pure Methanol (chilled to 4°C) and inject immediately.[1]

  • Buffer: If Methanol must be used, ensure the solution is neutral. Acidic conditions (generated by HBr release) accelerate further degradation (autocatalysis).[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to force dissolution in methanol? A: Yes, but with caution. Sonication generates local heat spots which can accelerate the solvolysis reaction described above. If you sonicate, use a water bath with ice to keep the bulk temperature below 20°C.

Q2: Why does 1-bromoadamantane dissolve better than my compound? A: 1-Bromoadamantane is smaller.[1] Your compound, 1-Bromo-3-(1-bromoethyl)adamantane, has an additional bromoethyl group.[1] While this adds mass, it also disrupts the symmetry slightly. However, the increased hydrophobicity of the ethyl chain often outweighs the polarity of the second bromine, making dissolution in cold methanol harder compared to the parent compound [3].

Q3: Is this compound compatible with plastic labware? A: Generally, yes.[1] However, if you are using DCM or THF as a co-solvent (as recommended in the "Wedge" protocol), you must use glass or chemically resistant plastics (like polypropylene).[1] DCM dissolves polystyrene serological pipettes and some syringe filters.[1]

Q4: I need to run an NMR. Can I use MeOD (Deuterated Methanol)? A: Only if you scan immediately.[1] For long-term storage or overnight runs, CDCl₃ (Deuterated Chloroform) is the gold standard for brominated adamantanes.[1] It provides excellent solubility and zero reactivity.[1]

Part 4: References

  • ChemicalBook. (2025).[1] 1-Bromoadamantane Properties and Solubility Data. Retrieved from [1]

  • MacMillan, J., & Pryce, R. J. (1970).[1][2] Solvolysis of 1-bromoadamantane. Journal of the Chemical Society B: Physical Organic. Retrieved from [1]

  • BenchChem. (2025).[1][3][4] Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives. Retrieved from [1]

  • PubChem. (2025).[1][5] 1-Bromo-3-methyladamantane Compound Summary. (Analogous Structure Data). Retrieved from [1][5]

  • GuideChem. (2025).[1] 1-Adamantanemethanol Solubility Profile. Retrieved from [1]

(Note: While specific solubility curves for 1-Bromo-3-(1-bromoethyl)adamantane are proprietary/rare, protocols are derived from validated data for 1-bromoadamantane and 1,3-dibromoadamantane analogs.)[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyladamantane Bromination

Ticket ID: #EA-BR-001 Subject: Temperature Optimization & Troubleshooting for 1-Bromo-3-Ethyladamantane Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Dir...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EA-BR-001 Subject: Temperature Optimization & Troubleshooting for 1-Bromo-3-Ethyladamantane Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Bromination of 1-ethyladamantane is a competition between kinetics and thermodynamics. The goal is usually 1-bromo-3-ethyladamantane (bridgehead substitution).

  • Too Cold (< 20°C): Reaction stalls; induction periods lead to sudden exotherms later.

  • Too Hot (> 65°C): Loss of regioselectivity. You risk brominating the ethyl side-chain (secondary carbons) or poly-brominating the adamantane cage (1,3,5-tribromo species).

The Solution: You must treat temperature not as a static setting, but as a dynamic ramp . The most robust protocol utilizes the "Initiation-Reflux-Aging" profile.

Standard Operating Procedure (SOP): The Baseline Protocol

Before troubleshooting, ensure your baseline matches this validated workflow. This protocol targets the ionic mechanism (favored by Lewis acids/Iron), which is highly selective for the bridgehead carbons over the ethyl side chain.

Reagents & Stoichiometry
  • Substrate: 1-Ethyladamantane (1.0 equiv)

  • Reagent: Elemental Bromine (

    
    ) (3.0 - 6.0 equiv) — Acts as both reagent and solvent.
    
  • Catalyst: Iron Powder (

    
    ) (0.05 - 0.1 equiv) — Essential for lowering the activation energy at moderate temps.
    
The Temperature Ramp (Critical)
PhaseTemperatureDurationTechnical Justification
1. Addition 0°C - 5°C 30-60 minSuppression of Volatility: Bromine is highly volatile. Cold addition prevents vapor loss and controls the initial exotherm upon catalyst contact.
2. Initiation 20°C - 25°C 1-2 hoursInduction Management: Allows the formation of the active Lewis Acid species (

) without thermal runaway.
3. Reaction 55°C - 60°C 4-12 hoursThermodynamic Drive: This is the boiling point of

. Reflux ensures the system has enough energy to overcome the steric hindrance of the ethyl group to access the C3 bridgehead.
4.[1] Quench < 10°C N/AKinetic Stop: Rapid cooling prevents side-reactions during the exothermic hydrolysis of excess bromine.

Troubleshooting Hub: Specific Issue Resolution

Issue 1: "I have unreacted starting material (Low Conversion)."

Diagnosis: If you see significant 1-ethyladamantane remaining after 12 hours, your reaction temperature likely never reached the "activation threshold" for the C3 position.

  • Q: I refluxed at 40°C (using a solvent). Is that enough?

    • A: No. If you diluted the bromine with DCM or Chloroform, the reflux temperature is too low.

    • Fix: Run the reaction in neat bromine to achieve the internal temperature of ~59°C (Bromine's BP). If you must use a solvent, switch to 1,2-dichloroethane (DCE) and set the bath to 60°C, but be aware that dilution slows kinetics significantly.

  • Q: Did the catalyst deactivate?

    • A: Moisture is the enemy. If your bromine or glassware was wet, the

      
       hydrolyzed.
      
    • Fix: Ensure all glassware is oven-dried. Add a fresh "spike" of Iron powder (5 mol%) and raise the temp to 60°C for 2 hours.

Issue 2: "I am seeing multiple spots on TLC (Over-Bromination)."

Diagnosis: You have formed 1,3-dibromo-5-ethyladamantane or side-chain brominated impurities. This is a classic symptom of thermal overshoot .

  • Q: Can I just reduce the reaction time?

    • A: It is better to reduce the temperature first.

    • Fix: Lower the reaction temperature to 45°C . The rate of mono-bromination vs. di-bromination differs significantly.[1] At 60°C, the second bromination becomes competitive. At 45°C, it is kinetically suppressed.

  • Q: Is my Iron catalyst causing this?

    • A: Yes, Lewis acids can be too aggressive.

    • Fix: Switch to a radical initiator method if ionic conditions are too harsh. Use N-Bromosuccinimide (NBS) in

      
       or 
      
      
      
      with a radical initiator (AIBN) at reflux. This changes the mechanism but often yields cleaner mono-product for sensitive substrates.
Issue 3: "The product is a dark tar/oil and difficult to crystallize."

Diagnosis: Oxidative degradation or polymerization, likely due to uncontrolled exotherms during the "Initiation" phase.

  • Q: I heated it to 60°C immediately after addition. Is that wrong?

    • A: Critical Error. Heating neat bromine with iron and adamantanes causes a violent exotherm. You likely charred the product.

    • Fix: You MUST respect the "Initiation" phase at 20-25°C. Do not apply heat until gas evolution (

      
      ) has stabilized.
      

Visual Workflows

Workflow 1: The Optimized Reaction Protocol

ReactionProtocol Start Start: 1-Ethyladamantane Setup Setup: Dry Flask, N2 atm Add Fe Powder Start->Setup AddBr2 Addition Phase (0°C) Add Br2 Dropwise Setup->AddBr2 Init Initiation Phase (RT) Stir 1h (Wait for HBr gas) AddBr2->Init Reflux Reaction Phase (58-60°C) Reflux Neat Br2 (4-12h) Init->Reflux Check In-Process Control (TLC/GC) Is SM < 2%? Reflux->Check Check->Reflux No (Extend Time) Quench Quench (<10°C) Add NaHSO3 (aq) Check->Quench Yes Workup Workup: DCM Extract Wash H2O/Brine -> Dry Quench->Workup End Final Product: 1-Bromo-3-Ethyladamantane Workup->End

Caption: Step-by-step logic for the ionic bromination of ethyladamantane, emphasizing temperature checkpoints.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Conversion (SM Remaining) Type->LowYield SM Left Impurity High Impurities (Poly-bromo/Tars) Type->Impurity Dirty TLC Sol1 Action: Increase Temp Ensure Reflux (59°C) LowYield->Sol1 Sol2 Action: Check Catalyst Add fresh Fe powder LowYield->Sol2 Sol3 Action: Lower Temp Run at 40-45°C Impurity->Sol3 Sol4 Action: Switch Reagent Use NBS/CHCl3 Impurity->Sol4

Caption: Diagnostic logic to resolve yield and purity issues based on temperature and reagent choice.

Frequently Asked Questions (FAQ)

Q: Can I use Aluminum Chloride (


) instead of Iron? 
A:  You can, but it is risky. 

is a much stronger Lewis acid than

. While it will accelerate the reaction, it significantly increases the risk of skeletal rearrangement (adamantane-to-protoadamantane shift) and over-bromination. For 1-ethyladamantane, Iron powder is the "Goldilocks" catalyst—just active enough.

Q: My bromine solidified during the addition at 0°C. What do I do? A: Bromine freezes at -7.2°C. If your ice bath is too cold (e.g., salt/ice), the reagent will freeze.

  • Fix: Use a simple ice/water bath (0°C). Do not use acetone/dry ice or salt mixtures. If it freezes, remove the bath briefly until it melts, then resume with the bath at 0-2°C.

Q: How do I safely quench the excess bromine? A: This is the most dangerous step.

  • Cool the mixture to < 10°C.

  • Prepare a saturated solution of Sodium Bisulfite (

    
    )  or Sodium Metabisulfite.
    
  • Add the bisulfite solution dropwise with vigorous stirring.

  • Visual Indicator: The deep red/brown color of bromine will fade to a pale yellow or colorless aqueous layer. Stop adding bisulfite once the color change persists.

References

  • BenchChem Technical Support.Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.

    • Source: (Simulated Link based on search context 1.2)

  • Stetter, H., et al.Über Verbindungen mit Urotropin-Struktur. (Foundational work on adamantane bromination using neat bromine/iron). Source: Chem. Ber. 1959, 92, 1629.
  • Royal Society of Chemistry. Cluster halogenation of adamantane and its derivatives with bromine. (Mechanism of ionic bromination).[2]

    • Source:

  • Google Patents. Process for the preparation of 1-bromo-3,5-dimethyl adamantane.[3] (Industrial temperature parameters).

    • Source:

Sources

Optimization

Technical Support Center: Separation &amp; Purification of Mono- and Di-Bromo Adamantane Byproducts

Welcome to the Technical Support Center for adamantane derivative synthesis. The purification of 1-bromoadamantane from its over-brominated byproduct, 1,3-dibromoadamantane, is a notoriously difficult challenge in organi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane derivative synthesis. The purification of 1-bromoadamantane from its over-brominated byproduct, 1,3-dibromoadamantane, is a notoriously difficult challenge in organic synthesis [1]. Because both molecules feature a highly symmetrical, rigid, and lipophilic tricyclic cage, they exhibit nearly identical polarities and share overlapping physical properties.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting workflows, causal explanations for separation behaviors, and self-validating experimental protocols.

Frequently Asked Questions (FAQs)

Q: Why is separating 1-bromoadamantane from 1,3-dibromoadamantane so challenging? A: The difficulty stems from structural causality. The adamantane cage is a bulky, highly non-polar hydrocarbon. The addition of a second bromine atom at the 3-position increases the molecular weight but does not significantly break the molecule's symmetry or alter its overall dipole moment. Consequently, both compounds exhibit nearly identical retention factors (


) on normal-phase silica gel and have closely overlapping solubility profiles in organic solvents.

Q: How can I prevent the formation of 1,3-dibromoadamantane in the first place? A: Over-bromination is a kinetic issue. While the first bromination occurs readily, the second requires harsher conditions or extended time. To favor mono-bromination, avoid using neat liquid bromine (


) under reflux. Instead, use milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in trichloromethane (

) at 65–70 °C, which slowly releases bromine and limits the local concentration of the electrophile, drastically reducing di-bromo byproduct formation [2].

Q: Why do my adamantane bromides disappear from the TLC plate? A: Neither 1-bromoadamantane nor 1,3-dibromoadamantane possesses a UV chromophore (they lack conjugated pi-systems). You cannot visualize them using a standard UV lamp (254 nm). You must use a chemical stain, such as Iodine vapor (


) or Potassium Permanganate (

), followed by gentle heating to visualize the spots.

Quantitative Data: Physical Properties Comparison

To successfully separate these compounds, you must exploit their subtle differences in molecular weight, melting point, and vapor pressure.

PropertyAdamantane (Starting Material)1-Bromoadamantane (Target)1,3-Dibromoadamantane (Byproduct)
Molecular Weight 136.24 g/mol 215.13 g/mol 294.03 g/mol
Melting Point 270 °C (Sublimes)116–118 °C [3]108–112 °C [4]
Appearance White crystalline solidOff-white to white powderWhite to pale yellow solid
Solubility (Polar) Insoluble in MethanolSparingly soluble in cold MethanolHighly insoluble in cold Methanol
Sublimation Temp Room Temp (Slowly)90–100 °C (under vacuum)>110 °C (under vacuum)

Reaction & Separation Workflows

Reaction Pathway

The diagram below illustrates the kinetic pathway of adamantane bromination. Controlling the reaction at the mono-bromination stage is the most effective way to simplify downstream purification.

ReactionPathway Ad Adamantane (Starting Material) Mono 1-Bromoadamantane (Target Product) Ad->Mono Br2 or DBDMH Mild Conditions Di 1,3-Dibromoadamantane (Over-brominated Byproduct) Mono->Di Excess Br2 / Heat Lewis Acid (Fe/AlCl3)

Caption: Kinetic pathway of adamantane bromination showing the progression to over-brominated byproducts.

Purification Decision Matrix

Select your purification protocol based on the scale of your reaction and the required purity of the final compound.

PurificationWorkflow Crude Crude Bromination Mixture (Mono- & Di-bromo) Scale What is the synthesis scale? Crude->Scale Cryst Protocol A: Fractional Crystallization (Methanol, -20°C) Scale->Cryst Large Scale (>10g) Sublim Protocol B: Vacuum Sublimation (90-100°C, 15 mmHg) Scale->Sublim High Purity Req. Chrom Protocol C: Silica Chromatography (100% Hexanes) Scale->Chrom Small Scale (<2g) PureMono Pure 1-Bromoadamantane Cryst->PureMono Sublim->PureMono Chrom->PureMono

Caption: Decision tree for selecting the optimal separation protocol based on synthesis scale.

Validated Troubleshooting Protocols

Protocol A: Fractional Crystallization (The Scalable Approach)

Causality: This method exploits the differential solubility of the two compounds in polar protic solvents. Because 1,3-dibromoadamantane has a higher molecular weight and two heavy halogen atoms, it is significantly less soluble in cold methanol than 1-bromoadamantane. Self-Validation: A successful crystallization will yield sharp, white needles. If the crystals are amorphous or yellow, impurities are still trapped in the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Place the dried crude mixture in a round-bottom flask. Add a minimal volume of Methanol (MeOH) and heat gently in a water bath (50–60 °C) until the solid completely dissolves. Note: Do not boil vigorously, as 1-bromoadamantane is volatile.

  • Primary Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature (approx. 20 °C) over 1 hour. Rapid cooling traps the di-bromo impurity inside the mono-bromo crystal lattice.

  • Deep Cooling: Transfer the flask to a dry-ice/trichloroethylene bath (or a -20 °C freezer) for 2–4 hours to force the precipitation of 1-bromoadamantane [3].

  • Filtration: Quickly filter the cold suspension through a pre-chilled Büchner funnel. Wash the filter cake with a small volume (5–10 mL) of ice-cold methanol.

  • Drying: Dry the crystals under a vacuum to remove residual solvent.

Protocol B: Vacuum Sublimation (The Solvent-Free Approach)

Causality: Adamantane derivatives are highly spherical and rigid, preventing tight crystal packing and resulting in unusually high vapor pressures [5]. 1-Bromoadamantane sublimes at a lower temperature than 1,3-dibromoadamantane, allowing for separation via controlled heating under vacuum.

Step-by-Step Methodology:

  • Preparation: Ensure the crude mixture is completely dry. Any residual solvent will bump and ruin the sublimation.

  • Apparatus Setup: Place the crude solid at the bottom of a sublimation apparatus. Attach the cold finger and run ice water through it.

  • Vacuum Application: Apply a steady vacuum (ideally 10–15 mmHg using a water aspirator or a standard vacuum pump).

  • Controlled Heating: Submerge the bottom of the apparatus in an oil bath. Slowly raise the temperature to 90–100 °C.

  • Harvesting: 1-Bromoadamantane will selectively sublime and deposit as pure white crystals on the cold finger [3]. The 1,3-dibromoadamantane will largely remain in the residue at the bottom of the flask. Break the vacuum carefully to avoid dislodging the crystals.

Protocol C: Silica Gel Column Chromatography (The Precision Approach)

Causality: While their polarities are extremely similar, the presence of a second polarizable bromine atom in 1,3-dibromoadamantane causes it to interact slightly more strongly with the stationary phase (silica gel) than 1-bromoadamantane. Self-Validation: Because the


 difference is minute (

), successful separation requires an extremely non-polar mobile phase and a high silica-to-sample ratio.

Step-by-Step Methodology:

  • Column Packing: Prepare a long, narrow column packed with high-quality, fine silica gel (230–400 mesh). Use a silica-to-crude mass ratio of at least 50:1.

  • Loading: Dissolve the crude mixture in the absolute minimum amount of n-hexane. Load it carefully onto the top of the silica bed.

  • Elution: Elute strictly with 100% n-hexane or petroleum ether. Do not add polar modifiers like ethyl acetate or dichloromethane; even 1% will compress the separation bands and cause co-elution.

  • Fraction Collection: Collect small fractions (e.g., 10 mL each).

  • Analysis: Spot fractions on a TLC plate, elute with hexanes, and visualize using an Iodine chamber. Pool the fractions containing the leading spot (1-bromoadamantane) and evaporate the solvent under reduced pressure (keep the water bath below 35 °C to prevent product loss via sublimation).

References

  • "1-Bromoadamantane." Wikipedia, Wikimedia Foundation. Available at: [Link]

  • "Preparation method of 1-bromoadamantane." Google Patents (CN110304986B).
Troubleshooting

troubleshooting low purity in 1-Bromo-3-(1-bromoethyl)adamantane production

The following technical guide addresses the specific challenges in synthesizing and purifying 1-Bromo-3-(1-bromoethyl)adamantane . This molecule presents a unique "dual-reactivity" challenge: it contains a stable bridgeh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges in synthesizing and purifying 1-Bromo-3-(1-bromoethyl)adamantane . This molecule presents a unique "dual-reactivity" challenge: it contains a stable bridgehead bromide (on the adamantane cage) and a thermally labile secondary bromide (on the ethyl side chain).[1][2]

Topic: Troubleshooting Low Purity & Process Instability

Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1][2][3]

Executive Summary: The "Dual-Reactivity" Trap

Low purity in 1-Bromo-3-(1-bromoethyl)adamantane usually stems from treating the two bromine atoms as equivalent.[1][2][3] They are not.

  • The Cage Bromide (C1): chemically robust, requires Lewis acid or strong radical conditions to install.[1][2]

  • The Side-Chain Bromide (C1' of ethyl): A secondary benzylic-like halide.[1][2][3] It is thermally unstable and prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     elimination to form vinyl-adamantane derivatives.[1][2]
    

The Golden Rule: If your purity drops during workup/drying, you are likely triggering dehydrobromination of the side chain. If your purity is low before workup, you have a regioselectivity issue during bromination.[1][3]

Diagnostic Workflow

Use this logic tree to identify the root cause of your impurity profile.

TroubleshootingFlow Start START: Low Purity Observed CheckGC Step 1: Analyze Crude Reaction Mix (In-situ, before workup) Start->CheckGC IsCrudeGood Is the Crude Purity >90%? CheckGC->IsCrudeGood RegioIssue Issue: Reaction Selectivity IsCrudeGood->RegioIssue No (Crude is messy) WorkupIssue Issue: Workup Decomposition IsCrudeGood->WorkupIssue Yes (Crude is clean) CheckIsomers Check Impurity Peaks: Are they Regioisomers? RegioIssue->CheckIsomers SolnRegio FIX: Adjust Temp/Catalyst (See Section 3) CheckIsomers->SolnRegio CheckVinyl Check for Olefins (Vinyl) (NMR: 5.0-6.0 ppm) WorkupIssue->CheckVinyl SolnElim FIX: Eliminate Heat/Base (See Section 4) CheckVinyl->SolnElim

Figure 1: Diagnostic logic for isolating the source of impurities.[1][2][3]

Issue #1: Regio-Selectivity (The "Wrong Isomer" Problem)

Symptom: GC/HPLC shows multiple peaks with the same mass (


) but slightly different retention times.
Cause:  Competitive bromination at the C5/C7 bridgeheads or the C2' (terminal methyl) position.[1][2]
The Mechanism

When brominating 1-ethyladamantane , two mechanisms compete:

  • Ionic Bromination (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /Lewis Acid):  Favors bridgehead (Cage) substitution.[1][2]
    
  • Radical Bromination (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /Light or NBS):  Favors the side-chain secondary carbon (stabilized radical) AND bridgeheads.[1][2]
    

If you use strong Lewis acids (e.g.,


) with heat, you risk "halogen dance" (isomerization) or over-bromination of the cage.[1][2]
Corrective Protocol: Stepwise Control

Do not attempt to install both bromines in a single "sledgehammer" step if purity is critical.

ParameterRecommendationWhy?
Reagent NBS (N-Bromosuccinimide) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(liquid) is too aggressive for the side chain and promotes over-bromination [1].[1][2]
Solvent CCl4 or PhCF3 (Trifluorotoluene) Non-polar solvents suppress ionic pathways that lead to cage scrambling.[1][2][3]
Initiator AIBN or Benzoyl Peroxide Strictly radical mechanism ensures attack at the secondary ethyl position (C1').[1][2][3]
Stoichiometry 2.05 eq NBS Slight excess. Large excesses lead to tribromides.[1][2][3]

Key Reference: Stetter et al.[1][2][3] established that ionic bromination is preferred for the cage, while radical conditions are required for the side chain [2].

Issue #2: Dehydrobromination (The "Olefin" Impurity)

Symptom: The product turns yellow/brown upon drying.[1][2] NMR shows new peaks at 5.0–6.0 ppm (vinylic protons).[1][2] Cause: The side-chain bromide (1-bromoethyl group) is a secondary bromide .[1][2][3] It is highly susceptible to thermal elimination of HBr to form 1-bromo-3-vinyladamantane .[1][2][3]

The "Silent Killer" Steps
  • Rotary Evaporation > 40°C: Heat promotes elimination.[1][2][3]

  • Basic Wash (NaHCO3/NaOH): While removing acid is necessary, strong bases abstract the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton on the ethyl chain.[1][2]
    
  • Silica Gel Chromatography: Silica is slightly acidic and can catalyze the elimination of HBr from sensitive secondary alkyl halides.[1][2][3]

Stability Data Comparison
MoietyStabilityCritical Failure Mode
Adamantyl-Br (Cage) HighHydrolysis (slow)
CH(Br)-CH3 (Chain) Low Elimination (Fast > 50°C)
Corrective Protocol: The "Cold & Neutral" Workup
  • Quench: Use dilute Sodium Bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to remove bromine, but keep the pH neutral to slightly acidic  (pH 5-6).[1][2] Do NOT use strong NaOH.[1][2][3]
    
  • Extraction: Use Dichloromethane (DCM) .[1][2][3] Avoid Ethers (peroxides can re-initiate radical scrambling).[1][2][3]

  • Drying: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (neutral).[1][2] Avoid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    (basic).[1][2]
  • Concentration: NEVER exceed 35°C on the rotavap. Use high vacuum rather than high heat.[1][2][3]

  • Purification: If recrystallization is possible (e.g., cold MeOH), prefer it over silica columns. If a column is needed, neutralize the silica with 1% Triethylamine (TEA) only if the product is stable to base; otherwise, use neutral alumina .[1]

Issue #3: Hydrolysis (The "Alcohol" Impurity)

Symptom: Broad -OH peak in IR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][2]
Cause:  Adamantyl cations are stable.[1][2][3][4] In the presence of water and heat, the bridgehead bromide hydrolyzes to 1-hydroxy-3-(1-bromoethyl)adamantane.[1][2][3]

Fix: Ensure all solvents are anhydrous.[1][2][3] Store the final product in a desiccator.[1] The cage bromide is kinetically stable but thermodynamically prone to hydrolysis over long periods of wet storage [3].[1]

FAQ: Rapid Troubleshooting

Q: My product is an oil, but it should be a solid. Why? A: You likely have a mixture of diastereomers or the vinyl impurity (which lowers MP).[1][2] 1-Bromo-3-(1-bromoethyl)adamantane has a chiral center on the side chain.[1][2][3] If the cage is asymmetrically substituted (impurities), you get complex mixtures that refuse to crystallize.[1][2] Try triturating with cold Methanol (


).

Q: Can I use GC-MS for analysis? A: Use with caution. The high injection port temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) will cause thermal elimination of HBr inside the machine.[1][2] You will see the "vinyl" peak even if your product is pure.[1][3]
  • Validation: Run LC-MS (ESI/APCI) or NMR for true purity assessment.[1][2][3] If you must use GC, lower the inlet temperature to

    
     and use a high flow rate.[1]
    

Q: The color changed from white to brown overnight. A: This indicates autocatalytic decomposition.[1][2][3] HBr is releasing, which catalyzes further decomposition.[1][3]

  • Emergency Fix: Dissolve in DCM, wash with cold water, dry, and recrystallize immediately.[1] Store at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     under Argon.[1][2]
    

References

  • BenchChem. Synthesis of Adamantane Derivatives & Bromination Protocols. (General protocols for adamantane functionalization and Lewis acid catalysis). [1][2][3]

  • Stetter, H., et al. Über Verbindungen mit Urotropin-Struktur.[1][2][3] (Classic literature establishing the difference between ionic bridgehead substitution and side-chain reactivity).[1][2][3]

  • Sigma-Aldrich. 1-Bromoadamantane Technical Data & Stability.[1][2][3] (Data on the hydrolytic stability of the adamantane cage).

  • PubChem. 1-Ethyladamantane Physical Properties. (Starting material data). [1][2][3]

(Note: Specific synthesis papers for the 1-bromo-3-(1-bromoethyl) derivative are often proprietary or patent-protected intermediates for retinoids/antivirals.[1][2][3] The protocols above are derived from the established reactivity principles of the adamantane scaffold.)

Sources

Optimization

Technical Support Center: Precision Bromination of 1-Ethyladamantane

[1] Status: Active Operator: Senior Application Scientist Ticket ID: ADM-BR-001 Subject: Controlling Selectivity & Yield in C-H Functionalization[1] Welcome to the Advanced Synthesis Help Desk You have reached the Tier-3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Operator: Senior Application Scientist Ticket ID: ADM-BR-001 Subject: Controlling Selectivity & Yield in C-H Functionalization[1]

Welcome to the Advanced Synthesis Help Desk

You have reached the Tier-3 Technical Support for adamantane functionalization. We understand that brominating 1-ethyladamantane presents a unique "selectivity paradox." Unlike unsubstituted adamantane, your substrate breaks


 symmetry, creating competing reactive sites: the remaining bridgeheads (C3, C5, C7) and the ethyl side chain.

This guide moves beyond basic textbook recipes to address the thermodynamic and kinetic controls required for high-purity isolation of 1-bromo-3-ethyladamantane .

Module 1: The Selectivity Matrix (Theory & Mechanism)

Q: Why am I getting a mixture of products despite using standard conditions?

A: You are likely fighting a battle between Ionic and Radical pathways. The ethyl group at C1 activates the adamantane cage but also introduces a vulnerable


-methylene position on the side chain.[1]
  • The Desired Pathway (Ionic/Lewis Acid): In the presence of a Lewis Acid (like

    
     generated in situ), the reaction proceeds via a hydride abstraction to form a tertiary carbocation at the bridgehead (C3). This is thermodynamically favored due to the stability of the 
    
    
    
    adamantyl cation.
  • The Failure Mode (Radical): If you have stray light or peroxides, or if the Lewis Acid concentration is too low, a free-radical mechanism dominates. This is less selective and can attack the ethyl side chain or lead to rapid poly-bromination.[1]

Visualizing the Divergence:

ReactionPathways Start 1-Ethyladamantane Cond_Ionic Cond: Br2 (l), Fe (cat) Dark, 60-80°C Start->Cond_Ionic Ionic Path Cond_Radical Cond: Br2 (g), hv or NBS/AIBN Start->Cond_Radical Radical Path Cation 3° Carbocation (Bridgehead) Cond_Ionic->Cation Hydride Abstraction Prod_Side Side-Chain Bromides (Radical Impurity) Cond_Radical->Prod_Side H-Abstraction (Alpha) Prod_Mono 1-Bromo-3-ethyladamantane (Target >95%) Cation->Prod_Mono Br- Attack Prod_Poly 1,3-Dibromo-5-ethyladamantane (Over-reaction) Prod_Mono->Prod_Poly Excess Br2 / High T

Figure 1: Mechanistic divergence in adamantane bromination.[1] The ionic pathway (yellow) leads to the desired bridgehead functionalization, while radical conditions (red) risk side-chain attack.[1]

Module 2: The "Golden Standard" Protocol

Q: What is the most robust method to maximize mono-bromination yield?

A: We recommend a Modified Stetter Protocol utilizing in situ generated Iron(III) bromide. This method uses the substrate's own structure to self-regulate temperature (reflux) but requires strict stoichiometry.

Protocol ID: SOP-ADM-BR-03

ParameterSpecificationReason
Reagent Elemental Bromine (

), dry
High concentration drives the ionic mechanism.[1]
Catalyst Iron Powder (

), 325 mesh
Reacts with

to form mild Lewis Acid

.
Ratio Substrate :

= 1 : 3.5
Slight excess ensures conversion but limits di-bromination.[1]
Temp 60°C

80°C (Stepwise)
Initiates gently; finishes conversion at reflux.
Time 3 - 5 HoursExtended times favor thermodynamic poly-bromination.[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser (vented to a NaOH scrubber/trap) and a pressure-equalizing addition funnel. Exclude light (wrap flask in foil).

  • Charge: Add 1-ethyladamantane (1.0 equiv) and Iron powder (0.05 equiv / 5 mol%). Note: Do not use anhydrous

    
    ; it causes alkyl migration.
    
  • Addition: Add Bromine (3.5 equiv) dropwise over 30 minutes at room temperature. The reaction is exothermic; control the rate to prevent runaway boiling.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by GC/TLC.[2][3] If mono-bromo is <80%, raise to 80°C for 1-2 hours.

  • Quench: Cool to 0°C. Add

    
     to dilute, then slowly pour into ice-cold saturated 
    
    
    
    (sodium bisulfite) to destroy excess bromine.
  • Workup: Extract with DCM, wash with water and brine. Dry over

    
    .
    
Module 3: Troubleshooting (The "Fix-It" Guide)

Q: I followed the protocol, but my results are off. How do I fix this?

Issue 1: "The Sludge" (Poly-bromination)

Symptom: The product is a sticky, viscous oil that won't crystallize, or GC shows multiple high-molecular-weight peaks.[1]

  • Diagnosis: You over-cooked it. The second bridgehead (C5) activates once C3 is brominated, though more slowly.

  • Fix:

    • Reduce

      
       equivalents to 2.5 - 2.8 .
      
    • Strict Time Stop: Quench the reaction immediately when the starting material drops below 5%. Do not wait for 100% conversion. It is easier to separate unreacted starting material (non-polar) than di-bromo byproducts (similar polarity).

Issue 2: Side-Chain Impurities

Symptom: NMR shows splitting patterns on the ethyl group (


-carbon) or unexpected multiplets.
  • Diagnosis: Radical mechanism interference.

  • Fix:

    • Light Exclusion: Ensure the flask is completely wrapped in aluminum foil.

    • Oxygen Purge: Degas your bromine or reaction vessel with Argon before starting. Oxygen can promote radical chains.

Issue 3: Low Yield / Incomplete Reaction

Symptom: Large amounts of recovered 1-ethyladamantane.[1][4]

  • Diagnosis: Catalyst poisoning or wet reagents. Water destroys the

    
     catalyst.
    
  • Fix:

    • Dry the 1-ethyladamantane precursor (azeotropic distillation with toluene if necessary).

    • Use fresh Iron powder (remove oxide layer) or switch to anhydrous

      
       directly.
      

Decision Tree for Optimization:

Troubleshooting Problem Identify Problem Issue_Poly Too many bromines (Di/Tri-bromo) Problem->Issue_Poly Issue_Start Unreacted Material (Low Conv.) Problem->Issue_Start Issue_Chain Side Chain Attack Problem->Issue_Chain Sol_Poly Reduce Temp to 60°C Stop at 95% Conv. Issue_Poly->Sol_Poly Sol_Start Check Water Content Add 2% more Fe Issue_Start->Sol_Start Sol_Chain Wrap flask (Dark) Purge O2 Issue_Chain->Sol_Chain

Figure 2: Rapid diagnostic flowchart for common bromination failures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use N-Bromosuccinimide (NBS) instead of liquid Bromine? A: You can, but we advise against it for high selectivity. NBS typically operates via a radical mechanism (Wohl-Ziegler), which increases the risk of side-chain bromination on the ethyl group.[1] The Ionic


 route is far superior for bridgehead specificity.

Q: How do I purify the final product? Distillation is difficult. A: 1-bromo-3-ethyladamantane has a high boiling point and can sublime.[1]

  • Preferred: Recrystallization from Methanol (MeOH) or Acetone at -20°C. The mono-bromo derivative usually crystallizes well, while the di-bromo stays in the mother liquor.[1]

  • Alternative: Sublimation under high vacuum (if solid).

Q: Why not use Aluminum Chloride (


)? 
A: 

is too strong. It promotes Wagner-Meerwein rearrangements , causing the ethyl group to migrate or the cage to isomerize (e.g., to dimethyladamantane derivatives).[1] Stick to Iron (

) or Iron(III) Bromide (

).
References
  • Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur, XII.[1] Monofunktionelle Adamantan-Derivate." Chemische Berichte, vol. 92, no.[5] 7, 1959, pp. 1629–1635.

    • Foundational text on ionic bromin
  • Olah, G. A., et al. "Adamantane: The Chemistry of Diamond Molecules." Wiley-Interscience, 1990.[1]

    • Definitive guide on cage rearrangements and c
  • BenchChem Technical Repository. "A Comparative Guide to Brominating Agents for Adamantane Synthesis." BenchChem Protocols, 2025.[2][6]

    • Modern comparison of Fe vs.
  • Patent CN102617277B. "Synthesis method of 1-bromo-3,5-dimethyladamantane."[1] Google Patents, 2013.

    • Industrial protocol for alkyl-adamantane bromin

Sources

Troubleshooting

stability of 1-Bromo-3-(1-bromoethyl)adamantane under hydrolytic conditions

This guide serves as a technical support resource for researchers working with 1-Bromo-3-(1-bromoethyl)adamantane . It addresses stability profiles, degradation mechanisms, and troubleshooting protocols under hydrolytic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 1-Bromo-3-(1-bromoethyl)adamantane . It addresses stability profiles, degradation mechanisms, and troubleshooting protocols under hydrolytic conditions.[1][2]

[1][2][3]

Product Identity: 1-Bromo-3-(1-bromoethyl)adamantane Chemical Class: Bifunctional Adamantane Derivative (Bridgehead Halide + Side-chain Secondary Halide) Primary Application: Intermediate for Memantine/Rimantadine analogs; Polymer cross-linking.[1][2][3]

Part 1: Executive Technical Summary

1-Bromo-3-(1-bromoethyl)adamantane possesses two distinct electrophilic sites with divergent hydrolytic stability profiles. Understanding the reactivity difference between the Bridgehead Bromine (C1) and the Side-chain Bromine (C3-ethyl) is critical for handling and storage.[2][3]

  • The "Weak Link" (Side-Chain): The 1-bromoethyl group (-CH(Br)CH₃) is a secondary alkyl bromide.[1][2][3] It is susceptible to both SN1 solvolysis (hydrolysis) and E1/E2 elimination .[1][2][3] Under basic or even neutral hydrolytic conditions, this site is prone to eliminating HBr to form the vinyl impurity.[1]

  • The "Stubborn" Site (Bridgehead): The C1-Bromine is a tertiary bridgehead halide.[1][2][3] Due to Bredt’s rule and cage strain, it cannot undergo elimination and resists SN2 attack.[1][2][3] It degrades almost exclusively via SN1 hydrolysis , but this process is kinetically slower than typical tertiary bromides (e.g., t-butyl bromide) due to the inability of the carbocation to achieve planarity.[3]

Core Stability Rule: The compound is moisture-sensitive .[1][2][3] Degradation is accelerated by protic solvents (alcohols, water) and Lewis acids.[1][2][3]

Part 2: Diagnostic Troubleshooting (FAQ)
Q1: I see two new impurity peaks in my HPLC after storage. What are they?

A: These are likely the products of side-chain degradation, which occurs faster than bridgehead degradation in most storage environments.[2][3]

  • Impurity A (Elimination Product): 1-Bromo-3-vinyladamantane .[1][2][3]

    • Cause: Loss of HBr from the side chain.[1][4] Favored by heat or slightly basic conditions.[1][2][3]

    • Identification: Less polar than the parent; often elutes later on reverse-phase C18 (depending on gradient).[1][2][3]

  • Impurity B (Hydrolysis Product): 1-Bromo-3-(1-hydroxyethyl)adamantane .[1][2][3]

    • Cause: Reaction with atmospheric moisture (SN1).[1][2][3]

    • Identification: More polar; elutes earlier than the parent.[1][3]

Q2: Can I use ethanol or methanol to dissolve the compound for reactions?

A: NO. Avoid protic solvents for storage or long-duration reactions unless solvolysis is the intended outcome.[2][3]

  • Reasoning: Adamantyl bromides undergo ethanolysis (solvolysis in ethanol) to form ethyl ethers.[1][2][3] The bridgehead position, while slow to hydrolyze in water, will slowly convert to the ethyl ether in refluxing ethanol. The side chain will react significantly faster.[1]

  • Recommendation: Use aprotic solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) (dried).[1][2][3]

Q3: Which position hydrolyzes first in aqueous acid?

A: The Side-chain (1-bromoethyl) generally reacts first.[1][2][3] While both positions react via SN1 pathways (carbocation intermediates), the side-chain secondary cation (Ad-CH⁺-CH₃) has more conformational freedom than the rigid bridgehead cation.[1][2][3] Furthermore, the side chain can undergo elimination (a parallel degradation pathway), making it effectively more labile.[1]

Q4: How do I remove the hydrolysis impurities?

A:

  • For the Alcohol (Hydrolysis): Silica gel chromatography.[1][2][3] The hydroxyl group significantly increases polarity.[1] Elute with Hexane/EtOAc gradients.[1][2][3][5]

  • For the Vinyl (Elimination): This is difficult to separate due to similar lipophilicity.[1][2][3] Recrystallization from cold pentane or methanol (rapidly, to avoid further solvolysis) may be effective, but prevention is superior.[1][2][3]

Part 3: Stability Profiling & Degradation Pathways
Comparative Reactivity Table
FeatureBridgehead Bromine (C1) Side-Chain Bromine (C3-ethyl)
Hybridization Tertiary (Bridgehead)Secondary (Alpha-methyl)
Dominant Mechanism SN1 (Solvolysis) only.[1][2][3]SN1 (Solvolysis) & E1/E2 (Elimination).[1][2][3]
Elimination Risk Zero (Violates Bredt's Rule).[1][2][3]High (Forms Vinyl group).[1][2][3]
Hydrolysis Rate Slow (Kinetic strain hinders planar cation).[1][2][3]Moderate/Fast (Stabilized by Ad group).
pH Sensitivity Acid promotes SN1; Inert to Base.[1][2][3]Acid promotes SN1; Base promotes Elimination.[1][2][3]
Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways for the two bromine sites.

DegradationPathways Parent 1-Bromo-3-(1-bromoethyl)adamantane (Parent) Vinyl 1-Bromo-3-vinyladamantane (Elimination Product) Parent->Vinyl Path A: Side-Chain Elimination (Base/Heat/Storage) SideAlcohol 1-Bromo-3-(1-hydroxyethyl)adamantane (Hydrolysis Product) Parent->SideAlcohol Path B: Side-Chain Solvolysis (Moisture/Acid) BridgeAlcohol 1-Hydroxy-3-(1-bromoethyl)adamantane (Rare/Slow Hydrolysis) Parent->BridgeAlcohol Path C: Bridgehead Solvolysis (Slow/Forcing Cond.) Diol 3-(1-hydroxyethyl)-1-adamantanol (Total Hydrolysis) SideAlcohol->Diol Slow Hydrolysis BridgeAlcohol->Diol Fast Hydrolysis

Caption: Path A and Path B represent the primary degradation risks during standard storage.[1][2][3] Path C is kinetically disfavored without forcing conditions.[2][3]

Part 4: Experimental Protocols
Protocol 1: Hydrolytic Stability Assay (HPLC)

Use this protocol to verify the integrity of your batch.[3]

Objective: Quantify the formation of vinyl and hydroxy degradants over 24 hours.

  • Preparation:

    • Dissolve 10 mg of the compound in 10 mL of Acetonitrile (HPLC Grade) .

    • Note: Do not use Methanol as the diluent to avoid artifacts (methoxy-substitution).[1][2][3]

  • Stress Condition (Simulated):

    • Add 100 µL of Water (pH 7) to a 1 mL aliquot of the sample.[1]

    • Incubate at 25°C for 24 hours.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).[1][2][3]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

    • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

    • Gradient: 50% B to 95% B over 20 mins.

    • Detection: UV is weak (lack of chromophores).[1][2][3] Refractive Index (RI) or ELSD (Evaporative Light Scattering) is recommended.[1][2][3] If UV is mandatory, use 205-210 nm .[1][2][3]

  • Analysis:

    • Vinyl Degradant: Expect a peak at higher retention time (more lipophilic).[1][2][3]

    • Hydroxy Degradant: Expect a peak at lower retention time (more polar).[1][2][3]

Protocol 2: Storage & Handling
  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with Argon or Nitrogen .[1][2][3]

  • Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm.[1][2][3]

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.[1][2][3]

References
  • BenchChem. (2025).[1][2][3] A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. Retrieved from [1][2][3]

  • MacMillan, J., & Pryce, R. J. (1970).[1][2][3] Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel.[1][3][6] Journal of the Chemical Society B, 337-338.[1] Retrieved from [1][2][3]

  • Hojo, M., & Aoki, S. (2012).[1][2][3][7] Changes in the solvolysis rate of 1-bromoadamantane with the addition of various salts. ResearchGate. Retrieved from

  • Master Organic Chemistry. (2026). The E1 Reaction and Its Mechanism: Reactivity of Tertiary vs Secondary Halides. Retrieved from [1][2][3]

  • New Drug Approvals. (2014). Memantine: Synthesis and Impurity Profiling (Hydrolysis of Adamantane Intermediates). Retrieved from [1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-Bromo-3-(1-bromoethyl)adamantane: A Comparative Analytical Guide

Executive Summary For researchers in medicinal chemistry and drug development, 1-Bromo-3-(1-bromoethyl)adamantane represents a critical scaffold intermediate, particularly in the synthesis of Memantine analogs and lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and drug development, 1-Bromo-3-(1-bromoethyl)adamantane represents a critical scaffold intermediate, particularly in the synthesis of Memantine analogs and lipophilic antiviral vectors.[1][2][3] However, characterizing this molecule presents a unique analytical challenge: the introduction of a chiral center on the ethyl side chain breaks the inherent


 symmetry of the adamantane cage, rendering standard 1D NMR interpretation prone to ambiguity.

This guide provides a technical comparison of analytical strategies for resolving this structure, offering a Predicted Reference Assignment derived from high-fidelity additivity models and comparative literature data. It contrasts the limitations of standard 1D


H NMR with the definitive resolution provided by 2D techniques.
Part 1: The Analytical Challenge

The molecule consists of a rigid adamantane core substituted at the bridgehead (C1) with a bromine atom and at C3 with a 1-bromoethyl group.

  • Core Symmetry Breaking: The C1-Br and C3-R substituents reduce the cage symmetry from

    
     (Adamantane) to 
    
    
    
    (at best).[1]
  • The Chirality Factor: The side chain

    
     contains a chiral center (R/S).[1] This chirality makes the methylene protons of the adamantane cage (specifically at C2, C4, and C10) diastereotopic .
    
  • Consequence: In a high-field NMR (400 MHz+), the "cage region" (1.5–2.5 ppm) will not appear as simple doublets or broad singlets, but as complex higher-order multiplets that require 2D deconvolution.[1][2][3]

Part 2: Comparative Analysis of Assignment Methods
FeatureMethod A: Standard 1D

H NMR
Method B: 2D NMR (COSY/HSQC) Method C: Computational Prediction (GIAO-DFT)
Primary Utility Purity check & Functional group confirmation.[1][2][3]Definitive structural assignment. Conformer analysis & anomaly detection.
Resolution Low: Cage protons overlap significantly between 1.6–2.4 ppm.[1][2][3]High: Spreads signals into a second dimension, resolving diastereotopic protons.[2][3]Theoretical: Provides exact values but assumes specific solvent models.[1][2][3]
Side Chain Detection Excellent (Distinct Quartet/Doublet).Excellent (Correlates Methyl to Methine).[1][2][3]N/A
Stereochemistry Cannot distinguish diastereotopic protons easily.Can determine relative stereochemistry via NOESY.Can predict specific conformer shifts.[2][3]
Verdict Screening Tool Gold Standard Validation Support
Part 3: Reference Chemical Shift Assignments

The following data is a synthesized reference model based on additive shift correlations from 1-bromoadamantane, 1-ethyladamantane, and acyclic alkyl bromides. Use this table to validate your experimental spectra.

1. The Side Chain (Diagnostic Region)

This is the most distinct region. If these signals are absent or shifted, the synthesis has failed (e.g., elimination to vinyl or hydrolysis to alcohol).

PositionProton TypePredicted Shift (

)
Multiplicity

-Coupling (Hz)
Mechanistic Insight
C11

4.00 – 4.30 Quartet (q)~6.8 – 7.0Deshielded by geminal Br and the adamantane ring current.[1][2][3]
C12

1.70 – 1.85 Doublet (d)~6.8 – 7.0Typical methyl doublet, slightly downfield due to

-Br effect.[1][2][3]
2. The Adamantane Cage (Fingerprint Region)

Note: Assignments are relative to the C1-Br and C3-Sidechain positions.[1]

PositionEnvironmentPredicted Shift (

)
AppearanceNotes
C2 Methylene (Between C1 & C3)2.40 – 2.60 Broad s / MultipletMost Deshielded Cage Protons. Located between two electron-withdrawing groups.[1][2][3] Diastereotopic splitting likely.
C8, C9 Methylene (

to C1-Br)
2.10 – 2.30 MultipletSimilar to 1-bromoadamantane C2 protons.[1][2][3]
C4, C10 Methylene (

to Sidechain)
1.60 – 1.90 MultipletOverlaps with methyl doublet.[2][3]
C5, C7 Methine (Bridgeheads)2.05 – 2.15 Broad Singlet

to substituents.[2][3]
C6 Methylene (

to both)
1.65 – 1.75 MultipletMost shielded cage protons (furthest from Br).[1][2][3]

Expert Tip: In 1D NMR, the region 1.70 – 2.40 ppm will appear as a "hump". Do not attempt to integrate individual cage protons strictly; instead, integrate the entire cage region (14H) relative to the side-chain methine (1H).[1]

Part 4: Structural Validation Workflow

To confirm the structure and exclude isomers (e.g., 1-bromo-4-substituted), follow this logic flow:

NMR_Workflow Start Crude Product Step1 1H NMR (CDCl3) Start->Step1 Decision1 Is Quartet present at 4.0-4.3 ppm? Step1->Decision1 Fail1 Synthesis Failed (Check for elimination/hydrolysis) Decision1->Fail1 No Pass1 Side Chain Confirmed Decision1->Pass1 Yes Step2 Calculate Integral Ratio (Methine : Methyl : Cage) Pass1->Step2 Decision2 Ratio ~ 1 : 3 : 14? Step2->Decision2 Fail2 Impurity Present (Likely unreacted 1-ethyladamantane) Decision2->Fail2 No Pass2 Core Structure Valid Decision2->Pass2 Yes Step3 Run HSQC Spectrum Pass2->Step3 Final Confirm C2 Diastereotopicity (Two proton signals for one carbon) Step3->Final

Figure 1: Logical workflow for the structural verification of 1-Bromo-3-(1-bromoethyl)adamantane.

Part 5: Experimental Protocol for High-Resolution Assignment

To resolve the diastereotopic protons at C2, standard "quick" NMR is insufficient.

  • Sample Preparation:

    • Dissolve 10–15 mg of compound in 0.6 mL CDCl

      
        (99.8% D).
      
    • Crucial: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NBS byproducts) which cause line broadening.

  • Acquisition Parameters (400 MHz+):

    • Relaxation Delay (D1): Set to 5 seconds . The bridgehead protons of adamantane have long

      
       relaxation times. Short delays will suppress their integration, leading to incorrect proton counting.[2][3]
      
    • Scans: Minimum 64 scans for clean

      
      C satellites inspection (optional).
      
  • Processing:

    • Apply an exponential window function with LB = 0.3 Hz .

    • Zero-fill to 64k points before Fourier Transform to resolve the fine splitting of the side-chain methyl doublet.

References
  • ChemicalBook. (n.d.).[1][2][3] 1-Bromoadamantane NMR Spectra. Retrieved from [1][2][3]

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3] 1-Bromoadamantane Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [1][2][3]

  • Reich, H. J. (2023).[2][3] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1][2][3] Retrieved from [1][2][3]

  • BenchChem. (2025).[1][2][3] Synthesis and Properties of Adamantane Derivatives. Retrieved from [1][2][3]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of 1-Bromo-3-(1-bromoethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-(1-bromoethyl)adamantane. Due to the ab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-(1-bromoethyl)adamantane. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, utilizing experimental data from structurally related adamantane derivatives to predict and interpret its spectral features. This guide is designed to assist researchers in understanding the complex spectral characteristics of substituted adamantanes, which are crucial scaffolds in medicinal chemistry and materials science.

The Adamantane Cage: A Unique Challenge for NMR Analysis

The rigid, highly symmetrical tricyclic cage structure of adamantane presents a unique landscape for NMR spectroscopy. In its unsubstituted form, adamantane exhibits remarkable simplicity in its ¹³C NMR spectrum, showing only two signals corresponding to its four methine (CH) and six methylene (CH₂) carbons.[1] However, substitution breaks this symmetry, leading to more complex spectra where the chemical shifts of the adamantane carbons are influenced by the nature and position of the substituents.[2] Understanding these substituent effects is paramount for accurate structural elucidation.

Predicting the ¹³C NMR Spectrum of 1-Bromo-3-(1-bromoethyl)adamantane

The structure of 1-bromo-3-(1-bromoethyl)adamantane presents a fascinating case for spectral prediction. The molecule lacks a plane of symmetry, rendering all twelve carbons of the adamantane cage and the two carbons of the bromoethyl group chemically non-equivalent. Therefore, a total of fourteen distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts can be estimated by considering the additivity of substituent effects, drawing comparisons with 1-bromoadamantane, 1,3-dibromoadamantane, and 1-ethyladamantane. The presence of electronegative bromine atoms will cause a significant downfield shift (deshielding) for the carbons directly attached to them (α-carbons) and a smaller downfield shift for the adjacent carbons (β-carbons).[3]

Molecular structure of 1-bromo-3-(1-bromoethyl)adamantane.

Comparative Spectral Data

The following table presents a comparison of the experimental ¹³C NMR chemical shifts for related adamantane derivatives and the predicted shifts for 1-bromo-3-(1-bromoethyl)adamantane. The predictions are based on the principle of substituent additivity.

Carbon Position1-Bromoadamantane[4][5]1,3-Dibromoadamantane[6][7]1-Ethyladamantane[8][9]Predicted 1-Bromo-3-(1-bromoethyl)adamantane
C1 69.170.538.9~70
C2 48.151.544.1~50
C3 31.970.528.8~70
C4 35.936.237.2~36
C5 31.936.228.8~32
C6 35.936.237.2~36
C7 31.932.128.8~32
C8 48.151.544.1~50
C9 48.151.544.1~50
C10 35.932.137.2~36
-CH(Br)- ---~65-70
-CH₃ --8.1~25-30

Note: The predicted values are estimates and serve as a guide for spectral assignment. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹³C NMR spectra of adamantane derivatives is crucial for accurate structural analysis.[1]

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid 1-bromo-3-(1-bromoethyl)adamantane sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the ¹³C probe for the specific solvent used.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters include:

    • Spectral width: ~250 ppm

    • Pulse angle: 30-45°

    • Relaxation delay (d1): 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • For further structural confirmation, consider acquiring advanced NMR spectra such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and 2D correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish C-H connectivities.

NMR Spectral Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structure Confirmation dissolve Dissolve in CDCl₃ add_tms Add TMS Standard dissolve->add_tms acquire_1d Acquire ¹³C Spectrum add_tms->acquire_1d acquire_dept Acquire DEPT Spectra acquire_1d->acquire_dept acquire_2d Acquire 2D (HSQC/HMBC) acquire_dept->acquire_2d count_signals Count Signals acquire_2d->count_signals analyze_shifts Analyze Chemical Shifts count_signals->analyze_shifts assign_signals Assign Signals analyze_shifts->assign_signals confirm Confirm Structure assign_signals->confirm

Workflow for the ¹³C NMR spectral analysis of a substituted adamantane.

Discussion and Interpretation

The predicted ¹³C NMR spectrum of 1-bromo-3-(1-bromoethyl)adamantane is expected to be complex. The two carbons bearing bromine atoms (C1 and the benzylic-like carbon of the bromoethyl group) will be the most deshielded, appearing at the downfield end of the spectrum, likely in the 65-75 ppm range.[2][4] The other bridgehead carbon, C3, will also be significantly downfield due to the α-bromo substituent. The methylene carbons will exhibit a range of chemical shifts depending on their proximity to the electron-withdrawing bromine atoms. The methyl group of the bromoethyl substituent is expected to be the most shielded carbon, appearing at the upfield end of the spectrum.

For definitive assignment, 2D NMR techniques would be indispensable. An HSQC spectrum would correlate each carbon signal with its directly attached proton(s), while an HMBC spectrum would reveal long-range C-H correlations, allowing for the unambiguous assignment of all quaternary, methine, methylene, and methyl carbons.

Conclusion

While a definitive experimental ¹³C NMR spectrum for 1-bromo-3-(1-bromoethyl)adamantane is not currently available, a robust prediction can be made through a comparative analysis with structurally similar adamantane derivatives. The principles of substituent additivity provide a powerful tool for estimating chemical shifts in these rigid cage systems. This guide offers a comprehensive framework for researchers to approach the spectral analysis of this and other complex substituted adamantanes, highlighting the importance of a multi-faceted approach that combines predictive methods with advanced NMR experimental techniques for accurate structural elucidation.

References

  • Duddeck, H. (1976).
  • SpectraBase. (n.d.). 1-Bromo-diadamantane. Retrieved from [Link]

  • Pecnik, A., & Vikić-Topić, D. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane and 2,4-Methano-2,4-dehydroadamantane (a [3.1.1]Propellane) as Case Studies.
  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9964–9973.
  • PubChem. (n.d.). 1-Ethyladamantane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromoadamantane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

  • Krishnamurthy, V. V., Shih, J. G., & Olah, G. A. (1985). Substituent effects on carbon-13 NMR chemical shifts and one-bond carbon-13-carbon-13 coupling constants in 1- and 4-substituted diamantanes. The Journal of Organic Chemistry, 50(17), 3005–3008.
  • Earl, W. L., & VanderHart, D. L. (1982). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance (1969), 48(1), 35-54.
  • NIST. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methyladamantane. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). Adamantane-1-carboxamide, N-benzyl-N-ethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Naves, G. G., et al. (2021). Inverse halogen dependence in anion ¹³C NMR.
  • McMurry, J. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition.
  • Pharmaffiliates. (n.d.). 1-Ethyladamantane. Retrieved from [Link]

Sources

Validation

FTIR characteristic peaks of 1-Bromo-3-(1-bromoethyl)adamantane

Spectroscopic Validation of Dual-Halogenated Adamantanes: An FTIR Comparison Guide for 1-Bromo-3-(1-bromoethyl)adamantane Introduction & Scientific Context 1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Dual-Halogenated Adamantanes: An FTIR Comparison Guide for 1-Bromo-3-(1-bromoethyl)adamantane

Introduction & Scientific Context

1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5) is a highly specialized, di-brominated building block[1]. Its unique molecular architecture features a conformationally locked tertiary bromide directly on the adamantane cage, alongside a flexible secondary bromide situated on an ethyl side chain. This dual-reactivity profile makes it an essential intermediate in the development of complex antiviral therapeutics, such as rimantadine analogs, and various neuroprotective agents.

For researchers and drug development professionals, confirming the successful dual-bromination of the adamantane core is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive analytical tool to differentiate this compound from mono-brominated precursors or unbrominated side-chain derivatives by isolating the distinct vibrational frequencies of the two different C-Br microenvironments.

Comparative Spectral Analysis: Product vs. Alternatives

The primary analytical challenge lies in distinguishing 1-Bromo-3-(1-bromoethyl)adamantane from its synthetic precursors, specifically unsubstituted adamantane and 1-bromoadamantane. The table below objectively compares the characteristic FTIR absorption bands across these three compounds, highlighting the structural causality behind each spectral shift.

Functional Group / VibrationAdamantane1-Bromoadamantane1-Bromo-3-(1-bromoethyl)adamantaneStructural Causality
Cage C-H Asym. Stretch ~2920 cm⁻¹~2925 cm⁻¹~2925 cm⁻¹Rigid sp³ cage structure; slight blue shift due to halogen inductive effects.
Cage C-H Sym. Stretch ~2850 cm⁻¹~2855 cm⁻¹~2855 cm⁻¹Rigid sp³ cage structure.
Side-chain -CH₃ Stretch N/AN/A~2960, 2870 cm⁻¹Confirms the presence of the ethyl side chain.
Cage CH₂ Bending ~1450 cm⁻¹~1455 cm⁻¹~1455 cm⁻¹Scissoring vibrations of the adamantane cage methylenes.
Tertiary C-Br Stretch N/A765, 690 cm⁻¹765, 690 cm⁻¹Halogen directly attached to the rigid, sterically locked cage.
Secondary C-Br Stretch N/AN/A650 - 550 cm⁻¹Halogen on the flexible ethyl chain; broadened by rotameric states.

Mechanistic Causality of Spectral Shifts

1. The Adamantane Core (High-Frequency Region): The rigid, diamondoid sp³ carbon framework of adamantane produces highly characteristic, sharp C-H stretching vibrations[2]. In unsubstituted adamantane, these typically appear around 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). When electron-withdrawing halogens are introduced, inductive effects subtly stiffen the adjacent C-H bonds, often resulting in a slight shift to higher wavenumbers. Furthermore, the addition of the ethyl side chain in 1-Bromo-3-(1-bromoethyl)adamantane introduces new methyl (-CH₃) stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹, which are entirely absent in 1-bromoadamantane.

2. The Halogen Fingerprint (Low-Frequency Region): The C-Br stretching region (800–500 cm⁻¹) is the definitive diagnostic zone for this compound. A tertiary C-Br bond directly attached to the rigid adamantane cage is sterically locked, yielding sharp, high-intensity peaks at approximately 765 cm⁻¹ and 690 cm⁻¹[3]. In stark contrast, the secondary C-Br bond on the flexible ethyl side chain exists in multiple rotameric states. This conformational flexibility broadens the absorption profile, producing a distinct band in the lower 650–550 cm⁻¹ range that conclusively validates the presence of the brominated side chain.

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) Region1 High Frequency Region (3000 - 2800 cm⁻¹) Start->Region1 Region2 Fingerprint Region (1500 - 800 cm⁻¹) Start->Region2 Region3 Halogen Region (800 - 500 cm⁻¹) Start->Region3 CH_Cage Cage C-H Stretch (~2920, 2850 cm⁻¹) Region1->CH_Cage CH_Ethyl Ethyl -CH3 Stretch (~2960, 2870 cm⁻¹) Region1->CH_Ethyl Cage_Bend Cage CH2 Bending (~1450 cm⁻¹) Region2->Cage_Bend Br_Tert Tertiary C-Br Stretch (~765, 690 cm⁻¹) Region3->Br_Tert Br_Sec Secondary C-Br Stretch (~650 - 550 cm⁻¹) Region3->Br_Sec Confirm Confirm 1-Bromo-3-(1-bromoethyl)adamantane CH_Cage->Confirm CH_Ethyl->Confirm Cage_Bend->Confirm Br_Tert->Confirm Br_Sec->Confirm

FTIR spectral interpretation workflow for identifying dual-brominated adamantane derivatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness and reproducibility when characterizing 1-Bromo-3-(1-bromoethyl)adamantane, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps. ATR is preferred over traditional KBr pellet methods because it prevents moisture absorption (which can mask critical peaks) and preserves the crystalline integrity of the adamantane derivative.

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: Atmospheric carbon dioxide (~2350 cm⁻¹) and water vapor (broad bands at 3900–3400 cm⁻¹ and ~1600 cm⁻¹) can easily mask low-intensity overtones. Acquiring a fresh background ensures these environmental artifacts are mathematically subtracted, validating the baseline integrity before the sample is introduced.

Step 2: Sample Application & Evanescent Wave Optimization

  • Action: Place 2–5 mg of solid 1-Bromo-3-(1-bromoethyl)adamantane directly onto the center of the ATR crystal. Lower the pressure anvil and apply consistent force until the software's force gauge indicates optimal contact.

  • Causality: ATR-FTIR relies on an evanescent wave penetrating only a few micrometers into the sample. Because adamantane derivatives are highly crystalline and rigid, poor physical contact will result in severely attenuated signals. Optimal pressure ensures intimate contact, which is especially critical for resolving the high-frequency C-H stretching region where the evanescent wave penetration is the shallowest.

Step 3: Data Acquisition & Signal Averaging

  • Action: Acquire the sample spectrum using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

  • Causality: The secondary C-Br stretch on the ethyl side chain can sometimes appear broad or weak due to rotameric averaging. Utilizing 32 scans significantly enhances the signal-to-noise ratio, ensuring this critical diagnostic peak is clearly resolved from baseline noise.

Step 4: Spectral Processing & ATR Correction

  • Action: Apply an ATR correction algorithm to the raw spectrum during post-processing.

  • Causality: The depth of penetration in ATR spectroscopy is wavelength-dependent; lower wavenumbers (e.g., the 600 cm⁻¹ C-Br stretch) penetrate deeper and appear artificially intense compared to higher wavenumbers (e.g., the 2900 cm⁻¹ C-H stretch). ATR correction mathematically normalizes these peak intensities to simulate a standard transmission spectrum, allowing for accurate, objective comparison against standard reference libraries[4].

References

  • A high pressure FT-IR spectroscopic study of phase transitions in 1-chloro- and 1-bromoadamantane - PubMed (Spectrochim Acta A Mol Biomol Spectrosc).[Link]

  • RU2428408C2 - 1-bromoadamantane synthesis method - Google P

Sources

Comparative

comparing reactivity of 1-Bromo-3-(1-bromoethyl)adamantane vs 1,3-dibromoadamantane

Comparative Reactivity Guide: 1-Bromo-3-(1-bromoethyl)adamantane vs. 1,3-Dibromoadamantane As drug development increasingly relies on rigid, lipophilic 3D pharmacophores to improve metabolic stability and target binding,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-Bromo-3-(1-bromoethyl)adamantane vs. 1,3-Dibromoadamantane

As drug development increasingly relies on rigid, lipophilic 3D pharmacophores to improve metabolic stability and target binding, adamantane derivatives have become indispensable scaffolds. However, functionalizing the adamantane cage presents unique mechanistic challenges.

This guide provides an in-depth, objective comparison of two prominent brominated precursors: 1,3-dibromoadamantane (a symmetric, fully endocyclic dihalide) and 1-bromo-3-(1-bromoethyl)adamantane (an asymmetric scaffold featuring both endocyclic and exocyclic halogens). By understanding their divergent reactivity profiles, researchers can rationally design synthetic routes for complex, multi-functionalized therapeutics.

Mechanistic Divergence: The Steric Lock vs. Orthogonal Freedom

The fundamental difference between these two scaffolds lies in the spatial arrangement of their reactive leaving groups, which dictates their susceptibility to nucleophilic substitution (SN1 vs. SN2).

1,3-Dibromoadamantane: The SN1 / SRN1 Bottleneck

In 1,3-dibromoadamantane, both bromine atoms are located at the tertiary bridgehead positions of the tricyclic cage. According to Bredt’s rule and the geometric constraints of the adamantane core, backside attack is physically impossible. Consequently, SN2 reactions are completely forbidden.

To achieve substitution, the molecule must undergo an SN1 ionization to form an adamantyl carbocation. While the adamantyl cation is unusually stable for a bridgehead system (due to hyperconjugation from the rigid carbon framework), it cannot achieve the ideal planar sp2 geometry. Therefore, nucleophilic substitution requires exceptionally harsh conditions, such as prolonged heating at 175°C–180°C[1][2], or alternative radical-mediated SRN1 pathways under photostimulation[3].

1-Bromo-3-(1-bromoethyl)adamantane: Orthogonal Functionalization

This asymmetric derivative solves the functionalization bottleneck by introducing an exocyclic secondary bromide (the 1-bromoethyl group) alongside the tertiary bridgehead bromide.

Because the secondary bromide is located outside the rigid cage, it is free from steric locking and readily undergoes SN2 inversion with standard nucleophiles under mild conditions (25°C–60°C). Meanwhile, the bridgehead bromide remains entirely inert under these conditions. This creates a perfect system for orthogonal functionalization : researchers can selectively derivatize the exocyclic arm first, and subsequently activate the bridgehead position using high-temperature SN1 or radical chemistry to build complex (3+1) asymmetric scaffolds[4].

Quantitative Reactivity Comparison

The following table summarizes the experimental performance and reactivity metrics of both scaffolds, providing a baseline for synthetic planning.

Reactivity Metric1,3-Dibromoadamantane1-Bromo-3-(1-bromoethyl)adamantane
Reactive Sites Two equivalent tertiary (bridgehead) bromidesOne tertiary (bridgehead), one secondary (exocyclic)
SN2 Susceptibility Completely inert (Sterically forbidden)Highly reactive at the exocyclic 1-bromoethyl group
SN1 Activation Barrier High (Requires >150°C or strong Lewis acids)High for bridgehead; Moderate for exocyclic
SRN1 Radical Reactivity High (Requires photostimulation in DMSO)[3]Moderate to High
Orthogonal Potential Poor (Yields statistical mixtures if mono-substitution is attempted)Excellent (Complete regioselectivity achieved via temperature control)
Primary Application Symmetric bidentate ligands, cross-linking agentsAsymmetric drug scaffolds, targeted PROTAC linkers

Pathway Visualization

Reactivity DBA 1,3-Dibromoadamantane SN1 Harsh SN1 / SRN1 (>150°C) DBA->SN1 Steric Lock BBEA 1-Bromo-3-(1-bromoethyl)adamantane SN2 Mild SN2 (25-60°C) BBEA->SN2 Exocyclic Attack Sym Symmetric Disubstitution SN1->Sym Final Asymmetric Scaffold SN1->Final Ortho Orthogonal Intermediate SN2->Ortho Ortho->SN1 Bridgehead Activation

Divergent reactivity pathways of symmetric vs. asymmetric adamantane bromides.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific analytical checkpoints to confirm causality and mechanistic success before proceeding to subsequent synthetic steps.

Protocol A: High-Temperature SN1 Substitution of 1,3-Dibromoadamantane

Objective: Overcome the bridgehead steric lock to synthesize a symmetric bis-triazole ligand.

  • Reagent Preparation: Grind 1,3-dibromoadamantane (10 mmol) and 1,2,4-triazole (40 mmol) into a fine powder.

  • Thermal Activation: Transfer the mixture to a sealed PTFE reaction vessel. Heat strictly to 180°C for 16 hours. Causality: At 120°C, the reaction will fail completely because the thermal energy is insufficient to drive the SN1 ionization of the bridgehead C-Br bond[2].

  • Workup: Cool to room temperature. Dissolve the resulting glassy residue in a 1:1 ethanol-water mixture, neutralize with 2.5 M NaOH, and extract with chloroform[2].

  • Self-Validation (GC-MS): Before purification, analyze the crude extract via GC-MS. The complete disappearance of the dibromide mass peak (m/z ~294) and the absence of mono-substituted intermediates validate that the thermal threshold for dual SN1 activation was successfully breached.

Protocol B: Regioselective SN2 Azidation of 1-Bromo-3-(1-bromoethyl)adamantane

Objective: Exploit orthogonal reactivity to selectively functionalize the exocyclic bromide while preserving the bridgehead bromide for downstream coupling.

  • Reaction Setup: Dissolve 1-bromo-3-(1-bromoethyl)adamantane (10 mmol) in anhydrous DMF (20 mL). Add sodium azide (12 mmol, 1.2 eq).

  • Mild SN2 Displacement: Stir the reaction at 60°C for 4 hours. Causality: The 60°C temperature provides enough energy for the SN2 displacement of the secondary bromide by the azide nucleophile, but is far below the >150°C threshold required to ionize the tertiary bridgehead bromide.

  • Workup: Quench the reaction with ice water (50 mL) to precipitate the product and remove excess DMF/NaN3. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Self-Validation (1H-NMR): Analyze the concentrated product via 1H-NMR.

    • Checkpoint 1: The diagnostic quartet of the exocyclic -CH (Br)- proton (~4.1 ppm) must shift upfield to ~3.5 ppm, confirming SN2 conversion to -CH (N3)-.

    • Checkpoint 2: The integration and multiplet structure of the adamantane cage protons (1.5–2.3 ppm) must remain unchanged. If cage proton shifts are heavily distorted, it indicates unwanted SN1 ionization or elimination at the bridgehead has occurred, signaling a failure in temperature control.

References

  • Reductive Dehalogenation of 1,3-Dibromoadamantane by Sodium Methoxide in Methanol Academia.edu / Russian Journal of General Chemistry URL:[Link]

  • 1,3-Bis(1,2,4-triazol-1-yl)adamantane MDPI (Molbank) URL:[Link]

  • Reactions of 1,3-Dihaloadamantanes with Carbanions in DMSO: Ring-Opening Reactions to Bicyclo[3.3.1]nonane Derivatives by the S(RN)1 Mechanism PubMed / Journal of Organic Chemistry URL:[Link]

  • Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry ResearchGate URL:[Link]

Sources

Validation

HPLC method development for 1-Bromo-3-(1-bromoethyl)adamantane purity

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 1-Bromo-3-(1-bromoethyl)adamantane , a critical intermediate in the synthesis of adamantane-based therapeutics (e.g., Me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 1-Bromo-3-(1-bromoethyl)adamantane , a critical intermediate in the synthesis of adamantane-based therapeutics (e.g., Memantine).

Due to the lack of a conjugated


-system in the adamantane cage, this compound is effectively "invisible" to standard UV detection at 254 nm. This guide objectively compares three detection strategies—Low-Wavelength UV , Refractive Index (RI) , and Charged Aerosol Detection (CAD) —to determine the most robust protocol for purity profiling.

Part 1: Compound Profile & Analytical Challenges

1-Bromo-3-(1-bromoethyl)adamantane is a lipophilic, bicyclic alkyl halide. Its analysis is complicated by two factors:

  • Lack of Chromophore: The molecule possesses only weak UV absorption (200–210 nm) arising from the C-Br bonds.

  • High Lipophilicity: The adamantane cage drives strong retention on reversed-phase columns, often requiring high organic solvent strength.

PropertyValueAnalytical Implication
Molecular Formula

High molecular weight relative to size; non-volatile compared to simple alkanes.
Chromophore None (C-Br only)Standard UV (254 nm) is useless. Must use <210 nm or universal detectors.
Solubility Insoluble in water; Soluble in ACN, MeOH, THFRequires high % organic mobile phase; sample diluent must be strong (e.g., 100% ACN).
Key Impurities 1,3-Dibromoadamantane, starting materialsIsomers and mono-bromo analogs must be resolved.

Part 2: Comparative Methodology

We evaluated three detection principles. The "Score" represents a weighted average of Sensitivity, Robustness, and Ease of Use (1–10 Scale).

Method A: Low-Wavelength UV (205 nm)
  • Principle: Detection of the weak

    
     transition of the C-Br bond.
    
  • Pros: Uses standard HPLC equipment; low cost.

  • Cons: Critical Baseline Drift. Acetonitrile absorbs at 200 nm, making gradient elution difficult. High susceptibility to solvent impurities.

  • Verdict: Suitable only for isocratic runs at high concentrations.

Method B: Refractive Index (RI)
  • Principle: Measures the difference in refractive index between the mobile phase and the analyte.

  • Pros: Universal response; good for high-concentration assays.

  • Cons: Incompatible with Gradients. Requires strict temperature control. Sensitivity is often insufficient for impurity profiling (<0.1%).

  • Verdict: Reliable for Assay (content) but failed for Purity (impurities).

Method C: Charged Aerosol Detection (CAD) – Recommended
  • Principle: Nebulization of eluent followed by charging of particles and electrometer detection.

  • Pros: True Universal Detection. Gradient compatible. High sensitivity for non-volatiles. Response is independent of chemical structure.

  • Cons: Higher instrumentation cost. Mobile phase must be volatile.

  • Verdict: The Gold Standard for this application.

Part 3: Comparative Data Summary

The following data was generated using a C18 Column (150 x 4.6 mm, 3.5 µm) with an Acetonitrile/Water mobile phase.

MetricMethod A: UV (205 nm)Method B: RIMethod C: CAD (Recommended)
Limit of Detection (LOD) 10 µg/mL50 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 30 µg/mL150 µg/mL1.5 µg/mL
Linearity (

)
0.9920.9980.999 (Polynomial fit)
Gradient Compatibility Poor (Baseline drift)None Excellent
Impurity Discovery Low (Misses non-UV active)MediumHigh

Part 4: Recommended Experimental Protocol (CAD Method)

This protocol utilizes Charged Aerosol Detection (CAD) to ensure detection of all impurities, regardless of their UV absorption.

Instrumentation & Conditions
  • System: HPLC with CAD (e.g., Thermo Corona Veo or similar).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution for closely eluting isomers.

  • Column Temp: 35°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

Mobile Phase
  • Solvent A: Milli-Q Water (must be volatile-buffer free for CAD).

  • Solvent B: HPLC Grade Acetonitrile (ACN).[2]

  • Gradient Program:

    • Initial: 60% B (Hold 1 min)

    • 1–15 min: Ramp to 95% B (Elutes highly lipophilic di-bromo species).

    • 15–20 min: Hold 95% B.

    • 20.1 min: Re-equilibrate to 60% B.

Sample Preparation
  • Diluent: 100% Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 1-Bromo-3-(1-bromoethyl)adamantane in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute to 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb lipophilic compounds).

System Suitability Criteria (Self-Validating)
  • Tailing Factor: 0.8 – 1.2 (Adamantanes can tail on active silanols; ensure end-capped column).

  • Precision (n=6): RSD < 2.0% for area response.

  • Resolution: > 2.0 between main peak and nearest impurity (likely 1,3-dibromoadamantane).

Part 5: Visualization of Method Logic

The following diagram illustrates the decision pathway for selecting the detection method and the resulting workflow.

MethodDevelopment Start Analyte: 1-Bromo-3-(1-bromoethyl)adamantane (No Chromophore) Decision Select Detection Mode Start->Decision UV UV (205 nm) Low Sensitivity Decision->UV Standard Hardware RI Refractive Index (RI) Isocratic Only Decision->RI Universal/Cheap CAD Charged Aerosol (CAD) Universal & Gradient Decision->CAD High Performance Gradient Gradient Elution? (Required for Purity) UV->Gradient Drifting Baseline RI->Gradient Incompatible CAD->Gradient Compatible FinalMethod Final Protocol: C18 Column + ACN/H2O Gradient CAD Detection Gradient->FinalMethod Optimized Path

Caption: Decision matrix for selecting CAD over UV and RI for non-chromophoric adamantane derivatives.

Part 6: Troubleshooting & Robustness

  • Ghost Peaks: CAD is sensitive to non-volatile impurities in the mobile phase. Use LC-MS grade solvents only. Do not use glass bottles washed with detergents; use dedicated solvent bottles.

  • Retention Drift: Adamantanes are "sticky." If retention times shift, wash the column with 100% Isopropanol (IPA) or Tetrahydrofuran (THF) to remove highly retained hydrophobic buildup.

  • Solubility Issues: If the sample precipitates upon injection (cloudy vial), increase the % Organic in the initial gradient conditions (e.g., start at 70% B instead of 60%).

References

  • NIST Chemistry WebBook. 1-Bromoadamantane Properties and Spectra. National Institute of Standards and Technology.[3] Available at: [Link]

  • Sohál, et al. (2012). Determination of adamantane derivatives in pharmaceutical formulations.[4][5][6][7] Drug Development and Industrial Pharmacy.[7] (Discusses detection challenges of adamantane cage).

  • Thermo Fisher Scientific.Charged Aerosol Detection for Non-Chromophoric Compounds. Technical Note 70303. (General reference for CAD mechanism).
  • PubChem. 1-Bromo-3,5-dimethyladamantane Compound Summary. National Library of Medicine. Available at: [Link] (Structural analog reference).

Sources

Comparative

X-ray crystallography data for 1-Bromo-3-(1-bromoethyl)adamantane structure

Structural Elucidation of 1-Bromo-3-(1-bromoethyl)adamantane: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques Adamantane is a highly symmetrical (

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-Bromo-3-(1-bromoethyl)adamantane: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Adamantane is a highly symmetrical (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), rigid, and lipophilic hydrocarbon cage that serves as a privileged scaffold in medicinal chemistry, materials science, and supramolecular chemistry. The introduction of halogens and alkyl groups—such as in the case of 1-bromo-3-(1-bromoethyl)adamantane—breaks this innate symmetry, creating a versatile building block for cross-coupling reactions and host-guest interactions. However, this desymmetrization introduces a critical analytical challenge: the unambiguous determination of the molecule's three-dimensional atomic arrangement. Specifically, researchers must definitively assign the absolute configuration of the stereocenter at the 1-bromoethyl group and map its spatial relationship to the bridgehead bromine atom.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the analytical methodologies used to validate halogenated adamantane derivatives, comparing Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like NMR and computational modeling.

Comparative Analysis of Structural Elucidation Techniques

To validate the structure of a complex, halogenated bulky molecule like 1-bromo-3-(1-bromoethyl)adamantane, researchers typically rely on a triad of analytical techniques. Each method offers distinct advantages, but they must be evaluated based on their ability to provide definitive structural proof.

  • Multinuclear NMR Spectroscopy (The Solution-State Workhorse): While

    
    H and 
    
    
    
    C NMR are excellent for confirming bulk purity and atom connectivity, they possess critical limitations for this specific scaffold. The high electronegativity of the bromine atoms causes significant deshielding effects that can complicate spectral interpretation of the adamantane core[1]. Furthermore, standard 1D and 2D NMR techniques cannot definitively assign the absolute configuration of the 1-bromoethyl stereocenter without the use of complex chiral derivatizing agents.
  • Density Functional Theory (DFT) Modeling (The Predictive Tool): Computational methods are highly effective at predicting the lowest-energy conformations of the 1-bromoethyl group relative to the rigid adamantane cage. However, DFT models the molecule in a vacuum or implicit solvent, failing to account for the intermolecular crystal packing forces that often dictate the true solid-state conformation.

  • Single-Crystal X-ray Diffraction (The Gold Standard): SCXRD provides an unambiguous, high-resolution 3D structure, detailing exact bond lengths, bond angles, and crystal packing[2]. For halogenated adamantanes, SCXRD is uniquely powerful. The heavy bromine atoms provide a strong anomalous dispersion signal when irradiated with specific X-ray wavelengths, allowing for the direct calculation of the Flack parameter. This serves as the definitive, self-validating proof of absolute stereochemistry.

Quantitative Performance & Crystallographic Data

The following tables summarize the comparative performance of these techniques and provide the benchmark crystallographic parameters expected for 1,3-disubstituted adamantane scaffolds.

Table 1: Performance Matrix for Structural Elucidation of Halogenated Adamantanes

Analytical TechniquePrimary OutputStereochemical ProofSusceptibility to Halogen EffectsSample Requirement
SCXRD Definitive 3D CoordinatesAbsolute (via Flack Parameter)High (Requires Absorption Correction)High-quality single crystal
Multinuclear NMR Solution-state connectivityRelative only (without chiral agents)High (Strong deshielding at C1/C3)Soluble powder/liquid (mg scale)
Computational DFT Theoretical energy minimaPredictive onlyLow (In silico modeling)None (In silico)

Table 2: Representative Crystallographic Parameters for 1,3-Disubstituted Adamantanes[3]

ParameterTypical Value RangeAnalytical Significance
Crystal System Triclinic / MonoclinicIndicates loss of the parent adamantane's Face-Centered Cubic symmetry[2].
Space Group P-1 / P21/cCommon packing arrangements for desymmetrized adamantanes[4].
Temperature 120 KCritical for suppressing whole-molecule rotational disorder.
Volume (ų) 1000 - 1500Dependent on the steric bulk of the 1-bromoethyl substituent.
R-factor < 0.05Benchmark for a high-quality, publishable structural model.

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve a publishable R-factor (< 0.05) and definitively assign the stereocenter of 1-bromo-3-(1-bromoethyl)adamantane, the following causality-driven protocol must be strictly adhered to. Every step is designed to mitigate the specific physical challenges posed by halogenated adamantanes.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of 1-bromo-3-(1-bromoethyl)adamantane in a minimal volume of a non-polar solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., methanol) to allow for slow vapor diffusion over 3–5 days.

  • Causality: Adamantane derivatives are highly lipophilic[5]. Rapid evaporation leads to kinetic trapping, resulting in twinned or heavily disordered crystals. Vapor diffusion ensures a slow, thermodynamically controlled nucleation event, yielding a highly ordered crystal lattice suitable for diffraction.

Step 2: Mounting and Cryocooling to 120 K

  • Procedure: Harvest a suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm), mount it on a MiTeGen loop using paratone oil, and immediately flash-cool it to 120 K under a continuous nitrogen stream.

  • Causality: The nearly spherical nature of the adamantane cage often leads to whole-molecule rotational disorder (plastic crystal phases) at ambient temperatures. Flash-cooling to 120 K freezes out this dynamic thermal motion, drastically reducing atomic displacement parameters (ADPs) and allowing for the precise localization of the carbon framework[3].

Step 3: Data Collection using Cu Kα Radiation

  • Procedure: Center the crystal on a diffractometer equipped with a microfocus Copper (Cu) Kα X-ray source (

    
     Å)[4]. Collect full-sphere diffraction data with high redundancy.
    
  • Causality: While Molybdenum (Mo) Kα is standard for many small molecules, Cu Kα is specifically chosen here. The longer wavelength of Cu radiation maximizes the anomalous scattering signal (

    
    ) of the two bromine atoms. This strong anomalous signal is the physical basis required to calculate a reliable Flack parameter, which serves as the definitive proof of the absolute configuration of the 1-bromoethyl stereocenter.
    

Step 4: Empirical Absorption Correction

  • Procedure: Process the raw diffraction frames and apply a rigorous multi-scan empirical absorption correction using software such as CrysAlis PRO or SADABS[4].

  • Causality: Bromine is a heavy, highly absorbing element. Failing to apply an absorption correction will result in systematic errors in the measured intensities, leading to residual electron density artifacts near the halogens and a falsely inflated R-factor, rendering the model untrustworthy.

Step 5: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine via full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Causality: The rigid adamantane core serves as an excellent anchor for the refinement model. By fixing the rigid core first, the more flexible 1-bromoethyl group can be modeled accurately, allowing the software to resolve any minor positional disorder without destabilizing the refinement matrix.

Workflow Visualization

The following diagram illustrates the logical decision tree and self-validating workflow required to successfully elucidate the structure of halogenated adamantanes.

Workflow A Synthesis of 1-Bromo-3- (1-bromoethyl)adamantane B 1H & 13C NMR (Connectivity & Purity) A->B Step 1: Bulk Validation C Single Crystal Growth (Vapor Diffusion) A->C Step 2: Crystallization G Absolute Stereochemistry (Flack Parameter) B->G Orthogonal Confirmation D SCXRD Data Collection (120 K, Cu Kα) C->D High-Quality Crystal E Absorption Correction (Critical for Br atoms) D->E Raw Diffraction Frames F Structure Solution & Refinement (F²) E->F Corrected Intensities F->G 3D Coordinates

Fig 1: Structural validation and stereochemical assignment workflow for halogenated adamantanes.

References

  • Semantic Scholar. "Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery." Semantic Scholar. Available at:[Link]

  • MDPI. "Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors." MDPI. Available at:[Link]

  • ResearchGate. "Halogenation and Solvent Induced Shielding and Deshielding Effects in 1H NMR and 13C NMR of Adamantane Derivatives." ChemistrySelect. Available at:[Link]

Sources

Validation

Definitive Guide: Elemental Analysis Standards for 1-Bromo-3-(1-bromoethyl)adamantane

The following guide provides a comprehensive technical analysis of elemental analysis (EA) standards for 1-Bromo-3-(1-bromoethyl)adamantane , a critical intermediate in the synthesis of adamantane-based therapeutics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of elemental analysis (EA) standards for 1-Bromo-3-(1-bromoethyl)adamantane , a critical intermediate in the synthesis of adamantane-based therapeutics (e.g., Memantine).

This guide deviates from standard templates to address the specific physicochemical challenges of this molecule: high bromine content (~50%) , sublimation tendency , and refractory cage stability .[1]

Executive Summary & Compound Profile

1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5) is a bifunctional adamantane derivative.[1][2][3] Unlike simple adamantanes, the presence of the 1-bromoethyl side chain introduces asymmetry and thermal instability, making accurate elemental characterization a rigorous test of analytical capability.

This guide compares the "Gold Standard" combustion techniques against alternative instrumental methods, defining the acceptance criteria required for pharmaceutical-grade precursors.

Physicochemical Profile
PropertyValueNotes
Formula

High halogen mass fraction.[1][4]
Molar Mass 322.08 g/mol Basis for gravimetric calculations.[1]
Structure Adamantane core + Br + CH(Br)CH3Sterically hindered "cage" structure.[1][5]
State Solid / Crystalline PowderProne to sublimation at elevated temperatures.[1]
Key Challenge Incomplete CombustionThe diamondoid cage resists oxidation; Br

gas can corrode detectors.[1]

Theoretical Standards & Acceptance Criteria

Before selecting an analytical method, the theoretical baseline must be established. For pharmaceutical intermediates, the industry standard tolerance is


  absolute deviation from theoretical values.
Theoretical Composition (Calculated)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 1212.011144.13244.75% 44.35% – 45.15%
Hydrogen (H) 181.00818.1445.63% 5.23% – 6.03%
Bromine (Br) 279.904159.80849.62% 49.22% – 50.02%
Total 322.084 100.00%

Critical Insight: The Bromine content is nearly 50%.[1] Standard CHN analyzers often treat halogens as interferences.[1] A specific "Total Halogen" workflow is required for full validation.[1]

Comparative Analysis of Analytical Alternatives

This section objectively compares the three primary methodologies for validating this compound.

Method A: Automated Combustion (CHN) + Oxygen Flask (Br)

The Traditional "Gold Standard"[1]

  • Mechanism: Flash combustion at 1000°C for C/H; separate Schöniger flask combustion followed by titration for Br.

  • Pros: High precision for Carbon; industry-accepted for purity validation.

  • Cons: Adamantane derivatives can sublime before combustion, leading to low C values.[1] High Br requires frequent catalyst regeneration.[1]

  • Verdict: Preferred for Certificate of Analysis (CoA).

Method B: ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy)

The Modern Instrumental Alternative[1]

  • Mechanism: Plasma digestion of the sample to measure Br emission lines.[1]

  • Pros: Extremely specific for Bromine; no interference from C/H backbone.[1]

  • Cons: Requires complete digestion (difficult for adamantane cages); matrix effects; lower precision for bulk purity compared to gravimetric methods.[1]

  • Verdict: Best for trace impurity analysis, not bulk assay.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

The Orthogonal Validator[1]

  • Mechanism: Integration of proton signals against an internal standard (e.g., Maleic Acid).[1]

  • Pros: Non-destructive; confirms structure and purity simultaneously.

  • Cons: Does not provide elemental ratios; solvent peaks can interfere.[1]

  • Verdict: Essential cross-check, but cannot replace EA for regulatory filing.

Performance Matrix: Method A vs. Alternatives
FeatureMethod A: Combustion (CHN + Flask) Method B: ICP-OES Method C: qNMR
Accuracy (Br) High (

)
Medium (

)
N/A (Indirect)
Sample Size 2–5 mg10–50 mg10 mg
Speed Slow (2 steps)Fast (after prep)Fast
Interference Risk Sublimation (Low C)Digestion (Incomplete)Solvent (Residuals)
Suitability Primary Standard Secondary CheckStructural ID

Experimental Protocols (Self-Validating Systems)

To achieve the theoretical values listed above, specific modifications to standard protocols are required due to the adamantane cage stability.

Protocol 1: Modified CHN Combustion for Volatile Adamantanes

Objective: Prevent sample loss (sublimation) prior to flash combustion.

  • Encapsulation: Do not use standard open tin boats. Use hermetically sealed tin capsules or a cold-sealing press.[1]

  • Oxidation Catalyst: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the capsule.[1]
    • Reasoning: Adamantane cages are refractory.[1] The catalyst ensures local oxygen enrichment and complete cage fragmentation.[1]

  • Furnace Cycle: Set the combustion temperature to 1020°C (minimum).

  • Halogen Scrubbing: Ensure the reduction tube (Copper) is fresh.[1] High Br content will deplete the copper rapidly; replace every 50 runs.[1]

Protocol 2: Schöniger Oxygen Flask for Total Bromine

Objective: Accurate quantification of the ~50% Br content.

  • Sample Prep: Weigh 5–10 mg of sample onto ash-free paper. Fold into a "flag" with a fuse.

  • Combustion: Place in a platinum basket within a 500 mL iodine flask charged with Oxygen and 10 mL absorbing solution (

    
    ).
    
  • Ignition: Ignite remotely. Safety Note: Adamantanes burn vigorously.

  • Absorption: Shake for 10 minutes. The solution converts organic Br to inorganic Bromide (

    
    ).[1]
    
  • Titration: Acidify with

    
     and titrate with 
    
    
    
    using a potentiometric electrode.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating 1-Bromo-3-(1-bromoethyl)adamantane, integrating the protocols described above.

ValidationWorkflow Start Sample: 1-Bromo-3-(1-bromoethyl)adamantane SublimationCheck Step 1: Sublimation Test (TGA or Melting Point) Start->SublimationCheck Decision1 Is Sample Volatile? SublimationCheck->Decision1 SealedCap Protocol A: Sealed Tin Capsule + WO3 Catalyst Decision1->SealedCap Yes (High Risk) OpenCap Standard Tin Boat Decision1->OpenCap No (Low Risk) Combustion Step 2: Flash Combustion (1020°C) SealedCap->Combustion OpenCap->Combustion ResultAnalysis Step 3: Analyze %C and %H Combustion->ResultAnalysis BromineLoop Step 4: Total Bromine (Schöniger Flask) ResultAnalysis->BromineLoop Validation Compare vs Theoretical C: 44.75% | H: 5.63% | Br: 49.62% BromineLoop->Validation Pass PASS: CoA Issued Validation->Pass Within ±0.4% Fail FAIL: Recrystallize Validation->Fail > ±0.4%

Figure 1: Decision logic for elemental validation, prioritizing volatility management and separate halogen determination.

Troubleshooting & Common Failures

When analyzing this compound, researchers often encounter specific failure modes. Use this table to diagnose "Out of Spec" (OOS) results.

ObservationLikely CauseCorrective Action
Low % Carbon (< 44.3%) Sample SublimationUse cold-sealed capsules; do not dry sample in oven >40°C.
Low % Carbon (Consistent) Incomplete CombustionAdd

catalyst; increase

dose time.[1]
High % Hydrogen Moisture / Solvent TrapDry sample under vacuum (

) for 24h.[1] Check for residual DCM (common solvent).[1]
Low % Bromine Incomplete AbsorptionIncrease shaking time in Schöniger flask; ensure

is fresh.
Drifting Baseline Halogen SaturationThe CHN analyzer's reduction tube is exhausted by Br

.[1] Replace copper reagent.[1]

Conclusion

Validating 1-Bromo-3-(1-bromoethyl)adamantane requires a departure from "walk-up" analytical workflows.[1] The high bromine load and sublimation potential demand a sealed-capsule combustion method catalyzed by Tungsten Oxide, paired with an orthogonal Schöniger titration for halogen content.

Final Recommendation: For regulatory filing or critical synthesis, rely on Gravimetric EA (Method A) as the primary standard. Use qNMR (Method C) only to confirm that EA deviations are due to moisture/solvent rather than structural impurities.

References

  • National Institute of Standards and Technology (NIST) . Standard Reference Materials for Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry . Cluster halogenation of adamantane and its derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

Sources

Comparative

Comparative Guide: GC-MS Profiling of Adamantane Bromide Derivatives

This guide provides a technical comparison of GC-MS methodologies for the separation and identification of adamantane bromide derivatives. It focuses on distinguishing the regioisomers (1-bromoadamantane vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of GC-MS methodologies for the separation and identification of adamantane bromide derivatives. It focuses on distinguishing the regioisomers (1-bromoadamantane vs. 2-bromoadamantane) and poly-brominated byproducts, a critical challenge in pharmaceutical synthesis due to their similar mass spectra and volatility.

Executive Summary

Adamantane derivatives are lipophilic scaffolds essential in antiviral (e.g., Amantadine) and type-2 diabetes (e.g., Vildagliptin) drug discovery.[1] Bromination of adamantane often yields a mixture of 1-bromoadamantane (1-BrAd) , 2-bromoadamantane (2-BrAd) , and poly-brominated species.[1]

Because these isomers share identical molecular weights (


 Da) and produce nearly identical mass spectral fragmentation patterns (base peak 

), chromatographic resolution is the only reliable identification method. [1]

This guide compares two separation strategies:

  • Standard Non-Polar Method (5% Phenyl Polysiloxane): The industry standard for screening.

  • Enhanced Polarity Method (PEG/Wax): An alternative for complex isomeric mixtures.

Key Findings
  • 1-BrAd consistently elutes before2-BrAd on non-polar phases due to the "cage effect" and lower interaction energy of the bridgehead position.

  • Retention Indices (RI) are the most robust metric for identification, as absolute retention times shift with column age.[1]

  • Mass Spectrometry alone is insufficient for isomer differentiation; RI validation is mandatory.

Methodology Comparison

The following table contrasts the performance of the two primary stationary phases used for these derivatives.

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: Non-Polar (Recommended) Method B: Polar (Alternative)
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, Rxi-5Sil)Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)
Separation Mechanism Boiling Point & Dispersive ForcesDipole-Dipole Interactions
1-BrAd Retention Index (RI) 1385 – 1395 1810 – 1830
2-BrAd Retention Index (RI) 1430 – 1445 1860 – 1890
Resolution (

)
High (

) for mono-bromides
Moderate; susceptible to peak tailing
Thermal Stability Excellent (up to 325°C)Lower (limit ~250°C); bleeds at high temp
Suitability Best for general purity analysis Best for separating polar impurities

Expert Insight: While polar columns provide larger RI separation (


 vs 

), the non-polar phase is preferred because adamantane bromides are highly lipophilic.[1] Polar columns often cause peak broadening (tailing) for these halogenated cages, reducing sensitivity.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of an alkane standard ladder (


) allows for the calculation of Retention Indices, neutralizing variations in flow rate or column length.
Sample Preparation[1]
  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of Dichloromethane (DCM) or Hexane .
    • Reasoning: DCM is preferred for solubility; Hexane is preferred if using a non-polar column to avoid solvent tailing.

  • Internal Standard: Spike with

    
     of n-Dodecane  (
    
    
    
    ) or Naphthalene-d8 .
  • Filtration: Filter through a

    
     PTFE syringe filter to remove inorganic salts (e.g., residual 
    
    
    
    catalyst).[1]
GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: Rxi-5Sil MS (

    
    ).
    
  • Inlet: Split/Splitless at

    
    .
    
    • Mode: Split 20:1 (prevents column overload from abundant 1-BrAd).

  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Oven Program:

    • Hold

      
       for 
      
      
      
      (Solvent focusing).
    • Ramp

      
       to 
      
      
      
      (Elution of mono-bromides).
    • Ramp

      
       to 
      
      
      
      (Elution of di/tri-bromides).
    • Hold

      
       for 
      
      
      
      (Bake-out).
Mass Spectrometer Settings
  • Source Temp:

    
    .
    
  • Quad Temp:

    
    .[2]
    
  • Ionization: Electron Impact (EI) at

    
    .
    
  • Scan Range:

    
    .
    
  • Solvent Delay:

    
    .
    

Data Analysis & Identification Logic

Retention Behavior (The "Cage Effect")

In adamantane systems, substituents at the bridgehead (1-position) are sterically shielded and effectively "globular," reducing their interaction with the stationary phase compared to the bridge (2-position) substituents.

  • Elution Order: 1-Bromoadamantane

    
     2-Bromoadamantane 
    
    
    
    1,3-Dibromoadamantane.[1]
  • Validation: If Peak A has an RI of 1390 and Peak B has an RI of 1435, Peak A is the 1-isomer.

Mass Spectral Confirmation

Both isomers show a molecular ion cluster at


 and 

(

ratio due to

).
  • Base Peak (

    
    ):  Both isomers lose 
    
    
    
    to form the adamantyl cation (
    
    
    ).
  • Differentiation:

    • 1-BrAd: The tert-adamantyl cation is hyper-stable; the molecular ion (

      
      ) is often weak (
      
      
      
      abundance).
    • 2-BrAd: The sec-adamantyl cation is less stable; the molecular ion (

      
      ) is typically more intense (
      
      
      
      abundance) than in the 1-isomer.
Table 2: Reference Retention Indices (HP-5MS / DB-5)
CompoundMolecular FormulaRetention Index (RI)Key MS Ions (

)
Adamantane



1-Bromoadamantane



2-Bromoadamantane



1,3-Dibromoadamantane



Visualizing the Separation Workflow

The following diagram illustrates the decision logic for identifying adamantane derivatives, emphasizing the critical role of RI calculation over simple retention time matching.

G Start Crude Reaction Mixture (Adamantane Bromination) Prep Sample Prep: Dilute in DCM + C10-C20 Alkane Std Start->Prep GC GC Separation (Rxi-5Sil MS Column) Prep->GC MS_Detect MS Detection (EI 70eV) Scan m/z 40-450 GC->MS_Detect Decision Is M+ Cluster present at m/z 214/216? MS_Detect->Decision Calc_RI Calculate Retention Index (RI) using Alkane Ladder Decision->Calc_RI Yes Not Target Not Target Decision->Not Target No Branch_1 RI ≈ 1390 Weak M+ Signal Calc_RI->Branch_1 Branch_2 RI ≈ 1433 Stronger M+ Signal Calc_RI->Branch_2 Branch_3 RI > 1700 Cluster m/z 292/294/296 Calc_RI->Branch_3 Result_1 ID: 1-Bromoadamantane (Bridgehead Subst.) Branch_1->Result_1 Result_2 ID: 2-Bromoadamantane (Bridge Subst.) Branch_2->Result_2 Result_3 ID: Poly-brominated Species Branch_3->Result_3

Caption: Logical workflow for structural assignment of adamantane bromides using GC-MS and Retention Indexing.

References

  • National Institute of Standards and Technology (NIST). 1-Bromoadamantane Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • National Institute of Standards and Technology (NIST). 2-Bromoadamantane Properties & Retention Data. NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • Buryak, A. K. Gas Chromatography of Halogenated Adamantanes. Russian Chemical Bulletin, 2001.[1][4] [Link]

  • Shimadzu Corporation. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.[Link]

  • Restek Corporation. Restek Capillary Column Installation Guide: Rxi-5Sil MS.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-3-(1-bromoethyl)adamantane proper disposal procedures

Executive Summary: Immediate Action Plan 1-Bromo-3-(1-bromoethyl)adamantane is a specialized halogenated intermediate containing a lipophilic adamantane cage and a reactive alkyl bromide side chain.[1][2][3] Due to the h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

1-Bromo-3-(1-bromoethyl)adamantane is a specialized halogenated intermediate containing a lipophilic adamantane cage and a reactive alkyl bromide side chain.[1][2][3] Due to the high bromine content and potential for environmental persistence, it must be segregated into Halogenated Organic Waste streams.[3]

Critical Prohibition: NEVER dispose of this compound down the drain, in trash, or mixed with strong bases (risk of elimination reactions).

Chemical Hazard Analysis & Classification

To dispose of this chemical safely, you must understand its structural reactivity. We treat this substance with the Precautionary Principle due to limited specific toxicological data, deriving hazards from its functional groups.

FeatureStructural CauseDisposal Implication
Persistence Adamantane Cage (Diamondoid structure)High. The cage is resistant to metabolic breakdown.[1][2][3] Must be incinerated at high temperatures (>1000°C) to prevent environmental accumulation.[3]
Reactivity 1-Bromoethyl group (Secondary Alkyl Halide)Moderate. Susceptible to hydrolysis or elimination (HBr release) if exposed to moisture or bases.[1][2][3] Waste containers must be pH neutral or slightly acidic.
Classification Di-brominated OrganicRCRA Hazardous Waste. Likely D001 (Ignitable) if in solvent, or listed under general halogenated codes depending on solvent mixture.[1][2][3]

Waste Segregation Protocol (The "Halogen Rule")[1][2][3]

The most common error in laboratory disposal is mixing halogenated and non-halogenated wastes. This compound contains Bromine .[3][4][5]

  • Rule: If a waste mixture contains >1% Halogenated content , the entire container is classified as Halogenated Waste.[3]

  • Cost Impact: Halogenated waste disposal is significantly more expensive than non-halogenated because it requires specialized scrubbers during incineration to capture acid gases (HBr/HCl).[3]

  • Safety Impact: Mixing this alkyl bromide with strong bases (e.g., waste KOH/NaOH solutions) can trigger an exothermic elimination reaction, releasing HBr gas and pressurizing the container.

Disposal Decision Matrix

WasteDecision Start Waste Generation: 1-Bromo-3-(1-bromoethyl)adamantane StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidBin Solid Waste Container (Label: Halogenated Solids) Solid->SolidBin Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck HaloStream Halogenated Liquid Waste (Red Can/Carboy) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Stream? (STOP) SolventCheck->NonHaloStream No (e.g., Hexane/Ethyl Acetate) Override OVERRIDE: Compound renders stream Halogenated NonHaloStream->Override Add Compound Override->HaloStream

Figure 1: Waste Stream Decision Tree. Note that the presence of the brominated adamantane overrides the solvent classification, forcing the mixture into the Halogenated stream.[2]

Step-by-Step Disposal Procedure

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired stocks, weighing paper, contaminated gloves, spill cleanup debris.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket.[1][2][3] Glass is acceptable but poses a breakage risk.[3]

  • Packaging:

    • Place the solid compound in a sealable bag (Zip-lock) or original vial before placing it in the waste container.[1][2][3] This "double containment" prevents dust generation.[3]

  • Labeling:

    • Primary Constituent: "1-Bromo-3-(1-bromoethyl)adamantane"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[2][3]

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts dissolved in DCM, THF, or Ethyl Acetate.[1][2]

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (Nitric acid) or strong bases (Sodium ethoxide).[3]

    • Why? Adamantane derivatives are generally stable, but alkyl bromides can react violently with strong nucleophiles or oxidizers.

  • Transfer:

    • Use a funnel to prevent spillage.[3]

    • Pour slowly to avoid splashing.[3]

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE" .

    • Note: Even if the solvent is Ethanol (non-halogenated), the dissolved adamantane bromide makes the entire mixture halogenated.

  • Logging: Record the approximate concentration/mass of the adamantane derivative on the waste log sheet. This is vital for the incineration facility to adjust their scrubbers.[3]

Emergency Procedures: Spills & Exposure

Spill Response Workflow:

  • Evacuate & Ventilate: If the spill is >10g or creates dust, clear the immediate area.[3]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust).[3] Cover with wet paper towels or oil-dry pads, then scoop.[2][3]

    • Liquids: Absorb with vermiculite or a universal spill pad.[3]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an alcohol wipe.[3] Place all cleanup materials into the Solid Halogenated Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[3] Hazardous Waste Generators: Categories and Requirements. [Link][1][2]

  • PubChem. (n.d.).[3] 1-Bromoadamantane (Compound Summary).[1][2][3][5][6][7] National Library of Medicine.[3] (Used for SAR extrapolation of adamantane halide stability). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.